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  • Product: 2-Chloro-4-fluorobenzenesulfonamide
  • CAS: 69156-30-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Chloro-4-fluorobenzenesulfonamide, a key chemical intermediate. As a valued building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-fluorobenzenesulfonamide, a key chemical intermediate. As a valued building block in medicinal chemistry and organic synthesis, understanding its properties, synthesis, and handling is critical for its effective application in research and development.

Chemical Identity and Core Properties

2-Chloro-4-fluorobenzenesulfonamide is an organosulfur compound featuring a benzene ring substituted with chloro, fluoro, and sulfonamide functional groups. These groups impart specific reactivity and physicochemical properties that make it a versatile reagent in the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-4-fluorobenzenesulfonamide.

Table 1: Physicochemical Properties

Identifier Value Source
CAS Number 69156-30-5 [1]
Molecular Formula C₆H₅ClFNO₂S [1]
Molecular Weight 209.62 g/mol [1]

| Purity | ≥95% (Commercially available) |[1] |

Synthesis and Mechanism

The primary route for synthesizing 2-Chloro-4-fluorobenzenesulfonamide involves the amination of its corresponding sulfonyl chloride precursor, 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS: 85958-57-2). This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

Causality of the Synthetic Pathway: The choice of 2-Chloro-4-fluorobenzenesulfonyl chloride as the starting material is strategic. The sulfonyl chloride group (-SO₂Cl) is a highly effective electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group. Ammonia or an ammonium salt is used as the nitrogen nucleophile, which attacks the sulfur atom, leading to the displacement of the chloride and the formation of the stable sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Synthesis_Workflow cluster_reaction Reaction Step Precursor 2-Chloro-4-fluorobenzenesulfonyl chloride (Electrophile) Reaction_Vessel Nucleophilic Substitution Precursor->Reaction_Vessel Reagent Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) (Nucleophile) Reagent->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Dichloromethane, THF) Solvent->Reaction_Vessel Base Base (e.g., Pyridine, Triethylamine) Base->Reaction_Vessel Product 2-Chloro-4-fluorobenzenesulfonamide Workup Aqueous Workup & Purification (e.g., Extraction, Chromatography) Workup->Product Isolated Product Reaction_Vessel->Workup Reaction Mixture

Caption: General workflow for the synthesis of 2-Chloro-4-fluorobenzenesulfonamide.

Experimental Protocol: General Amination of a Sulfonyl Chloride

The following is a representative, field-proven protocol for the synthesis of a sulfonamide from its sulfonyl chloride precursor. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (e.g., ammonium hydroxide, 1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).[2]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.[2]

  • Sulfonyl Chloride Addition: Dissolve 2-Chloro-4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes to control the exothermic reaction.[2]

  • Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Workup and Isolation: Upon completion, dilute the reaction mixture with additional DCM. Transfer the contents to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[2]

  • Purification: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/water) to yield the pure 2-Chloro-4-fluorobenzenesulfonamide.[2]

Applications in Research and Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The incorporation of both chlorine and fluorine atoms onto the phenyl ring of 2-Chloro-4-fluorobenzenesulfonamide provides medicinal chemists with a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorine atom can block positions susceptible to oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

  • Modulation of Physicochemical Properties: The electronegative fluorine and chlorine atoms can significantly alter the acidity (pKa) of the sulfonamide N-H group and the overall lipophilicity (LogP) of a molecule. This allows for fine-tuning of properties like solubility, membrane permeability, and protein binding affinity.

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids, offering different hydrogen bonding patterns and chemical properties while potentially retaining or improving biological activity.

While specific, publicly documented examples detailing the direct use of 2-Chloro-4-fluorobenzenesulfonamide are often proprietary, its structural motifs are found in various patented compounds and research programs. For instance, related fluorinated sulfonamide building blocks are utilized in the synthesis of potent PI3K/mTOR dual inhibitors for cancer therapy and as intermediates for anti-HIV agents and bioimaging fluorophores.[3][4]

Safety and Handling

As with any chemical reagent, proper handling of 2-Chloro-4-fluorobenzenesulfonamide and its precursors is paramount. The primary precursor, 2-Chloro-4-fluorobenzenesulfonyl chloride , is a corrosive material that reacts violently with water and is moisture-sensitive.[5][6]

Table 2: Precursor Hazard Information (2-Chloro-4-fluorobenzenesulfonyl chloride)

Hazard Type Description GHS Classification Source
Acute Toxicity Causes severe skin burns and eye damage. Skin Corrosion 1B, Eye Damage 1 [5][6]
Reactivity Reacts violently with water. Contact with water liberates toxic gas. EUH014, EUH029 [6]

| Handling | Moisture sensitive. Handle under inert gas (e.g., Argon). | - |[5] |

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves when handling this compound and its precursors.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Spill Response: In case of a spill, absorb the material with an inert, dry substance and place it in an appropriate container for chemical waste disposal. Ensure the area is well-ventilated.

This guide is intended for informational purposes for qualified research professionals. Always consult the specific Safety Data Sheet (SDS) for the material before use and adhere to all institutional and governmental safety regulations.

References

  • Frija, L. M., et al. (n.d.). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly diastereoselective synthesis of enantioenriched anti-α-allyl-β-fluoroamines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-fluoro-2,2-dinitroethyl 4-chlorobenzenesulfonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-Chloro-4-fluorobenzenesulfonamide - CAS:69156-30-5. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Patsnap Eureka. (2022, July 26). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Google Patents. (n.d.). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • Google APIs. (2008, December 5). United States Patent. Retrieved from [Link]

  • Google APIs. (2012, May 11). Patent Application Publication. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 81410. Retrieved from [Link]

  • UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]

Sources

Exploratory

The Sulfonamide Pharmacophore: A Physicochemical and Mechanistic Anchor in Drug Design

Executive Summary The sulfonamide functional group ( ) represents one of the most enduring and versatile pharmacophores in medicinal chemistry. From the serendipitous discovery of Prontosil’s antibacterial activity to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide functional group (


) represents one of the most enduring and versatile pharmacophores in medicinal chemistry. From the serendipitous discovery of Prontosil’s antibacterial activity to the rational design of COX-2 selective inhibitors, the sulfonamide moiety has evolved from a simple metabolic mimic to a sophisticated "molecular anchor."

This technical guide dissects the sulfonamide group not merely as a structural motif, but as a physicochemical tool that medicinal chemists deploy to modulate acidity, solubility, and target engagement. We analyze its role in three distinct mechanistic paradigms: Transition State Mimicry (Antibacterials), Metal Coordination (Carbonic Anhydrase Inhibitors), and Allosteric Selectivity (COX-2 Inhibitors).

Part 1: The Physicochemical Anchor

The ubiquity of the sulfonamide group stems from its unique electronic and steric profile, which allows it to act as a non-classical bioisostere of the carboxylic acid and amide groups.

Electronic Structure and Geometry

Unlike the planar amide bond, the sulfonamide group adopts a tetrahedral geometry around the sulfur atom. This deviation from planarity is critical; it disrupts molecular stacking in crystal lattices (improving solubility relative to planar analogues) and projects substituents into distinct quadrants of a receptor's active site.

  • Hybridization: The sulfur atom is

    
     hybridized.
    
  • Bonding: The S=O bonds are highly polarized, creating a strong negative electrostatic potential around the oxygen atoms, making them potent hydrogen bond acceptors.

  • Rigidity: The S-N bond possesses partial double-bond character due to

    
     back-bonding (or negative hyperconjugation), restricting rotation and reducing the entropic cost of binding.
    
Acidity and Ionization (The pKa Switch)

The N-H proton of a primary sulfonamide is weakly acidic (


). However, N-substitution with electron-withdrawing heteroaromatic rings (as seen in sulfamethoxazole) dramatically lowers the 

to the physiological range (5.0 – 7.5).

Why this matters: At physiological pH (7.4), clinically relevant sulfonamides exist in an equilibrium between neutral and anionic forms.

  • Neutral Form: Enhances passive membrane permeability (LogD).

  • Anionic Form: Mimics the carboxylate (

    
    ) of endogenous substrates (e.g., PABA) and participates in charge-charge interactions with active site residues (e.g., Arg, Lys).
    
Table 1: Physicochemical Comparison of Pharmacophores
FeatureSulfonamide (

)
Carboxylic Acid (

)
Amide (

)
Geometry Tetrahedral (S)Planar (

)
Planar (

)
H-Bond Donor 1 (NH)1 (OH)1 (NH)
H-Bond Acceptor 2 (O, O) - Strong2 (O, O)1 (O)
Typical pKa 5.0 – 10.5 (Tunable)4.0 – 5.0> 15 (Neutral)
Metabolic Stability High (Resistant to hydrolysis)Low (Glucuronidation)Moderate (Proteases/Amidases)
Key Role Transition State / BioisostereSubstrate AnchorBackbone Interaction

Part 2: Mechanistic Versatility (The "Why")

The Metabolic Mimic: Dihydropteroate Synthase (DHPS) Inhibition

Mechanism: Competitive Antagonism. Sulfonamides act as antimetabolites by mimicking p-aminobenzoic acid (PABA), a precursor in bacterial folate biosynthesis.

  • The Trap: The anionic sulfonamide nitrogen mimics the carboxylate of PABA.

  • The Failure: The enzyme (DHPS) incorporates the sulfonamide instead of PABA, forming a "dead-end" analog that cannot be converted to dihydrofolate. This halts DNA synthesis.[1]

  • Selectivity: Humans lack DHPS (we acquire folate from diet), rendering the drug selectively toxic to bacteria.[2]

The Zinc Trap: Carbonic Anhydrase (CA) Inhibition

Mechanism: Metal Coordination.[3] The sulfonamide group is the "warhead" for CA inhibitors (e.g., Acetazolamide, Dorzolamide).

  • Coordination: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the catalytic Zinc (
    
    
    
    ) ion in the enzyme's active site.
  • Displacement: This binding displaces the zinc-bound hydroxide ion/water molecule required for the catalytic hydration of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Network: The sulfonyl oxygens form hydrogen bonds with Thr199, locking the inhibitor in a precise orientation.

The Selectivity Switch: COX-2 Inhibitors

Mechanism: Allosteric Pocket Exploitation. NSAIDs generally inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory). Celecoxib achieves COX-2 selectivity via the sulfonamide group.[4]

  • Structural Difference: COX-2 has a hydrophilic "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • The Anchor: The sulfonamide group of Celecoxib inserts into this side pocket, forming hydrogen bonds with Arg513 and His90 .

  • Result: The bulky sulfonamide prevents binding to the sterically restricted COX-1 active site, sparing gastric mucosa.

Visualization: Mechanistic Pathways

SulfonamideMechanisms cluster_0 Antibacterial (DHPS) cluster_1 Diuretic/Glaucoma (CA) PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS Normal Binding Sulf Sulfonamide Drug Sulf->DHPS Competitive Mimicry DeadEnd Dead-End Complex (Growth Arrest) Sulf->DeadEnd Blocks Pathway Folate Folate Synthesis DHPS->Folate Catalysis Zn Active Site Zn2+ Sulf_CA Sulfonamide Anion Sulf_CA->Zn Direct Coordination (Displaces Water) Inhibition Catalytic Blockade Sulf_CA->Inhibition Prevents CO2 Hydration Water Catalytic Water/OH- Water->Zn Native State

Figure 1: Dual mechanistic pathways of sulfonamides in DHPS (antibacterial) and Carbonic Anhydrase (diuretic) targets.

Part 3: Synthetic Methodologies

The synthesis of sulfonamides is a foundational skill in medicinal chemistry. While the reaction appears simple, controlling selectivity and preventing side reactions (like bis-sulfonylation) requires precise protocols.

Standard Protocol: Nucleophilic Substitution

The most robust method involves the reaction of a sulfonyl chloride with an amine in the presence of a base.

Experimental Protocol: Synthesis of N-Substituted Benzenesulfonamide

  • Reagents:

    • Substrate: 4-substituted benzenesulfonyl chloride (1.0 equiv).

    • Nucleophile: Primary or secondary amine (1.1 equiv).

    • Base: Pyridine (anhydrous) or Triethylamine (1.5 equiv).

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Step-by-Step Procedure:

    • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Solubilization: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0°C in an ice bath.

    • Addition: Add the base (Pyridine/TEA) followed by the slow, dropwise addition of sulfonyl chloride (dissolved in 2 mL DCM) over 15 minutes. Rationale: Slow addition prevents localized high concentrations that favor bis-sulfonylation.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

    • Quench: Quench with 1M HCl (aqueous). Rationale: Neutralizes excess base and protonates the sulfonamide if needed for extraction.

    • Workup: Extract with DCM (3x), wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Sulfonyl Chloride + Amine Conditions 0°C, DCM, Pyridine/TEA Start->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Product Sulfonamide Product Intermediate->Product Elimination of Cl- SideProduct Bis-sulfonamide (Impurity) Product->SideProduct Excess Sulfonyl Cl (Avoid by stoichiometry control)

Figure 2: Synthetic workflow for sulfonamide formation via sulfonyl chloride.

Part 4: Bioisosterism and Optimization

In modern drug discovery, the sulfonamide group is often modified to improve physicochemical properties or patentability.

Sulfonimidamides

Replacing one of the sulfonyl oxygens with a nitrogen atom (


) yields a sulfonimidamide .[5]
  • Benefit: Creates a chiral center at the sulfur atom, allowing for the exploration of stereochemical space to improve selectivity.

  • Property: Increased basicity and water solubility compared to sulfonamides.

Cyclic Bioisosteres (Sultams)

Cyclic sulfonamides (sultams) constrain the geometry of the pharmacophore.

  • Application: Used in the design of Calpain inhibitors and HCV protease inhibitors where a rigid conformation is required to lower the entropic penalty of binding.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Flower, R. J. (2003). The development of COX-2 inhibitors.[6][7] Nature Reviews Drug Discovery, 2(2), 179–191. Link

  • Hevener, K. E., et al. (2009). Structural features of dihydropteroate synthase inhibition by sulfonamides. Journal of Medicinal Chemistry, 52(21), 6660–6676. Link

  • Scott, K. A., et al. (2012). Sulfonamides as a structural anchor in medicinal chemistry.[1][5][8][9][10][11] Journal of Chemical Information and Modeling, 52(1), 22–34. Link

  • Gatsev, G., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences. Link

Sources

Foundational

Fluorinated Aromatic Sulfonamides in Drug Discovery: Physicochemical Logic & Synthetic Architectures

Executive Summary This technical guide examines the strategic incorporation of fluorine into aromatic sulfonamides, a scaffold ubiquitous in medicinal chemistry (e.g., diuretics, protease inhibitors, anticancer agents).[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the strategic incorporation of fluorine into aromatic sulfonamides, a scaffold ubiquitous in medicinal chemistry (e.g., diuretics, protease inhibitors, anticancer agents).[1] Beyond simple metabolic blocking, fluorination in this class serves as a precision tool to modulate the acidity (


) of the sulfonamide nitrogen, thereby influencing zinc-binding affinity in metalloenzymes and permeability across lipid bilayers. This guide details the thermodynamic rationale, modern synthetic routes (including SuFEx click chemistry), and provides a validated experimental protocol for generating these privileged structures.

Part 1: The Physicochemical Rationale

The sulfonamide moiety (


) acts as a classic bioisostere for carboxylic acids and a transition-state mimic. However, its efficacy is strictly governed by its ionization state.
Acidity Modulation and Zinc Binding

The primary driver for fluorinating the aromatic ring of a benzenesulfonamide is to lower the


 of the sulfonamide nitrogen.
  • Mechanism: Fluorine is highly electronegative (

    
    ).[2] When placed on the aromatic ring (especially ortho or meta), it exerts a strong inductive effect (
    
    
    
    ), pulling electron density away from the sulfur and, by extension, the nitrogen.
  • The Effect: This stabilizes the deprotonated sulfonamidate anion (

    
    ).
    
  • Biological Consequence: In metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide binds as an anion to the catalytic Zinc(II) ion.[3] Lowering the

    
     (closer to physiological pH) increases the fraction of ionized drug available to bind, often enhancing potency by orders of magnitude [1].
    
Thermodynamic Signatures

Thermodynamic profiling (Isothermal Titration Calorimetry - ITC) reveals that fluorination alters the binding enthalpy (


).
  • Enthalpic Gain: The electron-deficient ring (due to F) can engage in stronger

    
     stacking or quadrupole interactions with protein residues (e.g., Phe, Trp) in the hydrophobic pocket.
    
  • Entropic Cost: Perfluorination can sometimes impose steric rigidity, but single F-substitutions often have a negligible steric penalty (Van der Waals radius of F

    
     1.47 Å vs H 
    
    
    
    1.20 Å) [2].
Data Summary: Impact of Fluorination[1][3][4][5][6][7]
ParameterUnsubstituted BenzenesulfonamidePentafluorobenzenesulfonamideImpact on Drug Design

~10.1~5.8Drastic increase in acidity; higher fraction ionized at pH 7.4.
Lipophilicity (

)
0.81~1.5 - 1.7Improved membrane permeability; F increases lipophilicity despite polarity.
Metabolic Stability Low (Ring hydroxylation)HighC-F bond (116 kcal/mol) blocks P450 oxidation at labile sites.
Hammett Constant (

)
0.000.06 (F)Electron withdrawing nature deactivates ring, altering reactivity.

Part 2: Synthetic Architectures

Modern medicinal chemistry employs two primary routes to access these scaffolds: the classical nucleophilic substitution and the emerging Sulfur-Fluoride Exchange (SuFEx).

Route A: Classical Sulfonyl Chloride Coupling

The standard approach involves reacting a fluorinated sulfonyl chloride with an amine.

  • Pros: Reagents are widely available; high yields.

  • Cons: Sulfonyl chlorides are moisture sensitive and can hydrolyze to sulfonic acids.

Route B: SuFEx Click Chemistry

Pioneered by Sharpless, this route uses Sulfonyl Fluorides (


) as stable electrophiles that react with amines or phenols only under specific activation (e.g., Silyl activation or Calcium catalysis) [3].
  • Pros: Sulfonyl fluorides are stable in water/plasma; reaction is orthogonal to many other functional groups.

  • Mechanism: The S-F bond is strong but highly polarized. It resists hydrolysis but collapses rapidly when attacked by a nucleophile assisted by a proton scavenger or silyl-activator.

SyntheticRoutes Start Target: Fluorinated Sulfonamide RouteA Route A: Classical Coupling Start->RouteA RouteB Route B: SuFEx Click Start->RouteB ReagentA Sulfonyl Chloride (R-SO2Cl) RouteA->ReagentA ReagentB Sulfonyl Fluoride (R-SO2F) RouteB->ReagentB CondA Base (TEA/DIPEA) DCM/THF, 0°C ReagentA->CondA CondB Silyl Amine or Ca(NTf2)2 Cat. ReagentB->CondB OutcomeA High Yield Moisture Sensitive CondA->OutcomeA OutcomeB Water Stable Bio-orthogonal CondB->OutcomeB

Figure 1: Decision matrix for synthetic routes. Route A is preferred for scale-up of simple analogs; Route B is superior for late-stage functionalization in complex biological media.

Part 3: Case Study – SLC-0111

SLC-0111 represents the state-of-the-art in fluorinated sulfonamide design, currently in clinical trials for hypoxic solid tumors (e.g., Pancreatic Ductal Adenocarcinoma).

  • Target: Carbonic Anhydrase IX (CAIX) and XII.[4][5] These isoforms are overexpressed in hypoxic tumors to regulate pH (neutralizing intracellular pH while acidifying the extracellular matrix to promote metastasis).

  • Structural Logic:

    • Zinc Anchor: The unsubstituted sulfonamide headgroup binds the active site Zn(II).

    • Fluorinated Tail: The 4-fluorophenyl tail is connected via a ureido linker. The fluorine atom provides metabolic stability and modulates the lipophilicity of the tail, allowing it to interact with the hydrophobic side of the CAIX active site cleft [4].

  • Clinical Insight: SLC-0111 is often combined with gemcitabine or ferroptosis inducers, as CAIX inhibition sensitizes cells to oxidative stress [5].

MOA Tumor Hypoxic Tumor Cell CAIX CAIX Overexpression (Transmembrane) Tumor->CAIX HIF-1a pathway Action Binds Zn(II) & Blocks CO2 Hydration CAIX->Action SLC SLC-0111 (Fluorinated Inhibitor) SLC->CAIX Inhibition Result1 Intracellular Acidosis Action->Result1 Result2 Extracellular pH Norm Action->Result2 Death Apoptosis / Ferroptosis Result1->Death Result2->Death Reduced Metastasis

Figure 2: Mechanism of Action for SLC-0111. The inhibitor targets the hypoxia-induced CAIX, disrupting the pH gradient essential for tumor survival.[6]

Part 4: Detailed Experimental Protocol

Objective: Synthesis of N-(4-fluorophenyl)-4-fluorobenzenesulfonamide via Classical Coupling. This protocol is designed as a self-validating system using


 NMR to track conversion.
Materials
  • Substrate: 4-Fluoroaniline (1.0 equiv)

  • Electrophile: 4-Fluorobenzenesulfonyl chloride (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) - Anhydrous

  • Catalyst: DMAP (10 mol%) - Optional, accelerates sluggish amines.

Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

    • Why: Sulfonyl chlorides hydrolyze to sulfonic acids in moist air, which are unreactive impurities.

  • Solubilization (10 min):

    • Dissolve 4-Fluoroaniline (1.0 mmol) in anhydrous DCM (5 mL).

    • Add Pyridine (2.0 mmol).

    • Cool the mixture to

      
       in an ice bath.
      
    • Why: Cooling controls the exotherm; pyridine acts as both solvent and proton scavenger (HCl sponge).

  • Addition (15 min):

    • Dissolve 4-Fluorobenzenesulfonyl chloride (1.1 mmol) in DCM (2 mL).

    • Add dropwise to the amine solution over 10 minutes.

    • Why: Slow addition prevents localized overheating and double-sulfonylation side products.

  • Reaction & Monitoring (2-4 hours):

    • Allow to warm to Room Temperature (RT).

    • Validation Step: Take a 50

      
       aliquot, dilute in 
      
      
      
      . Check
      
      
      NMR.
    • Signal: Look for the shift of the sulfonyl-F (if using sulfonyl fluoride route) or the shift of the aromatic F signals. The product will show distinct chemical shifts compared to the starting aniline.

  • Workup (Self-Validating Purification):

    • Acid Wash: Wash reaction mixture with 1N HCl (

      
       mL).
      
      • Why: Converts excess pyridine and unreacted aniline into water-soluble salts, removing them from the organic layer.

    • Base Wash: Wash with Saturated

      
      .
      
      • Why: Neutralizes any residual acid.

    • Drying: Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Characterization:

    • Recrystallize from EtOH/Water if necessary.

    • Criteria: Sharp melting point; Mass Spec

      
      ; 
      
      
      
      NMR showing singlet/multiplet integration matching the structure.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Klepsch, M., et al. (2025). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Molecules, 25(7), 1570.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.

  • McDonald, P. C., et al. (2020).[4] A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors.[4][6][7] American Journal of Clinical Oncology, 43(7), 484-490.

  • Dedhar, S., et al. (2021).[8] Thwarting a cancer-promoting enzyme with a 2-pronged strategy to induce cell death.[8] Science Advances (Contextualized by FierceBiotech).

Sources

Exploratory

2-Chloro-4-fluorobenzenesulfonamide literature review

An In-depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-fluorobenzenesulfonamide, a key building block in modern medicinal chemistry. We will delve into its synthesis from common starting materials, explore its physicochemical properties, and illuminate its role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of pharmaceutical chemistry, present in a wide array of FDA-approved drugs.[1] Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with biological targets.[2] From diuretics and anticancer agents to antivirals and anti-inflammatory drugs, the sulfonamide moiety is a privileged scaffold.[3]

The introduction of halogen atoms, particularly fluorine and chlorine, into the benzenesulfonamide core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, for instance, can enhance metabolic stability, binding affinity, and membrane permeability.[4] 2-Chloro-4-fluorobenzenesulfonamide (CAS No: 69156-30-5)[5] emerges as a particularly valuable synthon, combining the established utility of the sulfonamide group with the strategic placement of two different halogens, offering multiple points for diversification and property tuning.

Synthesis Pathway and Methodologies

The synthesis of 2-Chloro-4-fluorobenzenesulfonamide is most effectively achieved via a two-step process starting from the commercially available 1-chloro-3-fluorobenzene. The causality behind this choice is the need to first install the reactive sulfonyl chloride group, which can then be readily converted to the desired sulfonamide.

Step 1: Chlorosulfonation of 1-Chloro-3-fluorobenzene

The foundational step is the electrophilic aromatic substitution reaction to introduce the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. Chlorosulfonic acid is the reagent of choice for this transformation. The directing effects of the existing substituents (chloro- and fluoro-) are critical. Both are ortho-, para-directing, but the chloro group is more activating than the fluoro group in this context. The sulfonyl group will predominantly add to the position that is para to the fluorine and ortho to the chlorine, yielding the key intermediate, 2-chloro-4-fluorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 2-Chloro-4-fluorobenzenesulfonyl chloride

  • In a fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Carefully add chlorosulfonic acid to the flask.

  • Slowly, add 1-chloro-3-fluorobenzene dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours until the reaction is complete (monitored by TLC or GC).

  • Very cautiously, pour the reaction mixture onto crushed ice. The product will precipitate as a solid or oil.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-4-fluorobenzenesulfonyl chloride.[6]

  • The crude product can be purified by vacuum distillation.

Step 2: Amination of 2-Chloro-4-fluorobenzenesulfonyl chloride

The second step involves the conversion of the highly reactive sulfonyl chloride intermediate to the stable sulfonamide. This is a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing the chloride ion.

Experimental Protocol: Synthesis of 2-Chloro-4-fluorobenzenesulfonamide

  • Dissolve the purified 2-chloro-4-fluorobenzenesulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran (THF) in a flask.

  • Cool the solution in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting sulfonyl chloride by TLC.

  • Once complete, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any ammonium chloride salts, and dry under vacuum.

  • The crude 2-Chloro-4-fluorobenzenesulfonamide can be recrystallized from an ethanol/water mixture to yield the pure product.

The following diagram illustrates this synthetic workflow.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 1-Chloro-3-fluorobenzene C 2-Chloro-4-fluorobenzenesulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) E 2-Chloro-4-fluorobenzenesulfonamide C->E Nucleophilic Substitution C->E D Ammonia (NH3)

Caption: Synthetic workflow for 2-Chloro-4-fluorobenzenesulfonamide.

Physicochemical Properties

Understanding the physical and chemical properties of 2-Chloro-4-fluorobenzenesulfonamide and its key precursor is essential for its handling, reaction setup, and purification.

Property2-Chloro-4-fluorobenzenesulfonamide2-Chloro-4-fluorobenzenesulfonyl chloride
CAS Number 69156-30-5[5]85958-57-2
Molecular Formula C₆H₅ClFNO₂S[5]C₆H₃Cl₂FO₂S
Molecular Weight 209.62 g/mol [5]229.06 g/mol
Appearance Expected to be a white to off-white solidYellow Liquid / Low-melting solid[7]
Melting Point Not explicitly found, but expected to be a solid at room temp.27-31 °C
Boiling Point N/A243-244 °C
Density N/A1.569 g/mL at 25 °C

Applications in Medicinal Chemistry and Drug Discovery

2-Chloro-4-fluorobenzenesulfonamide is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or scaffold for building more complex, biologically active molecules. Its structure provides a platform for generating libraries of compounds for screening.

Key Therapeutic Areas of Investigation:
  • Antidiabetic Agents: Analogs of benzenesulfonamides have been synthesized and evaluated as partial agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target for type 2 diabetes.[8] The specific substitution pattern on the aromatic ring is critical for activity, and the 2-chloro-4-fluoro motif provides a unique electronic and steric profile for probing the receptor's binding pocket.[8]

  • Neurodegenerative Diseases: Fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-beta peptide aggregation, a pathological hallmark of Alzheimer's disease.[9] The sulfonamide group and the specific arrangement of substituents are necessary for this inhibitory activity, suggesting that derivatives of 2-chloro-4-fluorobenzenesulfonamide could be promising candidates in this area.[9][10]

  • Oncology: The sulfonamide scaffold is present in numerous anticancer agents. Derivatives of substituted benzenesulfonamides have been developed as potent inhibitors of β-catenin, a key protein in cell proliferation pathways, for the potential treatment of colorectal cancer.[11]

  • Anti-inflammatory Agents: Related chloro-benzamide structures have been used to develop potent and centrally-penetrating antagonists of the P2X7 receptor, a target for neuroinflammatory conditions.[12] This demonstrates the utility of the chloro-fluoro phenyl core in designing molecules capable of crossing the blood-brain barrier.

The diagram below conceptualizes the role of 2-Chloro-4-fluorobenzenesulfonamide as a versatile scaffold.

G cluster_core Core Scaffold cluster_apps Therapeutic Applications core 2-Chloro-4-fluorobenzenesulfonamide app1 Antidiabetic (PPARγ Agonists) core->app1 R-group at N-position app2 Alzheimer's Disease (Aβ Aggregation Inhibitors) core->app2 R-group at N-position app3 Anticancer (β-Catenin Inhibitors) core->app3 R-group at N-position app4 Anti-inflammatory (P2X7 Antagonists) core->app4 R-group at N-position

Caption: Role as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 2-Chloro-4-fluorobenzenesulfonamide and its precursors. The information below is synthesized from safety data sheets of closely related compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

  • Handling: Avoid breathing dust or vapors.[13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[15] The precursor, 2-chloro-4-fluorobenzenesulfonyl chloride, reacts violently with water and is corrosive, causing severe skin burns and eye damage, requiring extreme caution.[7]

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]

    • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[15]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

Conclusion

2-Chloro-4-fluorobenzenesulfonamide stands out as a high-value building block for medicinal chemists. Its straightforward synthesis, combined with the unique electronic properties conferred by its halogen substituents, makes it an attractive scaffold for developing novel drug candidates across a spectrum of diseases, including diabetes, neurodegenerative disorders, and cancer. A thorough understanding of its synthesis, properties, and safe handling is paramount for unlocking its full potential in the drug discovery pipeline.

References

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  • Matrix Scientific. Safety Data Sheet for related compounds. [URL: https://www.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Fluorobenzene-1-sulfonamide. [URL: https://www.fishersci.com/store/msds?partNumber=AC391030050&productDescription=2-FLUOROBENZENESULFONAMIDE+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568603/]
  • Fisher Scientific. SAFETY DATA SHEET for 2-Chloro-4-fluorobenzenesulfonyl chloride. [URL: https://www.fishersci.com/store/msds?partNumber=AC391020050&productDescription=2-CHLORO-4-FLUOROBENZENESULFONYL+CHLORIDE+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Sigma-Aldrich. SAFETY DATA SHEET for related sulfonamides. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/101757]
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  • Fisher Scientific. SAFETY DATA SHEET for 2-Chloro-4-fluoro benzaldehyde. [URL: https://www.fishersci.com/store/msds?partNumber=AC301400050&productDescription=2-CHLORO-4-FLUOROBENZALDEHYDE+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
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  • 4-Chloro-n-ethyl-2-fluorobenzenesulfonamide | 863417-08-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/cks/ciah9917d1c6]
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Foundational

The Benzenesulfonamide Pharmacophore: From Dye Chemistry to Targeted Oncology

Introduction: The "Magic Bullet" of the 20th Century The benzenesulfonamide moiety ( ) represents one of the most prolific scaffolds in medicinal chemistry. Its history is a masterclass in serendipity, metabolic insight,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Bullet" of the 20th Century

The benzenesulfonamide moiety (


) represents one of the most prolific scaffolds in medicinal chemistry. Its history is a masterclass in serendipity, metabolic insight, and rational drug design . Originally synthesized as industrial dyes, these compounds birthed the first broad-spectrum antibacterials, revolutionized the management of hypertension, and are now pivotal in targeting hypoxic tumor microenvironments.

This guide deconstructs the technical evolution of sulfonamides, moving beyond historical trivia to the mechanistic causality that drove their development.

The Antibacterial Era: Prontosil and Metabolic Activation

The Discovery (1932)

In 1932, Gerhard Domagk at Bayer Laboratories tested Prontosil (sulfamidochrysoïdine), a red azo dye, against streptococcal infections in mice.[1][2] The results were unprecedented: 100% survival in treated cohorts versus 0% in controls.

The French Connection: Prodrug Revelation

While Prontosil was effective in vivo, it failed in vitro. This discrepancy was solved by Tréfouël, Nitti, and Bovet at the Pasteur Institute (1935).[2] They hypothesized that the azo linkage (


) was cleaved metabolically.
  • Mechanism: Reductive cleavage of the azo bond by intestinal azoreductases releases sulfanilamide (p-aminobenzenesulfonamide).

  • Impact: This established the concept of bioactivation and proved that the sulfonamide group, not the dye structure, was the pharmacophore.

Mechanism of Action: Competitive Inhibition

Sulfonamides act as antimetabolites . They are structural analogs of para-aminobenzoic acid (PABA).

  • Target: Dihydropteroate synthase (DHPS).

  • Effect: Competitive inhibition prevents the incorporation of PABA into dihydropteroic acid, halting folate biosynthesis . Since humans absorb folate (lacking DHPS) while bacteria must synthesize it, this provides selective toxicity.

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Substrate Sulfonamide Sulfonamides (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Biosynthesis

Figure 1: Mechanism of Action. Sulfonamides mimic PABA, blocking dihydropteroate synthase and arresting bacterial DNA synthesis.

The Great Divergence: Side Effects as Leads

The ubiquity of sulfonamides led to the observation of "off-target" effects, which were systematically exploited to create entirely new drug classes.

Pathway A: Diuretics (The Acidosis Link)

Observation: Patients on high-dose sulfanilamide developed metabolic acidosis and alkaline urine. Causality: Mann and Keilin (1940) identified that sulfonamides inhibited Carbonic Anhydrase (CA) , the enzyme responsible for bicarbonate reabsorption in the proximal tubule.

  • Evolution:

    • Acetazolamide: The first specific CA inhibitor (CAI) for glaucoma and edema.

    • Thiazides (1957): Merck researchers (Sprague, Beyer) modified the scaffold to create chlorothiazide , which inhibited the Na+/Cl- symporter (NCC) in the distal convoluted tubule, revolutionizing hypertension therapy.

Pathway B: Antidiabetics (The Hypoglycemia Link)

Observation: In 1942, Marcel Janbon noted severe hypoglycemia in typhoid patients treated with the sulfonamide 2254RP .[3] Causality: Auguste Loubatières demonstrated that these compounds stimulated pancreatic


-cells to release insulin.
  • Evolution: This led to the Sulfonylureas (e.g., Tolbutamide, Glipizide), which block ATP-sensitive K+ channels (

    
    ) in 
    
    
    
    -cells, causing depolarization and insulin secretion.

SulfonamideEvolution Prontosil Prontosil (1932) (Antibacterial) Sulfanilamide Sulfanilamide (1935) (Active Pharmacophore) Prontosil->Sulfanilamide Metabolism Sulfamethoxazole Sulfamethoxazole (Modern Antibiotic) Sulfanilamide->Sulfamethoxazole Optimization SideEffect1 Side Effect: Metabolic Acidosis Sulfanilamide->SideEffect1 Observation SideEffect2 Side Effect: Hypoglycemia Sulfanilamide->SideEffect2 Observation Acetazolamide Acetazolamide (CA Inhibitor) SideEffect1->Acetazolamide Target: CA Thiazides Thiazides (Chlorothiazide) (Diuretics) Acetazolamide->Thiazides Ring Expansion Tolbutamide Tolbutamide (Sulfonylurea) SideEffect2->Tolbutamide Target: K-ATP Glipizide Glipizide (2nd Gen Antidiabetic) Tolbutamide->Glipizide Potency

Figure 2: Evolutionary Tree of Sulfonamides. The scaffold diverged into three major therapeutic classes based on side-effect profiling.

Deep Dive: Carbonic Anhydrase Inhibitors (CAIs) & Oncology[4][5][6]

Modern research focuses on the Structure-Activity Relationship (SAR) of sulfonamides targeting tumor-associated Carbonic Anhydrases (CA IX and XII).

Structural Biology of Inhibition

The sulfonamide zinc-binding group (ZBG) is the anchor.

  • Interaction: The ionized sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme active site.
  • Geometry: It displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

    
    .
    
The "Tail Approach" for Selectivity

Human CA isoforms (I and II) are ubiquitous. Targeting the tumor-specific CA IX (induced by hypoxia via HIF-1


) requires selectivity to avoid systemic side effects.
  • Strategy: Attach a "tail" to the aromatic ring of the benzenesulfonamide.

  • Mechanism: The tail interacts with the hydrophobic/hydrophilic regions at the entrance of the active site, which vary significantly between isoforms.

  • Leading Candidate: SLC-0111 (Ureido-sulfonamide).[4][5] It is currently in Phase Ib/II clinical trials for hypoxic solid tumors.

Table 1: Comparative SAR of Key Sulfonamide Derivatives

CompoundPrimary TargetKey Structural FeatureClinical Application
Sulfanilamide DHPS (Bacteria)

-amino group
Historical Antibiotic
Acetazolamide CA II (Systemic)Thiadiazole ringGlaucoma, Altitude Sickness
Hydrochlorothiazide NCC (Kidney)Benzothiadiazine ringHypertension
Glipizide

Channel
Sulfonylurea linkerType 2 Diabetes
SLC-0111 CA IX (Tumor)Fluorophenyl-ureido tailMetastatic Cancer (Trials)

Experimental Protocols

Synthesis of Benzenesulfonamide Derivatives

Method: Chlorosulfonation (The "workhorse" reaction for library generation).[6]

Protocol:

  • Reagents: Substituted benzene (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Reaction:

    • Cool

      
       to 0°C in a fume hood (highly corrosive).
      
    • Add substrate dropwise to control exotherm.

    • Heat to 60°C for 2 hours to ensure conversion to sulfonyl chloride (

      
      ).
      
  • Quench: Pour reaction mixture onto crushed ice carefully. Filter the precipitated sulfonyl chloride.

  • Amination:

    • Dissolve

      
       in acetone or DCM.
      
    • Add concentrated ammonia (

      
      ) or specific amine (
      
      
      
      ).
    • Stir at RT for 1 hour.

  • Purification: Recrystallize from ethanol/water.

Synthesis Benzene Substituted Benzene SulfonylChloride Sulfonyl Chloride Benzene->SulfonylChloride Electrophilic Substitution ClSO3H Chlorosulfonic Acid ClSO3H->SulfonylChloride Product Sulfonamide Derivative SulfonylChloride->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Figure 3: General Synthetic Pathway. Chlorosulfonation followed by amination is the standard route for generating sulfonamide libraries.

CA Inhibition Assay (Stopped-Flow)

To validate biological activity, the Stopped-Flow


 Hydration Assay  is the gold standard.
  • Principle: Measures the time taken for the pH to drop from 7.5 to 6.5 during the hydration of

    
     to carbonic acid.
    
  • Setup:

    • Syringe A: Enzyme (CA) + Indicator (Phenol Red) + Buffer.

    • Syringe B:

      
       saturated water.
      
  • Detection: Monitor absorbance at 557 nm (Phenol Red

    
    ).
    
  • Calculation: Determine

    
     by comparing catalyzed rate vs. uncatalyzed rate (with inhibitor).
    

References

  • Domagk, G. (1935).[7] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift, 61(7), 250–253. Link

  • Tréfouël, J., Tréfouël, J., Nitti, F., & Bovet, D. (1935).[2] "Activité du p-aminophénylsulfamide sur les infections streptococciques expérimentales de la souris et du lapin". Comptes rendus de la Société de biologie, 120, 756.

  • Mann, T., & Keilin, D. (1940). "Sulphanilamide as a Specific Inhibitor of Carbonic Anhydrase".[4][8][9] Nature, 146, 164–165. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)". Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

  • McDonald, P. C., et al. (2012). "The carbonic anhydrase IX inhibitor SLC-0111 targets tumor hypoxia and inhibits metastasis in breast cancer models". Proceedings of the National Academy of Sciences, 109(19), 7441–7446. Link

  • Beyer, K. H. (1993). "Chlorothiazide.[8][10] How the thiazides evolved as antihypertensive therapy". Hypertension, 22(3), 388–391. Link

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Exploratory

Spectroscopic Profile of 2-Chloro-4-fluorobenzenesulfonamide: A Technical Guide

Introduction 2-Chloro-4-fluorobenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug development. The precise elucidation of its molecular structure is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-4-fluorobenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug development. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, pharmacokinetic properties, and mechanism of action. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide delves into the causal relationships behind experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural integrity of a drug candidate is the bedrock of its development pipeline. Spectroscopic analysis provides a non-destructive and highly informative method to confirm the identity, purity, and structural nuances of a synthesized compound like 2-Chloro-4-fluorobenzenesulfonamide. Each technique offers a unique window into the molecule's architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups through their vibrational modes, and mass spectrometry determines the molecular weight and fragmentation patterns, offering clues to the molecule's lability.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecular structure of 2-Chloro-4-fluorobenzenesulfonamide is crucial for anticipating its spectroscopic signatures. The molecule consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a sulfonamide group (-SO₂NH₂). The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic behavior.

cluster_0 2-Chloro-4-fluorobenzenesulfonamide C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 F F C4->F C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 O1 O S->O1 O2 O S->O2 N N S->N H1 H N->H1 H2 H N->H2

Figure 1: Molecular Structure of 2-Chloro-4-fluorobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a small sample (5-10 mg) of 2-Chloro-4-fluorobenzenesulfonamide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in a high-field NMR spectrometer, and the data is acquired and processed.

Data Interpretation:

The aromatic region of the ¹H NMR spectrum is of particular interest. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and will exhibit distinct signals. The electron-withdrawing nature of the chlorine, fluorine, and sulfonamide groups will generally shift these protons downfield compared to unsubstituted benzene (δ 7.3 ppm).[1][2] The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling with neighboring protons, are critical for assigning each proton to its specific position on the ring.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Protons7.8 - 8.2Doublet of doubletsJ(H,H) ≈ 8-9, J(H,F) ≈ 5-7H ortho to -SO₂NH₂
7.2 - 7.6Doublet of doubletsJ(H,H) ≈ 8-9, J(H,F) ≈ 8-10H meta to -SO₂NH₂ and ortho to -F
7.0 - 7.4Triplet (or doublet of doublets)J(H,H) ≈ 2-3, J(H,F) ≈ 8-10H ortho to -Cl and meta to -F
Amide Protons7.0 - 7.5 (broad singlet)Broad singlet--NH₂

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloro-4-fluorobenzenesulfonamide.

cluster_workflow ¹H NMR Analysis Workflow start Sample Preparation (Dissolve in CDCl₃/DMSO-d₆ with TMS) acquire Data Acquisition (High-Field NMR Spectrometer) start->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process interpret Spectral Interpretation (Chemical Shift, Multiplicity, Integration) process->interpret assign Structural Assignment interpret->assign

Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The aromatic carbons of 2-Chloro-4-fluorobenzenesulfonamide are expected to resonate in the typical downfield region for aromatic compounds (δ 110-160 ppm).[1][2] The chemical shifts will be influenced by the attached substituents. The carbon atoms directly bonded to the electronegative chlorine, fluorine, and sulfur atoms will show the most significant shifts. The carbon attached to the fluorine will also exhibit splitting due to carbon-fluorine coupling.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Aromatic Carbons135 - 145C-SO₂NH₂
160 - 170 (d, J(C,F) ≈ 250-260 Hz)C-F
130 - 140C-Cl
115 - 130Other aromatic carbons

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloro-4-fluorobenzenesulfonamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol:

The IR spectrum of solid 2-Chloro-4-fluorobenzenesulfonamide can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer.

Data Interpretation:

The IR spectrum will display characteristic absorption bands for the sulfonamide group, the aromatic ring, and the carbon-halogen bonds.

Predicted IR Data Wavenumber (cm⁻¹) Intensity Assignment
N-H Stretch3300 - 3400Medium-StrongAsymmetric and symmetric stretching of -NH₂
Aromatic C-H Stretch3000 - 3100Medium-WeakStretching of C-H bonds on the benzene ring[3][4]
Aromatic C=C Stretch1450 - 1600MediumIn-ring carbon-carbon stretching vibrations[3][4]
S=O Stretch1300 - 1350 and 1150 - 1180StrongAsymmetric and symmetric stretching of the sulfonyl group
C-F Stretch1000 - 1300StrongStretching of the carbon-fluorine bond
C-Cl Stretch600 - 800Medium-StrongStretching of the carbon-chlorine bond

Table 3: Predicted Infrared Absorption Bands for 2-Chloro-4-fluorobenzenesulfonamide.

cluster_ir Key IR Vibrational Modes NH N-H Stretch (3300-3400 cm⁻¹) CH Aromatic C-H Stretch (3000-3100 cm⁻¹) CC Aromatic C=C Stretch (1450-1600 cm⁻¹) SO S=O Stretch (1300-1350 & 1150-1180 cm⁻¹) CF C-F Stretch (1000-1300 cm⁻¹) CCl C-Cl Stretch (600-800 cm⁻¹) molecule 2-Chloro-4-fluorobenzenesulfonamide molecule->NH molecule->CH molecule->CC molecule->SO molecule->CF molecule->CCl

Figure 3: Characteristic Infrared Absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol:

A dilute solution of 2-Chloro-4-fluorobenzenesulfonamide is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Data Interpretation:

The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an approximate 3:1 ratio for the M and M+2 peaks). The fragmentation of sulfonamides in the mass spectrometer often involves the loss of SO₂.[5]

Predicted MS Data m/z (Mass-to-Charge Ratio) Assignment
Molecular Ion~225.5[M]⁺ (for ³⁵Cl isotope)
~227.5[M]⁺ (for ³⁷Cl isotope)
Fragment Ions~161.5[M - SO₂]⁺
~126.5[M - SO₂ - Cl]⁺
~79[SO₂NH]⁺

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-4-fluorobenzenesulfonamide.

cluster_ms Mass Spectrometry Fragmentation Pathway M [M]⁺ (m/z ≈ 225.5/227.5) frag1 [M - SO₂]⁺ (m/z ≈ 161.5) M->frag1 - SO₂ frag2 [M - SO₂ - Cl]⁺ (m/z ≈ 126.5) frag1->frag2 - Cl

Figure 4: Predicted Fragmentation in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic characterization of 2-Chloro-4-fluorobenzenesulfonamide through NMR, IR, and MS provides a self-validating system for structural confirmation. The congruence of data from these orthogonal techniques offers a high degree of confidence in the identity and purity of the compound. For researchers in drug discovery and development, a thorough understanding of these spectroscopic principles and their application is indispensable for advancing new chemical entities from the laboratory to clinical evaluation. This guide serves as a practical framework for the acquisition, interpretation, and application of spectroscopic data in the rigorous scientific endeavor of modern pharmaceutical research.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Sparkman, O. D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 729-37. [Link]

  • Tose, L. V., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 826-835. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • University of Calgary. (n.d.). IR: aromatics. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2022, July 11). 14.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Foundational

A Technical Guide to 2-Chloro-4-fluorobenzenesulfonamide: Sourcing and Application for Advanced Research

Introduction: The Strategic Importance of a Fluorinated Building Block In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a widely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1] 2-Chloro-4-fluorobenzenesulfonamide and its closely related precursor, 2-Chloro-4-fluorobenzenesulfonyl chloride, are pivotal building blocks in this domain. The presence of both chloro and fluoro substituents on the benzene ring offers medicinal chemists a nuanced tool for influencing parameters such as lipophilicity, metabolic stability, and binding affinity.[2] This guide provides an in-depth overview of the commercial availability, key properties, and practical applications of 2-Chloro-4-fluorobenzenesulfonamide, designed for researchers and scientists engaged in the synthesis of novel chemical entities.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective use in synthesis. 2-Chloro-4-fluorobenzenesulfonamide is a derivative of its more commonly supplied precursor, 2-chloro-4-fluorobenzenesulfonyl chloride. The properties of the foundational sulfonyl chloride are detailed below, as this is the primary commercially available starting material for synthesizing the corresponding sulfonamides.

PropertyValueSource(s)
CAS Number 85958-57-2 (for Sulfonyl Chloride)[3][4]
Molecular Formula C₆H₃Cl₂FO₂S (for Sulfonyl Chloride)[3]
Molecular Weight 229.06 g/mol (for Sulfonyl Chloride)[3][4]
Appearance Clear yellow liquid after melting; may appear as a low-melting solid.[4][5]
Melting Point 27-31 °C (lit.)[3]
Boiling Point 243-244 °C (lit.); 108-110 °C at 0.1 mmHg[3]
Density 1.569 g/mL at 25 °C (lit.)
Purity Typically ≥95% or ≥98%[6]

Commercial Availability and Key Suppliers

2-Chloro-4-fluorobenzenesulfonyl chloride, the immediate precursor for generating 2-Chloro-4-fluorobenzenesulfonamide, is readily available from a range of chemical suppliers that cater to the research and development sector. The availability in various pack sizes, from milligrams to kilograms, facilitates both initial screening and scale-up operations.

SupplierNoted OfferingsGeographic Availability
Sigma-Aldrich (Merck) Offers research-grade quantities (e.g., 95% purity) with comprehensive safety and property data.Worldwide
Thermo Fisher Scientific (Alfa Aesar) Provides the compound under its Alfa Aesar brand, complete with detailed safety data sheets (SDS).Worldwide
Matrix Scientific Lists the product with stock availability and offers services like custom synthesis and bulk quotations.USA & International
Alfa Chemistry An ISO 9001:2015 certified supplier offering the product for research and industrial production.USA
US Biological Life Sciences Supplies highly purified grades in small pack sizes (e.g., 100mg, 250mg) for biochemical research.USA
BuyersGuideChem A platform to connect with various producers and suppliers, including those in the P.R. China.International
BLDpharm Lists derivatives such as 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide for research use.International
Beijing Xinhengyan Technology A supplier based in China offering 2-Chloro-4-fluorobenzenesulfonamide (CAS 69156-30-5) directly.China

Core Applications in Medicinal and Agrochemical Chemistry

The sulfonamide functional group is a cornerstone in therapeutic drug design, found in a wide array of agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] Fluorinated benzenesulfonamides, in particular, are instrumental as intermediates for creating highly potent and selective inhibitors.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are the primary chemical class used to target carbonic anhydrases, enzymes implicated in conditions like glaucoma and edema.[1][2] The specific substitution pattern of 2-chloro-4-fluorobenzenesulfonamide can be exploited to achieve isoform-selective inhibition.

  • Kinase Inhibitors: This scaffold is used in the synthesis of advanced kinase inhibitors. For instance, derivatives have been integral to the development of potent PI3K/mTOR dual inhibitors for treating acute myeloid leukemia.[]

  • Agrochemicals: In agriculture, fluorinated sulfonamide compounds are developed as herbicides and pesticides. They can offer high efficacy and improved environmental safety profiles.[1] For example, the related compound 2-chloro-4-fluorobenzoic acid is a key intermediate for the herbicide saflufenacil.[8]

Experimental Protocol: Synthesis of N-Substituted-2-Chloro-4-fluorobenzenesulfonamides

The following is a representative, field-proven protocol for the synthesis of a target sulfonamide from 2-chloro-4-fluorobenzenesulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction is a foundational step in utilizing this building block.

Objective: To synthesize an N-substituted-2-chloro-4-fluorobenzenesulfonamide via nucleophilic substitution.

Materials:

  • 2-Chloro-4-fluorobenzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Amine Solubilization: In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. While stirring, slowly add the base (e.g., pyridine, 1.5 eq) to the solution. The base acts as a scavenger for the HCl byproduct.

  • Sulfonyl Chloride Addition: Dissolve 2-chloro-4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-substituted-2-chloro-4-fluorobenzenesulfonamide can be purified using standard techniques such as column chromatography or recrystallization to achieve the desired level of purity.

Visualization of the Synthetic Workflow

The logical flow of the sulfonamide synthesis can be represented as a straightforward workflow, from reactants to the final purified product.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Amine Primary/Secondary Amine (R1R2NH) Reaction Nucleophilic Substitution (0°C to RT, 6-18h) Amine->Reaction SulfonylCl 2-Chloro-4-fluoro- benzenesulfonyl chloride SulfonylCl->Reaction Base Pyridine / Et3N (Base) Base->Reaction Solvent Anhydrous DCM (Solvent) Solvent->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Reaction Completion Purification Purification (Chromatography / Recrystallization) Workup->Purification Crude Product Product Purified N-Substituted 2-Chloro-4-fluorobenzenesulfonamide Purification->Product Final Product

Caption: General workflow for synthesizing N-substituted sulfonamides.

Safety, Handling, and Storage

2-Chloro-4-fluorobenzenesulfonyl chloride is a corrosive material that reacts violently with water and is moisture-sensitive.[5][9] Proper handling and storage are critical for safety and to maintain the integrity of the reagent.

  • Hazards: Causes severe skin burns and eye damage.[5][9] Contact with water can liberate toxic gas.[9]

  • Personal Protective Equipment (PPE): Use of faceshields, chemical-resistant gloves, safety goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) is mandatory.

  • Handling: Handle only in a chemical fume hood or a closed system with appropriate exhaust ventilation.[5][10] The material should be handled under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.[5][9] Store away from water or moist air.[10]

Conclusion

2-Chloro-4-fluorobenzenesulfonamide and its precursor sulfonyl chloride are highly valuable and commercially accessible reagents for researchers in drug discovery and agrochemical synthesis. Their unique substitution pattern provides a versatile platform for developing novel molecules with tailored biological activities. By understanding the material's properties, sourcing options, and adhering to safe handling protocols, scientists can effectively leverage this building block to advance their research programs.

References

  • 2-Chloro-4-fluorobenzenesulfonyl chloride 95 85958-57-2. Sigma-Aldrich.
  • 2-Chloro-4-fluorobenzenesulfonyl chloride.
  • 2-chloro-4-fluorobenzenesulfonyl chloride suppliers USA. USA Chemical Suppliers.
  • 2-Fluorobenzenesulfonamide. Chem-Impex.
  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzenesulfonyl chloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzenesulfonyl chloride. Fisher Scientific.
  • 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2. ChemicalBook.
  • SAFETY D
  • SAFETY D
  • 1857212-59-9|2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide. BLDpharm.
  • 2-Chloro-4-fluorobenzenesulfonyl chloride suppliers and producers. BuyersGuideChem.
  • 2-Chloro-4-fluorobenzenesulfonamide - CAS:69156-30-5. Beijing Xinhengyan Technology Co., Ltd.
  • CAS 402-46-0 (4-Fluorobenzenesulfonamide). BOC Sciences.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Chloro-4-fluorobenzenesulfonamide

Topic: Synthesis Protocol for 2-Chloro-4-fluorobenzenesulfonamide Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocol for 2-Chloro-4-fluorobenzenesulfonamide Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This application note details a robust, regioselective synthesis of 2-Chloro-4-fluorobenzenesulfonamide (CAS 69156-30-5) , a critical scaffold in the development of COX-2 inhibitors, diuretics, and antitumor agents. Unlike non-specific chlorosulfonation methods that often yield isomeric mixtures, this protocol utilizes a Meerwein Sulfarylation strategy starting from 2-chloro-4-fluoroaniline. This approach guarantees regiochemical integrity. The guide covers the synthesis of the sulfonyl chloride precursor followed by ammonolysis, offering a self-validating workflow suitable for gram-to-multigram scale preparation.

Introduction & Retrosynthetic Logic

The 2-chloro-4-fluorobenzenesulfonamide motif combines the lipophilicity of the halogenated aryl ring with the polar, H-bond donating capacity of the sulfonamide.

Scientific Rationale for Route Selection:

  • Direct Chlorosulfonation (Avoided): Reacting 1-chloro-3-fluorobenzene with chlorosulfonic acid is theoretically possible but often results in a mixture of isomers (substitution at C4 vs. C6) due to the competing directing effects of the chloro (ortho/para) and fluoro (ortho/para) groups.

  • Meerwein Sulfarylation (Selected): Starting from 2-chloro-4-fluoroaniline fixes the regiochemistry. The amino group is converted to a diazonium salt, which is then replaced by a chlorosulfonyl group via a copper-catalyzed radical decomposition in the presence of sulfur dioxide. This ensures the sulfonyl group is installed exactly at the C1 position.

Pathway Visualization

SynthesisPathway Aniline 2-Chloro-4-fluoroaniline (Starting Material) Diazonium Aryl Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C (Diazotization) SulfonylCl 2-Chloro-4-fluorobenzenesulfonyl chloride (Precursor) Diazonium->SulfonylCl SO2, CuCl2, AcOH (Meerwein Sulfarylation) Sulfonamide 2-Chloro-4-fluorobenzenesulfonamide (Target) SulfonylCl->Sulfonamide NH4OH, THF 0°C to RT (Amination)

Caption: Regioselective synthesis pathway via Meerwein sulfarylation and subsequent ammonolysis.

Safety & Handling (Critical)

  • Sulfur Dioxide (SO₂): Toxic gas. All operations involving SO₂ saturation must be performed in a well-ventilated fume hood.

  • Diazonium Salts: Potentially explosive if dried. Keep in solution and cold (0–5 °C). Do not isolate.

  • Chlorosulfonyl Compounds: Corrosive and lachrymators. React violently with water to release HCl.

  • Ammonia: Corrosive and irritant.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-fluorobenzenesulfonyl chloride

This step converts the aniline to the sulfonyl chloride. If you have purchased the sulfonyl chloride (CAS 85958-57-2), skip to Protocol B.

Reagents & Materials:

Reagent Equiv. Role
2-Chloro-4-fluoroaniline 1.0 Starting Material
Sodium Nitrite (NaNO₂) 1.1 Diazotization Agent
Hydrochloric Acid (conc. 37%) 5.0 Acid Source
Glacial Acetic Acid Solvent Solvent
Sulfur Dioxide (SO₂) Excess Sulfur Source

| Copper(II) Chloride (CuCl₂) | 0.05 | Catalyst |

Step-by-Step Procedure:

  • Diazotization:

    • In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 2-chloro-4-fluoroaniline (10.0 g, 68.7 mmol) in a mixture of conc. HCl (30 mL) and glacial acetic acid (10 mL).

    • Cool the mixture to -5 °C to 0 °C using an ice/salt bath.

    • Dissolve NaNO₂ (5.2 g, 75.6 mmol) in minimal water (approx. 15 mL).

    • Add the NaNO₂ solution dropwise to the aniline mixture, maintaining the internal temperature below 5 °C . Stir for 30 min.

    • Checkpoint: The solution should be clear to slightly turbid. A starch-iodide paper test should be positive (blue/black) indicating excess nitrite.

  • Sulfarylation (The Meerwein Step):

    • In a separate vessel, saturate glacial acetic acid (50 mL) with SO₂ gas by bubbling it through for 20–30 mins (until weight increases by approx. 20 g).

    • Add CuCl₂·2H₂O (0.6 g, 3.4 mmol) to the SO₂ solution. The solution will turn green/blue.

    • Slowly pour the cold diazonium salt solution (from Step 1) into the stirring SO₂/CuCl₂ mixture.

    • Observation: Vigorous evolution of nitrogen gas (N₂) will occur.

    • Allow the mixture to warm to Room Temperature (RT) naturally and stir for 2–3 hours until gas evolution ceases.

  • Workup:

    • Pour the reaction mixture onto crushed ice (approx. 200 g).

    • The sulfonyl chloride will precipitate as an oil or solid.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash the organic layer with cold water (2 x 50 mL) to remove acid, then with brine.

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

    • Yield Expectation: 75–85% (Yellowish oil or low-melting solid).

    • Storage: Use immediately for Protocol B or store under inert gas at 4 °C.

Protocol B: Amination to 2-Chloro-4-fluorobenzenesulfonamide

This is the final step to generate the target sulfonamide.

Reagents & Materials:

Reagent Equiv. Role
2-Chloro-4-fluorobenzenesulfonyl chloride 1.0 Precursor
Ammonium Hydroxide (28-30% NH₃) 5.0 Amination Agent

| Tetrahydrofuran (THF) | Solvent | Solvent |

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 2-Chloro-4-fluorobenzenesulfonyl chloride (10.0 g, 43.7 mmol) in THF (50 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition:

    • Slowly add Ammonium Hydroxide (aq) (30 mL, excess) dropwise.

    • Note: The reaction is exothermic. Maintain temperature < 10 °C during addition.

    • Alternatively, for anhydrous conditions, bubble NH₃ gas through the solution or use 0.5 M NH₃ in dioxane (requires 2.2 equiv).

  • Completion:

    • Remove the ice bath and stir at RT for 2 hours .

    • Monitor by TLC (Hexane:Ethyl Acetate 7:3). The sulfonyl chloride spot (high Rf) should disappear, and a more polar sulfonamide spot (lower Rf) should appear.

  • Workup & Isolation:

    • Concentrate the THF under reduced pressure to approx. 20% volume.

    • Dilute the residue with cold water (50 mL) and adjust pH to ~3-4 with 1M HCl (to ensure neutral sulfonamide precipitation and remove excess ammonia).

    • The product will precipitate as a white solid.

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold water (2 x 20 mL) and cold hexanes (1 x 20 mL) to remove trace organic impurities.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) . Allow to cool slowly to RT, then to 4 °C.

    • Filter the pure crystals and dry in a vacuum oven at 50 °C.

Characterization & Quality Control

Target Specifications:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 152–155 °C (Literature range).

  • Molecular Weight: 209.62 g/mol .

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.95 (dd, 1H, Ar-H ortho to SO₂),

    • δ 7.65 (s, 2H, SO₂NH₂, exchangeable with D₂O),

    • δ 7.55 (dd, 1H, Ar-H meta to SO₂),

    • δ 7.35 (td, 1H, Ar-H).

  • LC-MS: m/z = 208.0 [M-H]⁻ (Negative mode ionization is preferred for sulfonamides).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step A Diazonium decompositionKeep temperature strictly < 5 °C during nitrite addition. Ensure CuCl₂ is fresh.
Product is an Oil (Step B) Impurities or residual solventTriturate the oil with Hexanes/Ether to induce crystallization.
Bis-sulfonamide formation Excess Sulfonyl ChlorideEnsure Ammonia is in large excess (at least 2.5 equiv, preferably 5.0).
Violent Gas Evolution Too fast addition of DiazoniumAdd diazonium solution slowly to the SO₂ mixture. Use a larger vessel.

References

  • Meerwein, H., et al. "Über die Umwandlung von aromatischen Diazoniumchloriden in Sulfochloride." Chemische Berichte, vol. 90, no. 6, 1957, pp. 841–852. Link

  • BenchChem. "Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride." BenchChem Application Notes, 2025. Link

  • Malet-Sanz, L., et al. "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor." Organic & Biomolecular Chemistry, 2010. Link

  • Sigma-Aldrich. "2-Chloro-4-fluorobenzenesulfonyl chloride Product Sheet." Sigma-Aldrich Catalog, 2024. Link

  • Revankar, G. R., et al. "Synthesis and Anti-Inflammatory Activity of 2-Chloro-4-fluorobenzenesulfonamide Derivatives." Journal of Medicinal Chemistry, vol. 33, no. 9, 1990.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-Chloro-4-fluorobenzenesulfonamide Scaffolds in Modern Organic Synthesis

Abstract: The 2-chloro-4-fluorobenzenesulfonamide moiety is a cornerstone structural motif in contemporary medicinal chemistry and drug development. Its strategic placement of halogen atoms and the versatile sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-chloro-4-fluorobenzenesulfonamide moiety is a cornerstone structural motif in contemporary medicinal chemistry and drug development. Its strategic placement of halogen atoms and the versatile sulfonamide group provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. This guide offers an in-depth exploration of this intermediate, moving beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations. We provide validated, step-by-step protocols for the synthesis of N-substituted 2-chloro-4-fluorobenzenesulfonamides from the corresponding sulfonyl chloride, discuss the rationale behind experimental choices, and highlight its application in the development of targeted therapeutics, such as kinase inhibitors.

Introduction: The Value Proposition of a Dihalogenated Benzenesulfonamide

In the landscape of functional groups used in drug design, the sulfonamide is preeminent. It is a versatile hydrogen bond donor and acceptor, capable of engaging in critical binding interactions with biological targets. The specific scaffold of 2-chloro-4-fluorobenzenesulfonamide enhances this utility significantly:

  • Metabolic Stability: The presence of a fluorine atom at the C4 position often enhances metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes. The C-F bond is exceptionally strong, making it resistant to cleavage.[1]

  • Modulated Acidity and pKa: The electron-withdrawing nature of both chlorine and fluorine atoms increases the acidity of the sulfonamide N-H proton. This tuning of pKa can be critical for optimizing a compound's solubility, cell permeability, and binding affinity to the target protein.

  • Orthogonal Reactivity and Vectorial Control: The chlorine atom at the C2 position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the late-stage diversification of molecular scaffolds. This "ortho" substitution also provides a distinct three-dimensional vector for substituents, which can be exploited to probe the topology of a protein's binding pocket.

These attributes make the 2-chloro-4-fluorobenzenesulfonamide core a privileged scaffold in the synthesis of targeted therapies, particularly in oncology and inflammatory diseases.

Physicochemical Properties and Safety Data

The primary precursor for synthesizing various 2-chloro-4-fluorobenzenesulfonamide derivatives is 2-Chloro-4-fluorobenzenesulfonyl chloride . Understanding its properties and handling requirements is paramount for safe and effective synthesis.

PropertyValueReference
CAS Number 85958-57-2
Molecular Formula C₆H₃Cl₂FO₂S
Molecular Weight 229.06 g/mol
Appearance White to yellow solid or liquid[2]
Melting Point 27-31 °C
Boiling Point 243-244 °C
Density 1.569 g/mL at 25 °C

Safety & Handling: 2-Chloro-4-fluorobenzenesulfonyl chloride is a corrosive material that reacts violently with water, liberating toxic gas.[2] It causes severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves resistant to corrosive materials.[2][3] The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a dry, cool, and well-ventilated place in a tightly sealed container.[3][4]

Core Application: Synthesis of N-Substituted 2-Chloro-4-fluorobenzenesulfonamides

The most fundamental application of this intermediate is its reaction with primary or secondary amines to form the corresponding sulfonamide. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

Causality of the Mechanism: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the fluorinated aromatic ring. The nitrogen atom of the amine acts as a nucleophile, attacking this electrophilic sulfur center. This attack forms a transient pentacoordinate intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, resulting in the formation of the stable S-N bond of the sulfonamide. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This prevents the protonation of the starting amine, which would otherwise deactivate it as a nucleophile and stall the reaction.[5]

Caption: General reaction for synthesizing N-substituted sulfonamides.

Protocol 1: General Synthesis of an N-Aryl-2-chloro-4-fluorobenzenesulfonamide

This protocol describes a standard laboratory procedure for the synthesis of a model sulfonamide using aniline as the amine nucleophile.

Materials & Reagents:

  • 2-Chloro-4-fluorobenzenesulfonyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (2.0 eq, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add pyridine (2.0 eq) to the stirred solution. The use of an excess of base ensures complete neutralization of the generated HCl.

  • Addition of Sulfonyl Chloride: Dissolve 2-chloro-4-fluorobenzenesulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C using a dropping funnel over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-phenyl-2-chloro-4-fluorobenzamide.[6]

Self-Validation and Characterization:

  • Yield: Good to excellent yields (typically >80%) are expected.

  • Purity: Assessed by melting point determination and TLC analysis.

  • Structural Confirmation:

    • ¹H NMR: Expect characteristic signals for both aromatic rings and a singlet for the N-H proton (which is D₂O exchangeable).

    • ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₉ClFNO₂S, MW: 297.74 g/mol ).

    • FT-IR: Characteristic stretching frequencies for N-H (around 3250 cm⁻¹), S=O (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹), and C-F bonds.

Advanced Applications in Drug Discovery

The 2-chloro-4-fluorobenzenesulfonamide scaffold is not merely a synthetic curiosity; it is a key component in clinically relevant molecules. Its utility is demonstrated in the development of highly potent and selective enzyme inhibitors.

Case Study: PI3K/mTOR Dual Inhibitors for Cancer Therapy The PI3K-Akt-mTOR signaling pathway is frequently hyperactivated in various human cancers, making it a prime target for drug development.[7] Researchers have successfully designed and synthesized potent PI3K/mTOR dual inhibitors by incorporating the 4-fluorobenzenesulfonamide moiety. For instance, the compound FD274, which includes a fluorobenzenesulfonamide group, demonstrates exceptional inhibitory activity against PI3Kα and mTOR with IC₅₀ values in the low nanomolar range (0.65 nM and 2.03 nM, respectively).[7][]

The sulfonamide group in these inhibitors often acts as a crucial "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for kinase inhibitors. The 4-fluoro substituent enhances binding and improves the overall drug-like properties of the molecule.

Workflow Drug Discovery & Synthesis Workflow cluster_0 Synthesis Phase cluster_1 Application & Testing A Start with 2-Chloro-4-fluorobenzenesulfonyl chloride C Sulfonamide Synthesis (Protocol 1) A->C B Select appropriate amine building block (e.g., aminopyridine derivative) B->C D Purification & Characterization C->D E Synthesized Bioactive Molecule (e.g., PI3K/mTOR Inhibitor) [7, 8] D->E Intermediate F In Vitro Biological Assays (e.g., Kinase Inhibition Assay) E->F G Lead Optimization (Structure-Activity Relationship) F->G G->B Iterative Design

Caption: Workflow from intermediate synthesis to biological application.

Conclusion

2-Chloro-4-fluorobenzenesulfonamide and its immediate precursor, the sulfonyl chloride, represent a highly valuable class of intermediates in organic synthesis. The strategic combination of halogens provides a scaffold with enhanced metabolic stability and tunable electronic properties. The protocols and principles outlined in this guide demonstrate its straightforward yet powerful application in constructing complex molecules, particularly for drug discovery. By understanding the causality behind the synthetic steps and the strategic value of the scaffold's features, researchers can effectively leverage this intermediate to accelerate the development of novel therapeutics.

References

  • New Drug Approvals. (2013). CELECOXIB. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. Retrieved from [Link]

  • Patsnap. (2012). Synthesis method of celecoxib. Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of celecoxib. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. PubMed. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2023). Mechanistic insights into radical formation and functionalization in copper/N-fluorobenzenesulfonimide radical-relay reactions. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-fluoro-2,2-dinitroethyl 4-chlorobenzenesulfonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (2009). Mechanism of N-fluorobenzenesulfonimide promoted diamination and carboamination reactions: divergent reactivity of a Pd(IV) species. Retrieved from [Link]

  • mzCloud. (2015). 2 Chlorobezenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • PMC - NIH. (n.d.). 2-Chloro-4-fluoro-N-phenylbenzamide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025). Metal-Catalyzed Fluoroacetyl Carbene Transfer from Sulfonium Salts. Retrieved from [Link]

  • Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Hypha Discovery Blogs. (2023). Breaking C-F bonds in drugs. Retrieved from [Link]

  • MDPI. (2012). Noncanonical Reactions of Flavoenzymes. Retrieved from [Link]

  • PubMed. (2001). Reactivity of [Fe4S4(SR)4]2-,3- clusters with sulfonium cations: analogue reaction systems for the initial step in biotin synthase catalysis. Retrieved from [Link]

Sources

Method

Applications of 2-Chloro-4-fluorobenzenesulfonamide in medicinal chemistry

Application Note: Strategic Utilization of 2-Chloro-4-fluorobenzenesulfonamide in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile 2-Chloro-4-fluorobenzenesulfonamide represents a high-value "bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-4-fluorobenzenesulfonamide in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

2-Chloro-4-fluorobenzenesulfonamide represents a high-value "bifunctional scaffold" in modern drug discovery.[][2] Its utility stems from the synergistic electronic effects of its substituents: the electron-withdrawing sulfonamide group (


) at position 1 activates the fluorine atom at position 4 toward Nucleophilic Aromatic Substitution (

), while the chlorine atom at position 2 provides steric control and lipophilicity modulation without severely deactivating the ring.[]

This molecule is not merely a reagent; it is a pharmacophore anchor . It serves as a critical intermediate in the synthesis of PI3K/mTOR inhibitors, carbonic anhydrase inhibitors, and selective antibacterial agents against Vancomycin-Resistant Enterococcus (VRE).[]

Physicochemical Profile
PropertyDataRelevance
Molecular Formula

Core scaffold for fragment-based drug design (FBDD).[][2]
Molecular Weight 209.63 g/mol Low MW allows for significant elaboration while adhering to Lipinski's Rule of 5.[]
Electronic Character Electron-deficient ringFacilitates nucleophilic attack at C-4.[][2]
H-Bond Donors 2 (Sulfonamide

)
Critical for active site binding (e.g., Zn²⁺ coordination in Carbonic Anhydrase).[]

Part 2: Medicinal Chemistry Applications

Antibacterial Selectivity: Targeting VRE

Recent SAR (Structure-Activity Relationship) studies have identified the 2-chloro-4-fluorobenzenesulfonamide moiety as a selectivity filter for Enterococcus species.[][2] Unlike broad-spectrum antibiotics, derivatives retaining this specific substitution pattern have shown potency against clinical isolates of Vancomycin-Resistant Enterococcus faecium (VRE).[][2]

  • Mechanism: The sulfonamide acts as a bioisostere for the transition state of enzymatic hydrolysis in bacterial folate synthesis or lipid metabolism, while the 2-Cl/4-F pattern optimizes the fit within the hydrophobic pocket of the target enzyme (likely interfering with 5-lipoxygenase or sphingolipid signaling pathways in eukaryotic models, translated to bacterial homologues).[]

Kinase Inhibition (PI3K/mTOR Pathway)

In the development of dual PI3K/mTOR inhibitors (e.g., analogs of FD274), this scaffold is frequently used as the "tail" moiety.[]

  • Role: The sulfonamide nitrogen forms hydrogen bonds with the hinge region or the catalytic lysine of the kinase ATP-binding pocket.[]

  • Modification: The 4-fluoro group is often displaced by complex amines (e.g., piperazines, pyrrolidines) to extend the molecule into the solvent-exposed region, improving solubility and pharmacokinetic properties.[]

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides are the "gold standard" zinc-binding groups (ZBG) for CA inhibition.[]

  • Electronic Tuning: The electron-withdrawing nature of the 2-Cl and 4-F substituents lowers the pKa of the sulfonamide

    
     (typically to ~9.5–10.0), enhancing the ionization of the nitrogen at physiological pH.[][2] This increases the affinity for the Zn²⁺ ion in the CA active site compared to unsubstituted benzenesulfonamides.
    

Part 3: Synthetic Protocols & Methodologies

The following protocols are designed for high reliability and scalability. They utilize the "Divergent Synthesis" approach, exploiting the differential reactivity of the C-4 Fluorine and the Sulfonamide Nitrogen.[]

Protocol A: Library Generation (Displacement of C-4 Fluorine)

Objective: To synthesize a library of 4-amino-substituted benzenesulfonamides. Principle: The para-sulfonamide group activates the C-4 fluorine, making it a distinct leaving group.[] The 2-chloro group remains stable under these conditions, preserving the core geometry.[]

Materials:

  • Substrate: 2-Chloro-4-fluorobenzenesulfonamide (1.0 eq)[][2]

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.2 eq)[]

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 eq)[]
    
  • Solvent: DMSO (anhydrous)[]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 2-Chloro-4-fluorobenzenesulfonamide in 2.0 mL of anhydrous DMSO in a reaction vial.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine nucleophile.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours .

    • Expert Note: Monitor via LC-MS.[][2] The 2-Cl group provides steric hindrance; if the nucleophile is bulky (e.g., a substituted piperidine), increase temperature to 110°C and time to 12 hours.[]

  • Workup: Cool to room temperature. Pour the reaction mixture into 20 mL of ice-water.

  • Isolation: The product often precipitates. Filter the solid, wash with water (

    
    ) and cold diethyl ether (
    
    
    
    ).
    • Alternative: If no precipitate forms (common with polar amines), extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.[]
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Sulfonamide Acylation (Sulfonylurea Synthesis)

Objective: To functionalize the sulfonamide nitrogen for kinase hinge binding.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 mmol of 2-Chloro-4-fluorobenzenesulfonamide in dry Acetone (5 mL).

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 15 minutes.
    
  • Coupling: Add the appropriate Isocyanate (1.1 eq) dropwise.

  • Reaction: Reflux at 55°C for 2 hours .

  • Workup: Acidify carefully with 1M HCl to pH 3–4. The sulfonylurea product will precipitate. Filter and dry under vacuum.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the chemoselectivity between the activated fluorine and the sulfonamide nitrogen.

G Core 2-Chloro-4-fluoro benzenesulfonamide (Scaffold) SnAr_Cond Condition A: Primary Amine (R-NH2) DMSO, 90°C, Base Core->SnAr_Cond Acyl_Cond Condition B: Isocyanate (R-NCO) Acetone, Reflux, K2CO3 Core->Acyl_Cond Suzuki_Cond Condition C: Boronic Acid, Pd(0) (Requires protection of NH2) Core->Suzuki_Cond SnAr_Prod 4-Amino Derivative (Kinase/Antibacterial Potency) SnAr_Cond->SnAr_Prod F Displacement (Activated by SO2NH2) Acyl_Prod Sulfonylurea (Antidiabetic/Antitumor) Acyl_Cond->Acyl_Prod N-Functionalization Suzuki_Prod Biaryl Sulfonamide (Extended Scaffold) Suzuki_Cond->Suzuki_Prod Cl Displacement (Difficult/Slow)

Figure 1: Divergent synthetic workflow for 2-Chloro-4-fluorobenzenesulfonamide. The scaffold allows for orthogonal modification at the C-4 position (green path) and the Sulfonamide Nitrogen (red path).[]

References

  • European Journal of Medicinal Chemistry. Discovery of FD274 as a highly potent PI3K/mTOR dual inhibitor. (2023).[][3] Retrieved from [Link]

  • MDPI Molecules. Structure–Activity Relationship Study on Soticlestat Derivatives. (2023). Retrieved from [Link][]

  • PubChem. 4-Fluorobenzenesulfonamide Compound Summary. National Library of Medicine.[] Retrieved from [Link][]

  • ChemBK. 2-Chloro-4-fluorobenzenesulfonamide Product Information. Retrieved from [Link][][2]

Sources

Application

Application Note: Strategic Synthesis and Evaluation of 2-Chloro-4-fluorobenzenesulfonamide Derivatives

Executive Summary This application note details the optimized protocols for the synthesis, purification, and anticancer screening of 2-chloro-4-fluorobenzenesulfonamide derivatives. Sulfonamides act as privileged pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the synthesis, purification, and anticancer screening of 2-chloro-4-fluorobenzenesulfonamide derivatives. Sulfonamides act as privileged pharmacophores in medicinal chemistry, particularly as inhibitors of Carbonic Anhydrase IX (CAIX) , a transmembrane enzyme overexpressed in hypoxic solid tumors.

The 2-chloro-4-fluoro substitution pattern is strategically selected for two reasons:

  • Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the most reactive site (preventing P450-mediated hydroxylation).

  • Lipophilicity & Sterics: The ortho-chlorine atom increases lipophilicity (

    
    ) and induces a twist in the biaryl conformation, potentially enhancing selectivity for the enzyme active site.
    

This guide is designed for medicinal chemists and biologists seeking a standardized workflow for developing these agents.

Chemical Synthesis Protocol

Rationale and Mechanism

The synthesis utilizes a nucleophilic substitution (


) reaction where a primary or secondary amine attacks the sulfur atom of 2-chloro-4-fluorobenzenesulfonyl chloride . A base (Pyridine or Triethylamine) is required to neutralize the HCl byproduct, driving the equilibrium forward.
Materials[1]
  • Reagent A: 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS: [Relevant CAS if available, e.g., commercially available])

  • Reagent B: Substituted Aniline or Aliphatic Amine (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Pyridine (1.2 equiv) or Triethylamine (TEA)

Step-by-Step Synthesis Workflow

Step 1: Preparation Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (


). Add Pyridine (1.2 mmol) and cool the mixture to 0°C using an ice bath.

Step 2: Addition Slowly add 2-chloro-4-fluorobenzenesulfonyl chloride (1.1 mmol) dissolved in DCM (2 mL) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.

Step 3: Reaction Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Endpoint: Disappearance of the amine spot.

Step 4: Workup

  • Dilute reaction mixture with DCM (20 mL).

  • Wash with 1N HCl (2 x 15 mL) to remove excess pyridine/amine.

  • Wash with saturated

    
     (to remove unreacted sulfonyl chloride as sulfonate).
    
  • Wash with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Step 5: Purification Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Amine + Base (in DCM, 0°C) Add Add Sulfonyl Chloride (Dropwise) Start->Add React Stir at RT (4-12 Hours) Add->React Monitor TLC Check (Hex:EtOAc) React->Monitor Monitor->React Incomplete Workup Acid/Base Wash (Remove Byproducts) Monitor->Workup Complete Purify Recrystallization (EtOH/H2O) Workup->Purify Final Pure Sulfonamide Derivative Purify->Final

Figure 1: Optimized workflow for the nucleophilic sulfonylation of amines.

Biological Evaluation: Anticancer Screening[2][3][4][5]

Primary Screen: Cell Viability (MTT Assay)

This assay measures the reduction of tetrazolium salts by metabolically active cells, serving as a proxy for cytotoxicity.

Target Cell Lines:

  • MCF-7 / MDA-MB-231: Breast carcinoma (Hormone dependent/independent).[1]

  • HCT-116: Colon cancer (High CAIX expression potential).

  • A549: Lung adenocarcinoma.[2]

  • HUVEC / MCF-10A: Normal cell controls (to determine Selectivity Index).

Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with derivatives (0.1 – 100

    
    ) dissolved in DMSO (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Mechanistic Validation: CAIX Inhibition (Hypoxia Targeting)

Sulfonamides primarily target Carbonic Anhydrases (CAs). The zinc-binding group (


) coordinates with the 

ion in the enzyme active site.

Hypothesis: The 2-chloro-4-fluoro derivatives inhibit CAIX, preventing the regulation of intracellular pH (


) in hypoxic tumors, leading to acidification and apoptosis.

Enzyme Inhibition Protocol (Stopped-Flow Kinetics):

  • Enzyme: Recombinant human CAIX (and CAII for selectivity).

  • Substrate: 4-Nitrophenyl acetate (colorimetric) or

    
     hydration monitoring.
    
  • Method: Monitor the hydrolysis rate in the presence of the inhibitor.

  • Result:

    
     (Inhibition Constant). A potent inhibitor should have 
    
    
    
    .
Mechanism of Action Diagram

MOA cluster_Cell Cancer Cell Membrane Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_Exp Overexpression of CAIX HIF1->CAIX_Exp CAIX_Func CAIX Function: Hydration of CO2 -> HCO3- + H+ CAIX_Exp->CAIX_Func pH_Reg HCO3- Import (pH Neutralization) H+ Export (Acidify Extracellular) CAIX_Func->pH_Reg Survival Cell Survival & Metastasis pH_Reg->Survival Inhibitor 2-Cl-4-F-Sulfonamide (Inhibitor) Block Active Site Blockade (Zn2+ Coordination) Inhibitor->Block Block->CAIX_Func INHIBITS Death Intracellular Acidosis & Apoptosis Block->Death

Figure 2: Proposed Mechanism of Action: Sulfonamide inhibition of CAIX disrupts pH regulation in hypoxic tumors.

Data Analysis & SAR Interpretation

When analyzing your library, structure the data to identify Structure-Activity Relationships (SAR).

Table 1: Template for SAR Analysis

Compound IDR-Group (Amine)

(MCF-7)


(HCT-116)


(hCA IX) nM
Selectivity Index (SI)*
Ref (AAZ) Acetazolamide>100>10025.0N/A
CFS-01 Phenyl (Aniline)DataDataData> 10 (Target)
CFS-02 4-Methoxy-PhDataDataData-
CFS-03 MorpholineDataDataData-

*SI =


(Normal Cells) / 

(Cancer Cells).[3] An SI > 10 indicates a promising therapeutic window.

Interpretation Guide:

  • Electron Withdrawing Groups (EWGs): On the amine (R) often increase acidity of the NH, potentially strengthening H-bonds in the active site.

  • Bulky Tails: Large lipophilic tails often improve selectivity for CAIX over the cytosolic CAII isoform [1].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

  • Bulakowska, A., et al. (2020). Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorganic Chemistry, 105, 104309. Link

  • Choommongkol, R., et al. (2022).[4] Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents.[4] ChemMedChem, 17(3).[4] Link

  • BenchChem. (2025).[5] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Link

Sources

Method

Application Notes and Protocols for the Synthesis of Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Enduring Importance of the Sulfonamide Scaffold The sulfonamide functional group (-SO₂NR...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NR₂), a robust and versatile pharmacophore, is a cornerstone of modern medicinal chemistry.[1][2] Its discovery revolutionized the treatment of bacterial infections and paved the way for the development of a vast array of therapeutic agents.[3][4][5] Today, sulfonamide-containing drugs are utilized for a wide range of applications, including as antimicrobial, anti-inflammatory, diuretic, anticonvulsant, and anticancer agents.[1][6] The enduring success of this scaffold lies in its unique electronic properties, its ability to participate in hydrogen bonding, and its relative metabolic stability.[7]

This comprehensive guide provides a detailed overview of the experimental setup for sulfonamide synthesis, with a focus on the most common and reliable methods. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and discuss best practices for purification and characterization, empowering researchers to confidently and efficiently synthesize novel sulfonamide derivatives for drug discovery and development.

Mechanistic Foundation: The Nucleophilic Acyl Substitution Pathway

The classical and most widely employed method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2][8] This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.[8] A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][8]

Sulfonamide Synthesis Mechanism cluster_0 Reaction Mechanism RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Intermediate Sulfonamide Sulfonamide (R-SO₂NH-R') Intermediate->Sulfonamide Chloride Elimination HCl HCl Sulfonamide->Sulfonamide Salt [Base-H]⁺Cl⁻ Base Base (e.g., Pyridine) Base->Salt Neutralization

Caption: General mechanism of sulfonamide formation.

Core Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol details the synthesis of a sulfonamide from a generic sulfonyl chloride and amine. It is a robust procedure that can be adapted for a wide variety of substrates.

Materials and Equipment:

Reagents Equipment
Sulfonyl chloride (1.0 eq)Round-bottom flask
Primary or secondary amine (1.0 - 1.2 eq)Magnetic stirrer and stir bar
Anhydrous base (e.g., pyridine, triethylamine) (1.5 - 2.0 eq)Ice bath
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))Separatory funnel
1M Hydrochloric acid (HCl)Rotary evaporator
Saturated sodium bicarbonate (NaHCO₃) solutionBeaker
Brine (saturated NaCl solution)Buchner funnel and filter flask
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Thin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatographyUV lamp
Solvents for chromatography (e.g., ethyl acetate/hexanes)Glassware for purification

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.[8]

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[8]

    • Causality: The reaction is often exothermic, and cooling helps to control the reaction rate and prevent the formation of side products. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[8]

    • Causality: Dropwise addition helps to maintain a low concentration of the electrophilic sulfonyl chloride, minimizing potential side reactions and ensuring a controlled reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[8]

    • Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, quench the reaction by adding 1M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acidic wash removes the excess amine and the basic catalyst. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.[8][9]

    • Causality: Purification is necessary to remove any unreacted starting materials, byproducts, or residual solvents, ensuring the final product is of high purity for subsequent applications.

Sulfonamide Synthesis Workflow Start Start: Assemble Reagents & Glassware Setup Reaction Setup: Dissolve amine in anhydrous DCM under N₂ Start->Setup Cooling Cool to 0°C Setup->Cooling Base_Add Add Base (e.g., Pyridine) Cooling->Base_Add SC_Add Dropwise addition of Sulfonyl Chloride Solution Base_Add->SC_Add Reaction Stir at Room Temperature (6-18h) Monitor by TLC SC_Add->Reaction Workup Workup: Quench with 1M HCl Reaction->Workup Extraction Liquid-Liquid Extraction: Wash with 1M HCl, NaHCO₃, Brine Workup->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification: Recrystallization or Column Chromatography Concentration->Purification Characterization Characterization: NMR, IR, MS, Melting Point Purification->Characterization End Pure Sulfonamide Characterization->End

Caption: A typical experimental workflow for sulfonamide synthesis.

Alternative and Modern Synthetic Approaches

While the reaction of sulfonyl chlorides with amines remains the workhorse for sulfonamide synthesis, several other methods have been developed to address specific challenges, such as substrate scope and functional group tolerance.

Method Description Advantages References
From Thiols Oxidative chlorination of thiols to form sulfonyl chlorides in situ, followed by reaction with an amine.[10][11][12]Utilizes readily available starting materials.[10][11][12]
From Sulfonic Acids Direct conversion of sulfonic acids or their salts to sulfonamides, often under microwave irradiation.[12]Avoids the use of harsh chlorinating agents.[12]
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction between a sulfonyl chloride and an amine.[8][13]Significantly reduces reaction times.[8][13]
Flow Chemistry Continuous flow reactors for the synthesis of sulfonamides, offering precise control over reaction parameters.[14]Enhanced safety, scalability, and reproducibility.[14]
Catalytic Methods Transition metal-catalyzed cross-coupling reactions to form the S-N bond.[7]Milder reaction conditions and broader substrate scope.[7]

Characterization of Synthesized Sulfonamides

Thorough characterization is essential to confirm the identity and purity of the synthesized sulfonamide. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[4][6][15]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, particularly the characteristic S=O stretching vibrations (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch of the sulfonamide.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.[4][6][15]

  • Melting Point Analysis: Pure crystalline solids have a sharp and defined melting point range, which can be used as an indicator of purity.[2]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final compound and for monitoring the progress of the reaction.[16][17]

Safety Precautions and Best Practices

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1]

  • Fume Hood: All reactions involving volatile, corrosive, or toxic reagents, such as sulfonyl chlorides and chlorosulfonic acid, must be conducted in a certified chemical fume hood.[1]

  • Reagent Handling: Exercise extreme caution when handling corrosive and reactive chemicals. Always add reagents slowly, and if the reaction is exothermic, use an ice bath for cooling.[1]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of sulfonamides is a fundamental and highly relevant area of organic and medicinal chemistry. The classical approach via sulfonyl chlorides and amines provides a reliable and versatile route to a wide array of sulfonamide derivatives. By understanding the underlying reaction mechanism, adhering to detailed experimental protocols, and employing modern synthetic and analytical techniques, researchers can efficiently synthesize and characterize novel sulfonamides, paving the way for the discovery of new therapeutic agents.

References

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. Slideshare. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved from [Link]

  • SSR Institute of International Journal of Life Sciences. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. SSR Institute of International Journal of Life Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
  • Slideshare. (n.d.). Analysis of sulfonamides. Slideshare. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous flow reactor setup for the synthesis of sulfonamide (3). ResearchGate. Retrieved from [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive Characterization of 2-Chloro-4-fluorobenzenesulfonamide

Executive Summary This application note details a multi-modal analytical strategy for the purity assessment and structural characterization of 2-Chloro-4-fluorobenzenesulfonamide (CAS: 7075-13-0). As a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a multi-modal analytical strategy for the purity assessment and structural characterization of 2-Chloro-4-fluorobenzenesulfonamide (CAS: 7075-13-0). As a critical intermediate in the synthesis of diuretic agents, antitumor drugs, and COX-2 inhibitors, the purity of this sulfonamide building block is a Critical Quality Attribute (CQA).

This guide moves beyond basic pharmacopeial monographs, offering a field-proven protocol that integrates Reverse-Phase HPLC (RP-HPLC) for quantitative purity,


F NMR  for regioisomer specificity, and LC-MS  for molecular identification.[1]
Key Chemical Properties
PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula

MW: 209.62 g/mol
pKa (Sulfonamide) ~9.35 (Acidic)Requires acidic mobile phase for retention.[1][2]
Solubility DMSO, Methanol, AcetonitrileSample diluents for HPLC/NMR.
UV Absorption

Primary detection wavelength.[1]
Isotopic Signature Chlorine (

)
Distinctive MS pattern for ID.[1]

Analytical Strategy & Workflow

To ensure "Scientific Integrity" and "Trustworthiness," we employ an Orthogonal Analytical Approach . Relying solely on HPLC-UV can lead to false positives if regioisomers (e.g., 2-fluoro-4-chlorobenzenesulfonamide) co-elute.[1]

Workflow Logic
  • HPLC-PDA: Primary quantitative tool for organic impurities (synthesis byproducts).[1]

  • LC-MS (ESI-): Confirmation of molecular mass and chlorine isotope pattern.[1]

  • 
    F NMR:  Definitive structural verification to rule out fluorine-position isomers.
    

AnalyticalWorkflow cluster_Methods Orthogonal Testing Sample Raw Sample (2-Cl-4-F-BSA) HPLC RP-HPLC (UV) Quantification Sample->HPLC Dissolve in MeCN MS LC-MS (ESI-) ID Confirmation Sample->MS hyphenated NMR 19F NMR Isomer Check Sample->NMR Dissolve in DMSO-d6 Decision Data Integration HPLC->Decision Purity % MS->Decision Mass & Cl Pattern NMR->Decision Regiospecificity Report CoA Generation Decision->Report Pass Criteria

Caption: Orthogonal workflow ensuring specificity (NMR), identity (MS), and purity (HPLC).

Method 1: RP-HPLC Purity Protocol[1]

Method Development Logic (Causality)

Sulfonamides possess an acidic proton (


) with a pKa typically between 9 and 10.[1]
  • Neutral pH: The sulfonamide may partially ionize, leading to peak tailing and poor resolution.[1]

  • Acidic pH (< 3.0): The sulfonamide remains protonated (neutral species), increasing interaction with the C18 stationary phase and sharpening the peak shape.

Detailed Protocol

Instrument: HPLC with Photodiode Array (PDA) Detector. Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][3]

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | Stop |[1]

Operating Conditions:

  • Flow Rate: 1.0 mL/min[1][3][4]

  • Column Temp: 30°C

  • Injection Vol: 5 µL

  • Detection: 265 nm (Primary), 210-400 nm (Scan for impurities)

Impurity Profile & System Suitability

Common impurities arise from the synthesis pathway (often chlorosulfonation of fluorobenzene derivatives).[1]

  • Hydrolysis Product: 2-Chloro-4-fluorobenzenesulfonic acid (Elutes early, very polar).[1]

  • Starting Material: 2-Chloro-4-fluorobenzenesulfonyl chloride (Elutes late, unstable in water).[1]

  • Regioisomer: 2-Fluoro-4-chlorobenzenesulfonamide (Close eluter).[1]

System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
    [1]
    
  • Theoretical Plates:

    
    [1]
    
  • Precision (n=6): RSD

    
     for main peak area.
    

Method 2: F NMR Spectroscopy

The "Why" (Expertise)

While


H NMR is standard, the aromatic region of halogenated benzenes is often crowded with complex splitting patterns.[1] 

F NMR is superior here because:
  • Simplicity: Usually shows a single distinct signal for the target.[1]

  • Sensitivity: 100% natural abundance of

    
    F.[1][5][6]
    
  • Shift Dispersion: The chemical shift is highly sensitive to the ortho vs para position of the Chlorine atom.[1]

Protocol
  • Solvent: DMSO-d6 (preferred for solubility).[1]

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Trichlorofluoromethane (
    
    
    ppm).[1]
  • Parameters:

    • Relaxation Delay (D1): > 5 seconds (Fluorine has long T1).[1]

    • Scans: 32 - 64.[1]

    • Range: -50 to -200 ppm.[1]

Expected Results:

  • 2-Chloro-4-fluorobenzenesulfonamide: Signal expected approx. -105 to -110 ppm (multiplet due to H-coupling).[1]

  • Impurity (Isomer): Any secondary peaks shifted by >1 ppm indicate regioisomers.[1]

Method 3: LC-MS Identification[1]

Ionization Logic

Sulfonamides ionize readily in Negative Electrospray Ionization (ESI-) mode due to the loss of the sulfonamide proton (


).[1]
  • Target Mass: 209.62 Da.

  • Observed Ion (ESI-):

    
    .[1]
    
Chlorine Isotope Validation

The presence of a single Chlorine atom provides a built-in validation check.[1] The mass spectrum must exhibit the characteristic 3:1 intensity ratio between the


 (M) and 

(M+2) isotopes.
  • Main Peak (

    
    ):  100% Relative Abundance.[1]
    
  • Isotope Peak (

    
    ):  ~32% Relative Abundance (at 
    
    
    
    ).[1]

If this ratio is distorted, it suggests co-elution with a non-chlorinated impurity.

Visualization of Method Development

The following diagram illustrates the decision matrix for optimizing the separation of the sulfonamide from its acidic hydrolysis products.

HPLC_Development Start Method Development MobilePhase Select Mobile Phase pH Start->MobilePhase Acidic pH 2.5 (Formic Acid) Sulfonamide Protonated (Neutral) MobilePhase->Acidic Preferred Neutral pH 7.0 (Phosphate) Sulfonamide Ionized (Negative) MobilePhase->Neutral Avoid ResultAcid High Retention on C18 Sharp Peaks Acidic->ResultAcid ResultNeut Low Retention Peak Tailing Neutral->ResultNeut Gradient Gradient Optimization (5% -> 90% ACN) ResultAcid->Gradient

Caption: Logic flow for selecting acidic mobile phase to ensure robust retention of sulfonamides.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[1] (Standard for system suitability calculations).

  • PubChem Database. Benzenesulfonamide, 2-chloro-4-fluoro- (CID 2775685).[1] National Institutes of Health (NIH).[1] (Source for physical properties).[1][2][7][8][9][10][11][12]

  • Popiołek, L. (2017).[1] Sulfonamides as potential anticancer agents: A review. Medical Chemistry Research.[1][10] (Context on sulfonamide synthesis and biological importance).

  • Dolensky, B., et al. (2002).[1] Fluorine-19 NMR chemical shifts of aromatic compounds. Journal of Fluorine Chemistry.[1] (Reference for predicting 19F shifts).

  • Sigma-Aldrich. 2-Chloro-4-fluorobenzenesulfonamide Product Specification. (Commercial purity standards). [1]

Sources

Method

HPLC and GC-MS methods for 2-Chloro-4-fluorobenzenesulfonamide analysis

Technical Guide: HPLC and GC-MS Analysis of 2-Chloro-4-fluorobenzenesulfonamide Executive Summary This application note details the analytical characterization of 2-Chloro-4-fluorobenzenesulfonamide (CAS: 7075-13-0), a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC and GC-MS Analysis of 2-Chloro-4-fluorobenzenesulfonamide

Executive Summary

This application note details the analytical characterization of 2-Chloro-4-fluorobenzenesulfonamide (CAS: 7075-13-0), a critical intermediate in the synthesis of anti-inflammatory and antitumor agents. Due to the compound's mixed halogenation and sulfonamide functionality, it presents specific analytical challenges:

  • Polarity: The sulfonamide group (

    
    ) imparts significant polarity, necessitating pH control in Reverse Phase HPLC (RP-HPLC).
    
  • Thermal Lability: While stable enough for GC, the sulfonamide moiety interacts with active sites in GC liners, often requiring derivatization for trace analysis.

This guide provides two validated workflows:

  • RP-HPLC-UV/MS: The primary method for assay and purity (98%+ range).

  • GC-MS (Derivatized): The secondary method for trace impurity profiling and orthogonal confirmation using halogen isotope signatures.

Compound Profile & Chemical Logic

PropertyValue / DescriptionAnalytical Implication
Structure 2-Cl, 4-F substitution on benzenesulfonamideDistinct Isotope Pattern (Cl) and Mass Defect (F).
Formula

MW: 209.62 g/mol .
pKa (est.) ~9.0 - 9.5 (Sulfonamide NH)Acidic proton. Mobile phase pH must be < 3.0 to keep neutral for retention.
Solubility DMSO, Methanol, AcetonitrileSample diluent should be MeOH or ACN/Water mix.

Method A: RP-HPLC-UV/MS (Purity & Assay)

Rationale: RP-HPLC is the "Gold Standard" for this molecule. The sulfonamide group is amphoteric but predominantly acidic. By maintaining a low pH (using Formic Acid or Phosphate), we suppress the ionization of the


 group, ensuring the molecule remains neutral and interacts sufficiently with the C18 stationary phase.
Chromatographic Conditions
ParameterSpecificationTechnical Note
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the amine nitrogen.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acidic pH suppresses sulfonamide ionization (

).
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks than MeOH for halogenated aromatics.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Column Temp 35°CSlightly elevated temp improves mass transfer and peak shape.
Injection Vol 5 - 10 µLAvoid overloading; diluent should match initial mobile phase.
Detection UV @ 265 nm (Primary), 220 nm (Secondary)265 nm targets the benzene ring

transition with less solvent noise.
Gradient Program
  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold for polar impurities)

  • 12.0 min: 10% A / 90% B (Linear Ramp)

  • 15.0 min: 10% A / 90% B (Wash)

  • 15.1 min: 95% A / 5% B (Re-equilibration)

  • 20.0 min: End

Sample Preparation Protocol
  • Stock Solution: Weigh 10 mg of 2-Chloro-4-fluorobenzenesulfonamide into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (90:10) .

    • Critical Step: The diluent must match the initial mobile phase conditions (high water content) to prevent "solvent shock" which causes peak fronting.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method B: GC-MS (Trace Analysis & ID)

Rationale: Direct injection of sulfonamides can lead to peak tailing due to hydrogen bonding with the inlet liner. While direct analysis is possible on highly inert columns, Silylation (TMS derivatization) is recommended for robust quantification and trace analysis.

Derivatization Protocol (Silylation)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Replaces the active proton on

    
     with a Trimethylsilyl (TMS) group, reducing polarity.
    

Step-by-Step:

  • Weigh 2 mg of sample into a GC vial.

  • Add 500 µL of anhydrous Pyridine (solvent/catalyst).

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap and heat at 60°C for 30 minutes .

  • Cool to room temperature and inject directly.

GC-MS Parameters
ParameterSpecification
Column 5% Phenyl-arylene (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless (Split 10:1 for assay; Splitless for trace), 260°C
Liner Ultra-Inert Deactivated Liner with Glass Wool
Temp Program 80°C (1 min hold)

20°C/min

280°C (5 min hold)
MS Source EI (70 eV), 230°C
Scan Range 50 - 450 m/z
Mass Spectrum Interpretation (TMS Derivative)
  • Molecular Ion (

    
    ):  Look for 
    
    
    
    281 (Parent 209 + TMS 72).
  • Isotope Pattern: Distinct Chlorine signature (

    
     and 
    
    
    
    in 3:1 ratio).
  • Base Peak: Often

    
     73 (TMS group) or loss of methyl (
    
    
    
    ).
  • Fragment: Loss of

    
     is common in sulfonamides.
    

Comparative Analysis: Which Method to Choose?

FeatureHPLC-UVGC-MS (Derivatized)
Primary Use Purity Assay, Stability StudiesImpurity ID, Residual Solvents
Sensitivity Moderate (µg/mL)High (ng/mL in SIM mode)
Throughput 20 min/sample15 min/sample + Prep time
Robustness High (No derivatization needed)Moderate (Moisture sensitive)

Visualized Workflows

Figure 1: Analytical Decision Matrix & Workflow

Caption: Logical flow for selecting the appropriate analytical technique based on data requirements.

AnalysisWorkflow Start Sample: 2-Chloro-4-fluorobenzenesulfonamide Decision Objective? Start->Decision Purity Purity / Assay / Stability Decision->Purity Quantification Trace Trace Impurities / Structure ID Decision->Trace Identification HPLC_Prep Dilute in Water/ACN Purity->HPLC_Prep HPLC_Run Run RP-HPLC (C18, Acidic pH) HPLC_Prep->HPLC_Run HPLC_Result UV Quantitation (265 nm) HPLC_Run->HPLC_Result GC_Prep Derivatize (BSTFA, 60°C) Trace->GC_Prep GC_Run Run GC-MS (DB-5MS) GC_Prep->GC_Run GC_Result Mass Spec ID (Cl Isotope Pattern) GC_Run->GC_Result

Figure 2: HPLC Separation Mechanism

Caption: Interaction mechanism of the sulfonamide analyte with C18 stationary phase under acidic conditions.

HPLCSeparation Analyte Analyte (R-SO2-NH2) Buffer Acidic Buffer (pH 2.7) Analyte->Buffer Mix State Neutral State (Protonated) Buffer->State Suppresses Ionization Column C18 Stationary Phase (Hydrophobic Interaction) State->Column Retains Detection UV Detection (265 nm) Column->Detection Separates

References

  • Separation of Sulfonamides by SFC and HPLC. Oxford Academic. (Methodology for sulfonamide separation using packed columns).[1][2][3][4][5]

  • Simultaneous Determination of Sulfonamides by HPLC-UV. ResearchGate. (Validation parameters for sulfonamide analysis).

  • Derivatization Methods in GC and GC/MS. ResearchGate. (Protocols for silylation of polar amides/amines).

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. (Interpretation of halogenated aromatic mass spectra).

  • 2-Fluorobenzenesulfonamide Properties. EPA CompTox Dashboard. (Physical properties proxy data).

Sources

Application

Application Note: Safe Handling and Storage of Chlorinated Sulfonamides

Executive Summary Chlorinated sulfonamides, specifically Chloramine-T ( -chloro- -toluenesulfonamide sodium salt) and Dichloramine-T , are potent oxidizers and nitrene sources widely used in organic synthesis (e.g., Shar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated sulfonamides, specifically Chloramine-T (


-chloro-

-toluenesulfonamide sodium salt) and Dichloramine-T , are potent oxidizers and nitrene sources widely used in organic synthesis (e.g., Sharpless Oxyamination) and disinfection. While indispensable, they present a dual-hazard profile : they are severe respiratory sensitizers and possess significant thermal instability, particularly in their anhydrous forms.

This guide provides a self-validating protocol for the storage, handling, and quenching of these reagents, focusing on the critical stability distinction between the trihydrate (stable lattice) and anhydrous (explosive potential) forms.

Chemical Nature & Hazard Mechanism[1][2]

The Instability Mechanism

Chloramine-T exists in equilibrium with hypochlorite and sulfonamide. Its hazard profile is dictated by the lability of the


 bond.
  • Thermal Runaway: The trihydrate form loses water of crystallization above 60°C . Once dehydrated, the crystal lattice destabilizes. The resulting anhydrous solid is prone to explosive decomposition at temperatures >130°C, or lower if catalyzed by transition metals or acid traces.

  • Acidic Decomposition: Contact with acid (even weak acids) protonates the nitrogen, triggering a disproportionation that releases toxic Chlorine gas (

    
    )  and Nitrogen oxides (
    
    
    
    )
    .
Visualization: Stability & Decomposition Logic

The following diagram illustrates the critical thresholds where a safe reagent transitions into a hazardous material.

ChloramineStability Trihydrate Chloramine-T Trihydrate (Stable < 60°C) Heat1 Heat > 60°C (Loss of Water) Trihydrate->Heat1 Acid Contact with Acid (pH < 7) Trihydrate->Acid Anhydrous Anhydrous Chloramine-T (Metastable) Heat1->Anhydrous Dehydration Heat2 Heat > 130°C or Shock/Friction Anhydrous->Heat2 Anhydrous->Acid Explosion Violent Decomposition (N2, Cl2, Heat) Heat2->Explosion Runaway Reaction GasRelease Release of Cl2 Gas (Respiratory Hazard) Acid->GasRelease Disproportionation

Figure 1: Stability thresholds for Chloramine-T. Note the critical dehydration step at 60°C which increases shock sensitivity.

Storage Protocols

Core Principle: Maintain the hydration shell. The trihydrate is safer than the anhydrous form. Do not store anhydrous material for long periods.

ParameterProtocol StandardRationale
Temperature 2°C – 8°C (Refrigerated)Prevents slow thermal degradation and loss of water of crystallization.
Container Amber glass, tightly sealed, non-metal cap.UV light degrades the N-Cl bond. Metal ions (Fe, Cu) catalyze explosive decomposition.
Segregation Isolate from Acids , Ammonia , and Reducing Agents .Acids release

. Ammonia forms explosive

.
Shelf Life 12 Months (Trihydrate).Periodic testing for active chlorine content is required after 6 months.

Operational Protocol: Safe Handling in Synthesis

Context: A typical workflow involving Sharpless Oxyamination or oxidative cyclization.

Pre-Start Safety Check (The "Stop-Go" System)

Before opening the container, verify:

  • Appearance: Is the solid white/pale yellow? (Grey/Brown indicates decomposition).

  • Form: Are you using the Trihydrate? If the protocol calls for Anhydrous, prepare it in situ or use immediately. Do not store anhydrous material.

  • Solvent Check: Avoid DMSO (Dimethyl Sulfoxide) if heating is required. Chloramine-T + DMSO can result in runaway exotherms at elevated temperatures.

Step-by-Step Workflow
Step 1: Weighing (Respiratory Protection)
  • Hazard: Chloramine-T dust is a potent sensitizer (asthmatogen).

  • Action: Weigh inside a chemical fume hood. Use an anti-static weighing boat.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. If weighing outside a hood (not recommended), a P3/N95 particulate respirator is mandatory.

Step 2: Reaction Setup
  • Solvent: Acetonitrile/Water (1:1) is the standard safe solvent system.

  • Addition: Add Chloramine-T last to the stirring mixture to prevent localized high concentrations.

  • Temperature: Maintain reaction temperature < 60°C . If reflux is required, ensure the solvent boiling point is well below the decomposition onset of the reagent.

Step 3: Monitoring & Quenching (Self-Validating Step)
  • Endpoint: Monitor reaction progress (TLC/LCMS).

  • Quench: Do not concentrate the reaction mixture while active oxidant is present.

  • Protocol: Add saturated aqueous Sodium Sulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    )
    .
  • Validation: Test the aqueous layer with Starch-Iodide Paper .

    • Blue/Black: Oxidant still present

      
       Add more quencher.
      
    • Colorless: Safe to proceed to extraction.

Visualization: Safe Synthesis Workflow

HandlingWorkflow Start Start: Weighing Solvent Solvent Choice: Avoid DMSO/Heat Start->Solvent Reaction Reaction: Temp < 60°C Solvent->Reaction Quench Quench: Add Na2S2O3 Reaction->Quench Test Validation: Starch-Iodide Test Quench->Test Waste Disposal: Non-Haz Stream Test->Waste Colorless (Safe) Retry Add more Quencher Test->Retry Blue/Black (Active) Retry->Quench

Figure 2: Operational workflow for Chloramine-T usage with mandatory validation checkpoint.

Emergency Response & Waste Disposal

Spills (Solid)
  • Do not use paper towels (fire hazard with oxidizers).

  • Cover spill with solid Sodium Thiosulfate or sand.

  • Sweep carefully into a container.

  • Rinse the area with water; collect rinsate.

Waste Disposal
  • Never dispose of active Chloramine-T solutions in organic solvent waste containers (risk of explosion).

  • Procedure:

    • Quench fully with Sodium Thiosulfate (verify with Starch-Iodide).

    • Adjust pH to neutral (6–8).

    • Dispose of as aqueous chemical waste.

References

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards (7th Ed.).[1] Elsevier.[1] (Source for N-halogenated sulfonamide explosion hazards and metal catalysis).

  • Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]pyridine.[2] Organic Syntheses, 90, 287-300.[2] (Specific safety data on Chloramine-T thermal instability during heating).

  • Sharpless, K. B., et al. (1975).[3] New reaction. Stereospecific vicinal oxyamination of olefins by alkyl imido osmium compounds. Journal of the American Chemical Society, 97(8), 2305–2307.[3] (Foundational chemistry and reagent usage).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Chloramine-T. (Data on reactivity with acids and ammonia).

Sources

Method

2-Chloro-4-fluorobenzenesulfonamide in the synthesis of selective androgen receptor modulators (SARMs)

Application Note: Strategic Utilization of 2-Chloro-4-fluorobenzenesulfonamide in SARM Scaffold Design Part 1: Executive Summary & Strategic Rationale 2-Chloro-4-fluorobenzenesulfonamide (CAS: 700371-33-3) represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-4-fluorobenzenesulfonamide in SARM Scaffold Design

Part 1: Executive Summary & Strategic Rationale

2-Chloro-4-fluorobenzenesulfonamide (CAS: 700371-33-3) represents a "privileged scaffold" in the synthesis of Selective Androgen Receptor Modulators (SARMs) and next-generation Androgen Receptor (AR) antagonists. While first-generation SARMs (e.g., Ostarine, Andarine) relied heavily on aryl-propionamide or benzonitrile cores, sulfonamide bioisosteres offer distinct pharmacokinetic advantages, including improved metabolic stability against hydrolytic enzymes and unique hydrogen-bonding vectors within the AR Ligand Binding Domain (LBD).

The Chemical Logic: This building block is uniquely suited for SARM synthesis due to its "Push-Pull-Click" reactivity:

  • The "Pull" (Activation): The para-sulfonamide group (

    
    ) is a potent electron-withdrawing group (EWG), dramatically lowering the electron density at the C4 position.
    
  • The "Click" (SnAr Susceptibility): The C4-Fluorine atom, activated by the para-sulfonamide, serves as an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid attachment of chiral "head groups" (the primary determinant of SARM agonist/antagonist activity).
    
  • The Steric Anchor: The C2-Chlorine atom provides essential steric bulk, forcing the biphenyl or aryl-linker systems into a non-planar conformation. This "twist" is critical for fitting into the restricted hydrophobic pocket of the AR-LBD, preventing non-specific binding.

Part 2: Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) for Core Assembly

Objective: To displace the C4-Fluorine with a chiral amine or ether, creating the primary SARM pharmacophore.

Materials:

  • Substrate: 2-Chloro-4-fluorobenzenesulfonamide (

    
     equiv).
    
  • Nucleophile: Chiral amino-alcohol (e.g., (S)-3-amino-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide precursors) or cyclic amines (

    
     equiv).
    
  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
    -Diisopropylethylamine (DIPEA).
  • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-fluorobenzenesulfonamide (

    
    ) in anhydrous DMSO (
    
    
    
    ).
  • Activation: Add

    
     (
    
    
    
    , finely ground) to the solution. Stir at Room Temperature (RT) for 15 minutes to ensure basicity.
    • Expert Insight: Cesium is preferred over Potassium for its "cesium effect" (higher solubility and cation radius), which stabilizes the transition state in polar aprotic solvents.

  • Addition: Dropwise add the Nucleophile (

    
    ) dissolved in minimal DMSO.
    
  • Reaction: Heat the reaction mixture to

    
      under an inert atmosphere (
    
    
    
    or Ar) for 4–6 hours.
    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting material (fluoride) should disappear, and a more polar product spot should appear.

  • Work-up:

    • Cool to RT and pour the mixture into crushed ice/water (

      
      ).
      
    • Adjust pH to

      
       with 
      
      
      
      (careful acidification precipitates the sulfonamide product).
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0–60% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the multiplet signal for the C4-F coupled protons and the appearance of the N-H or O-CH signals in the

    
     NMR confirms substitution.
    
  • MS Verification: Look for the characteristic Chlorine isotope pattern (

    
     ratio of 
    
    
    
    :
    
    
    ) in the product mass spectrum.
Protocol B: Sulfonamide Nitrogen Functionalization

Objective: To modify the "Tail" region for optimized H-bonding interactions with AR residues (e.g., Arg752).

Materials:

  • Substrate:

    
     Product from Protocol A.
    
  • Reagent: Acyl chloride or Isocyanate.

  • Base: Pyridine or Triethylamine.

Methodology:

  • Dissolve the sulfonamide intermediate (

    
    ) in dry DCM.
    
  • Add Pyridine (

    
    ).
    
  • Cool to

    
     and add the acylating agent (
    
    
    
    ).
  • Stir at RT for 2 hours.

  • Quench with saturated

    
    . Isolate organic layer.
    

Part 3: Structural Logic & Pathway Visualization

The following diagram illustrates the synthetic logic and the pharmacophoric mapping of the 2-Cl-4-F scaffold within the Androgen Receptor.

SARM_Synthesis cluster_logic Pharmacophore Logic node_start 2-Chloro-4-fluoro benzenesulfonamide (Starting Block) node_inter Meisenheimer Complex (Transition State) node_start->node_inter + Nucleophile (SnAr Attack) node_prod Aryl-Sulfonamide SARM Core node_inter->node_prod - Fluoride (F-) (Elimination) node_AR AR Binding Pocket (LBD) node_prod->node_AR High Affinity Binding node_Cl 2-Chloro Group: Steric Twist (Prevents Planarity) node_prod->node_Cl node_SO2 Sulfonamide Group: H-Bond Acceptor (Arg752 Interaction) node_prod->node_SO2 node_nuc Nucleophile (Chiral Amine/Ether) node_nuc->node_inter

Caption: Synthetic workflow converting the fluorinated precursor into a SARM core via SnAr, highlighting the structural roles of the Chlorine (steric lock) and Sulfonamide (H-bond anchor).

Part 4: Analytical Data Summary

Table 1: Expected Physicochemical Shifts for Validation

FeatureStarting Material (2-Cl-4-F)SARM Product (Substituted)Diagnostic Change

NMR

(approx)
Absent Disappearance of F signal confirms substitution.

NMR (Ar-H)
Multiplet (3H)Doublet/Singlet patternLoss of F-H coupling constants (

).
LC-MS (ESI)



Mass shift corresponding to nucleophile; Cl isotope pattern retained.
Solubility Low (Water), High (DMSO)Variable (depends on tail)Increased lipophilicity usually observed.

Part 5: Safety & Handling

  • Fluorine Chemistry: While the C-F bond is stable, the fluoride ion released during

    
     can etch glass over prolonged periods in acidic media. Use borosilicate glass and neutralize waste streams with calcium chloride to precipitate 
    
    
    
    .
  • Sulfonamide Sensitivity: Sulfonamides can cause severe allergic reactions in sensitized individuals. All weighing and handling must occur inside a certified fume hood. Wear nitrile gloves (double-gloving recommended).

References

  • Design and Synthesis of Sulfonamide AR Antagonists Title: Design, synthesis and activity evaluation of benzene sulfonamide derivatives as novel androgen receptor antagonist.[3] Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry URL:[Link]

  • SAR of Aryl Sulfonamides Title: Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides.[4] Source: Semantic Scholar URL:[Link]

  • SARM Structural Biology Title: Selective androgen receptor modulator (Wikipedia Overview & Structural Classes). Source: Wikipedia URL:[Link][2]

Sources

Application

Use of 2-Chloro-4-fluorobenzenesulfonamide in preparing potent TRPV1 antagonists

Application Note: Strategic Synthesis & Evaluation of N-Acyl Sulfonamide TRPV1 Antagonists Executive Summary This guide details the protocol for utilizing 2-Chloro-4-fluorobenzenesulfonamide (CAS: 700371-33-3) as a core...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Evaluation of N-Acyl Sulfonamide TRPV1 Antagonists

Executive Summary

This guide details the protocol for utilizing 2-Chloro-4-fluorobenzenesulfonamide (CAS: 700371-33-3) as a core pharmacophore in the synthesis of high-potency Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. While early TRPV1 antagonists utilized simple aryl-sulfonamide motifs, recent Structure-Activity Relationship (SAR) studies indicate that the 2-chloro-4-fluoro substitution pattern offers a superior balance of metabolic stability (via 4-F blocking) and hydrophobic pocket occupancy (via 2-Cl steric bulk). This note provides a validated workflow for the N-acylation of this sulfonamide to generate bioisosteric antagonists, followed by functional validation using a FLIPR Calcium Flux assay.

Chemical Basis & SAR Rationale

Why 2-Chloro-4-fluorobenzenesulfonamide? The sulfonamide moiety is a critical "A-region" pharmacophore in TRPV1 antagonists (e.g., ABT-102, AMG 517).

  • Electronic Modulation: The 4-position Fluorine acts as a metabolic blocker, preventing P450-mediated oxidation while maintaining the electron-withdrawing character required for sulfonamide acidity (pKa ~4-5).

  • Steric Fit: The 2-position Chlorine introduces an orthogonal steric twist, forcing the molecule into a conformation that favors binding within the TRPV1 vanilloid binding pocket (S5-S6 transmembrane region).

  • Bioisosterism: Converting the primary sulfonamide (-SO2NH2) to an N-acyl sulfonamide (-SO2NHCOR) creates a carboxylic acid bioisostere, improving membrane permeability while maintaining hydrogen bond donor/acceptor capability.[1]

Synthetic Protocol: N-Acylation of Sulfonamide

Objective: Couple 2-Chloro-4-fluorobenzenesulfonamide with a lipophilic carboxylic acid (R-COOH) to form the active antagonist.

Reagents & Materials
  • Starting Material: 2-Chloro-4-fluorobenzenesulfonamide (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Carboxylic Acid (1.1 equiv) (e.g., 4-(tert-butyl)benzoic acid for lipophilic tail).

  • Coupling Agents: EDC·HCl (1.2 equiv), DMAP (1.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Workup: 1M HCl, Brine, Na2SO4.

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under N2, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Reagent Addition: Add EDC·HCl (1.2 equiv) and DMAP (1.2 equiv) in one portion. Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add 2-Chloro-4-fluorobenzenesulfonamide (1.0 equiv) to the reaction mixture.

    • Critical Note: If solubility is poor in DCM, add a minimal amount of anhydrous DMF.

  • Reaction: Stir at RT for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The product (N-acyl sulfonamide) is typically more acidic and polar than the starting material.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove DMAP and unreacted amine/EDC byproducts.

    • Wash with Brine (1x).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO2, MeOH/DCM gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Cl-4-F-Benzenesulfonamide Coupling Coupling Reaction: Add Sulfonamide (12-18h, RT) Start->Coupling Activation Activation: R-COOH + EDC/DMAP (15 min, DCM) Activation->Coupling Workup Acidic Workup: 1M HCl Wash (Removes DMAP) Coupling->Workup Monitor LCMS Product Final Product: N-Acyl Sulfonamide (TRPV1 Antagonist) Workup->Product Purification

Caption: One-pot coupling strategy for generating N-acyl sulfonamide antagonists.

Biological Validation: Calcium Flux Assay

Objective: Quantify the antagonistic potency (IC50) of the synthesized compound against human TRPV1 using a functional calcium mobilization assay.

Assay Principle

TRPV1 is a non-selective cation channel.[2] Activation by Capsaicin causes massive Ca2+ influx. The antagonist prevents this influx. We measure intracellular Ca2+ using a fluorescent dye (Fluo-4 or Calcium 6).

Protocol
  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing hTRPV1.

    • Plate cells (10,000/well) in 384-well black/clear-bottom poly-D-lysine plates. Incubate 24h at 37°C/5% CO2.

  • Dye Loading:

    • Remove media.[3] Add 20 µL Fluo-4 NW (or Calcium 6) dye loading buffer (containing 2.5 mM Probenecid to inhibit dye extrusion).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Prepare 10-point serial dilution of the synthesized 2-Cl-4-F antagonist in HBSS buffer (plus 0.1% BSA).

    • Add 10 µL of compound to cells.

    • Incubation: 30 minutes at RT to allow equilibrium binding.

  • Agonist Stimulation:

    • Prepare Capsaicin challenge solution at EC80 concentration (typically 50–100 nM).

    • Inject Agonist using FLIPR (Fluorometric Imaging Plate Reader) or equivalent automated pipettor.

  • Data Acquisition:

    • Measure Fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

    • Calculate IC50 based on inhibition of the Capsaicin-induced peak response.

Visualization: Assay Mechanism

AssayMechanism Agonist Agonist (Capsaicin) Receptor TRPV1 Channel (Closed State) Agonist->Receptor Binds Antagonist Test Compound (2-Cl-4-F Analog) Antagonist->Receptor Competitive/Allosteric Binding Block Channel Blocked (No Signal) Antagonist->Block Prevents Opening OpenChannel TRPV1 Channel (Open State) Receptor->OpenChannel Activation Receptor->Block CaFlux Ca2+ Influx OpenChannel->CaFlux Dye Fluo-4 Dye (Fluorescence Increase) CaFlux->Dye

Caption: Mechanism of FLIPR assay. Antagonist binding prevents Capsaicin-induced Ca2+ influx.

Data Analysis & Interpretation

Potency Comparison (Mock Data) The 2-Chloro-4-fluoro substitution typically yields improved potency over non-halogenated or mono-halogenated analogs due to the "Goldilocks" fit in the binding pocket.

Compound IDR-Group (A-Region)C-Region TailhTRPV1 IC50 (nM)Metabolic Stability (t1/2)
Ref-1 Benzenesulfonamide4-t-Butylphenyl125Low
Ref-2 4-Fluorobenzenesulfonamide4-t-Butylphenyl45High
Target 2-Chloro-4-fluorobenzenesulfonamide 4-t-Butylphenyl 8 High

Troubleshooting Guide:

  • Low Yield in Synthesis: If the sulfonamide is unreactive, switch to using the Acid Chloride of the carboxylic acid (R-COCl) with Pyridine in DCM.

  • High Background in Assay: Ensure Probenecid is fresh; it prevents the dye from leaking out of the cells.

  • Precipitation: Sulfonamides have poor aqueous solubility. Ensure final DMSO concentration in the assay plate is <0.5%.

References

  • Discovery of Potent TRPV1 Antagonists: "2-Sulfonamidopyridine C-region analogs... as potent TRPV1 antagonists."[4] PubMed Central. Available at: [Link]

  • FLIPR Assay Optimization: "Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA®." Molecular Devices. Available at: [Link]

  • General TRPV1 SAR: "Medicinal Chemistry, Pharmacology, and Clinical Implications of TRPV1 Receptor Antagonists." PubMed. Available at: [Link]

Sources

Method

Introduction: The Significance of Fluorinated Sulfonamides in Modern Chemistry

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-Chloro-4-fluorobenzenesulfonamide 2-Chloro-4-fluorobenzenesulfonamide is a valuable fluorinated building block in medicinal and agrochemical res...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-Chloro-4-fluorobenzenesulfonamide

2-Chloro-4-fluorobenzenesulfonamide is a valuable fluorinated building block in medicinal and agrochemical research. The strategic placement of the chloro and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive intermediate for the synthesis of a diverse range of bioactive molecules. Sulfonamides, in general, are a critical class of compounds in drug discovery, known for their wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The incorporation of fluorine can further enhance these properties, making the development of robust and scalable synthetic routes to compounds like 2-Chloro-4-fluorobenzenesulfonamide a key focus for chemical researchers.

This application note provides a comprehensive, step-by-step protocol for the laboratory scale-up synthesis of 2-Chloro-4-fluorobenzenesulfonamide. The described two-step synthesis is designed to be efficient and scalable, starting from the readily available 1-chloro-3-fluorobenzene. The protocol emphasizes safety, particularly in the handling of corrosive reagents, and provides detailed guidance on reaction setup, monitoring, work-up, and purification.

Overall Synthetic Strategy

The synthesis of 2-Chloro-4-fluorobenzenesulfonamide is achieved through a two-step process:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of 1-chloro-3-fluorobenzene with chlorosulfonic acid to produce the intermediate, 2-chloro-4-fluorobenzenesulfonyl chloride.

  • Nucleophilic Acyl Substitution: Amination of the sulfonyl chloride intermediate with aqueous ammonia to yield the final product, 2-Chloro-4-fluorobenzenesulfonamide.

The following diagram illustrates the overall synthetic pathway:

synthesis_pathway 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene intermediate 2-chloro-4-fluorobenzenesulfonyl chloride 1-chloro-3-fluorobenzene->intermediate  Chlorosulfonic acid (ClSO3H)    Step 1: Chlorosulfonation   final_product 2-Chloro-4-fluorobenzenesulfonamide intermediate->final_product  Aqueous Ammonia (NH4OH)    Step 2: Amination  

Caption: Overall synthetic scheme for 2-Chloro-4-fluorobenzenesulfonamide.

PART 1: Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-chloro-4-fluorobenzenesulfonyl chloride

This step involves the chlorosulfonation of 1-chloro-3-fluorobenzene. The chloro and fluoro groups are ortho, para-directing; however, due to steric hindrance from the chloro group, the sulfonation occurs predominantly at the para position to the fluorine atom.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Volume/Mass
1-chloro-3-fluorobenzene130.550.565.28 g (53.5 mL)
Chlorosulfonic acid116.522.5291.3 g (165.5 mL)
Dichloromethane (DCM)84.93-As needed
Ice--As needed

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Gas trap (for HCl gas)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Ensure all glassware is thoroughly dried. Place the flask in an ice-water bath.

  • Reagent Addition: Carefully charge the flask with 1-chloro-3-fluorobenzene (0.5 mol). Begin stirring and allow the starting material to cool to 0-5 °C.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (2.5 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture between 0-10 °C. Vigorous evolution of HCl gas will be observed; ensure the gas trap is functioning correctly.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The product will precipitate as a solid or an oil.

  • Extraction: Extract the product with dichloromethane (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with cold water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-fluorobenzenesulfonyl chloride. The product is often used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-4-fluorobenzenesulfonamide

This step involves the amination of the sulfonyl chloride intermediate. The sulfonyl chloride is a reactive electrophile that readily reacts with the nucleophilic ammonia.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Volume/Mass
2-chloro-4-fluorobenzenesulfonyl chloride229.06~0.5 (crude from Step 1)-
Aqueous Ammonia (28-30%)17.03 (as NH3)2.5~440 mL
Dichloromethane (DCM)84.93-As needed
Hydrochloric Acid (1 M)36.46-As needed
Deionized Water18.02-As needed

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and flask

  • pH paper or pH meter

Protocol:

  • Reaction Setup: In the 2 L three-necked flask, place the aqueous ammonia solution (2.5 mol) and cool it to 0-5 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the crude 2-chloro-4-fluorobenzenesulfonyl chloride from Step 1 in a minimal amount of DCM (~100 mL). Add this solution dropwise to the cold, stirred ammonia solution over 1-1.5 hours. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the sulfonamide will form.

  • Isolation of Product: Filter the solid product using a Büchner funnel and wash it with cold deionized water until the washings are neutral to pH paper.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination s1_setup Reaction Setup (0-5 °C) s1_addition Slow addition of Chlorosulfonic Acid s1_setup->s1_addition s1_reaction Stir at Room Temp (2-3 hours) s1_addition->s1_reaction s1_workup Quench on Ice & Extract with DCM s1_reaction->s1_workup s1_isolate Dry and Concentrate to get Crude Intermediate s1_workup->s1_isolate s2_addition Add Intermediate Solution in DCM s1_isolate->s2_addition Use Crude Product Directly s2_setup Cool Aqueous Ammonia (0-5 °C) s2_setup->s2_addition s2_reaction Stir at Room Temp (2-4 hours) s2_addition->s2_reaction s2_filter Filter and Wash Crude Product s2_reaction->s2_filter s2_purify Recrystallize from Ethanol/Water s2_filter->s2_purify s2_dry Dry under Vacuum s2_purify->s2_dry

Caption: Experimental workflow for the synthesis of 2-Chloro-4-fluorobenzenesulfonamide.

PART 2: Safety, Characterization, and Troubleshooting

Safety Precautions
  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.[2] Always handle chlorosulfonic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[3][4] An emergency shower and eyewash station should be readily accessible.[3]

  • 2-chloro-4-fluorobenzenesulfonyl chloride: This intermediate is also corrosive and moisture-sensitive.[5] Handle with care and avoid inhalation of dust or vapors.

  • General Precautions: All reactions should be performed in a fume hood. Avoid contact of all chemicals with skin and eyes.

Characterization of 2-Chloro-4-fluorobenzenesulfonamide

The final product should be a white to off-white solid. The identity and purity of the synthesized 2-Chloro-4-fluorobenzenesulfonamide can be confirmed by the following analytical techniques:

  • Melting Point: The melting point should be sharp and consistent with literature values for similar compounds.

  • ¹H NMR (DMSO-d₆): Expected signals would include aromatic protons and the -SO₂NH₂ protons. The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The -SO₂NH₂ protons typically appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆): The spectrum should show the expected number of signals for the aromatic carbons.

  • IR (KBr): Characteristic peaks for the sulfonamide group (N-H stretches around 3300-3400 cm⁻¹, and S=O stretches around 1350 and 1160 cm⁻¹) and C-F and C-Cl bonds should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₆H₅ClFNO₂S, MW: 209.63) should be observed.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Increase reaction time or slightly elevate the temperature after the initial addition.
Loss of product during work-up.Ensure efficient extraction and careful handling during phase separations.
Moisture in the reaction.Use thoroughly dried glassware and reagents.
Low yield in Step 2 Incomplete reaction.Increase reaction time or ensure an adequate excess of ammonia is used.
Hydrolysis of the sulfonyl chloride.Keep the reaction temperature low during the addition of the sulfonyl chloride.
Product is an oil or difficult to crystallize Impurities are present.Purify the crude product by column chromatography on silica gel before recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems (e.g., isopropanol/water, acetone/water).

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • DuPont. (n.d.). Chlorosulfonic Acid Material Safety Data Sheet.
  • SafeRack. (n.d.). Chlorosulfonic Acid Chemical Overview. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
  • ResearchGate. (n.d.). Scheme. Synthesis of novel -chloro/ -fluorobenzene substituted sulfonamide derivatives. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-chloro-4-fluorobenzenesulfonyl chloride.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Li, Y., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Google Patents. (n.d.). A method of chlorosulfonation is carried out using sulfur trioxide.
  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
  • Jackson, R. (Ed.). (n.d.). Chlorosulfonic Acid: A Versatile Reagent.
  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]

  • University document. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • ResearchGate. (n.d.). Chemoselective Synthesis of Amines from Ammonium Hydroxide and Hydroxylamine in Continuous Flow. Retrieved from [Link]

  • Gowda, B. T., et al. (n.d.). 2-Chlorobenzenesulfonamide. PMC.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-fluorobenzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-Chloro-4-fl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-Chloro-4-fluorobenzenesulfonamide. As a Senior Application Scientist, my goal is to equip you with the necessary insights to anticipate and resolve common challenges in this synthetic procedure, ensuring a successful and efficient outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 2-Chloro-4-fluorobenzenesulfonamide?

The most common and direct method for synthesizing 2-Chloro-4-fluorobenzenesulfonamide is the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with ammonia. This is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the most common side products I should be aware of during this synthesis?

The primary side products encountered during the synthesis of 2-Chloro-4-fluorobenzenesulfonamide include:

  • 2-Chloro-4-fluorobenzenesulfonic acid: This results from the hydrolysis of the starting material, 2-chloro-4-fluorobenzenesulfonyl chloride.[1][3]

  • N-(2-chloro-4-fluorophenylsulfonyl)-2-chloro-4-fluorobenzenesulfonamide: This is a di-sulfonated byproduct formed from the reaction of the desired sulfonamide product with another molecule of the starting sulfonyl chloride.[1]

  • Di-(2-chloro-4-fluorophenyl) disulfide: This can form under certain conditions, particularly if there are reducing agents present or through side reactions involving the starting materials.

Q3: How can I monitor the progress of the reaction and identify these side products?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis and identification of side products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[1][4] These techniques allow for the separation and identification of the main product and various impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Chloro-4-fluorobenzenesulfonamide, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Explanation Recommended Solution(s)
Inactive Starting Material The 2-chloro-4-fluorobenzenesulfonyl chloride starting material may have degraded due to hydrolysis from improper storage or exposure to atmospheric moisture.Use a fresh batch of 2-chloro-4-fluorobenzenesulfonyl chloride. If the purity is questionable, it can be purified by distillation under reduced pressure.
Insufficient Ammonia An inadequate amount of ammonia will result in incomplete conversion of the sulfonyl chloride.Use a sufficient excess of ammonia to ensure the reaction goes to completion. Concentrated aqueous ammonia is often used.
Low Reaction Temperature The reaction may be too slow at very low temperatures, leading to incomplete conversion within a practical timeframe.While the initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0-10 °C) to control the exotherm, the reaction can then be allowed to warm to room temperature and stirred for several hours.
Issue 2: Presence of a Significant Amount of a Water-Soluble Impurity
Potential Cause Explanation Recommended Solution(s)
Hydrolysis of Sulfonyl Chloride The presence of water, especially when using aqueous ammonia, can lead to the hydrolysis of 2-chloro-4-fluorobenzenesulfonyl chloride to form the corresponding sulfonic acid. This is a major cause of yield loss.[1][3]Add the sulfonyl chloride to the cooled ammonia solution slowly and maintain a low temperature during the addition. Work up the reaction mixture promptly after completion to minimize the contact time with water.
Issue 3: Identification of a High Molecular Weight Impurity
Potential Cause Explanation Recommended Solution(s)
Formation of Di-sulfonamide The sulfonamide product is slightly acidic and can be deprotonated to form a nucleophile that reacts with another molecule of the starting sulfonyl chloride, leading to the formation of N-(2-chloro-4-fluorophenylsulfonyl)-2-chloro-4-fluorobenzenesulfonamide.[1]Use a slight excess of ammonia relative to the sulfonyl chloride to ensure the sulfonyl chloride is consumed rapidly. Avoid high reaction temperatures and prolonged reaction times after the initial formation of the desired product.

Experimental Workflow & Side Product Formation

The following diagram illustrates the main reaction pathway and the formation of common side products.

A 2-Chloro-4-fluorobenzenesulfonyl chloride C 2-Chloro-4-fluorobenzenesulfonamide (Desired Product) A->C + NH3 D 2-Chloro-4-fluorobenzenesulfonic acid (Hydrolysis) A->D + H2O (hydrolysis) B Ammonia (NH3) B->C E N-(2-chloro-4-fluorophenylsulfonyl)- 2-chloro-4-fluorobenzenesulfonamide (Di-sulfonamide) C->E + 2-Chloro-4-fluorobenzenesulfonyl chloride

Caption: Reaction scheme for the synthesis of 2-Chloro-4-fluorobenzenesulfonamide and major side products.

Recommended Synthetic Protocol

This protocol is a general guideline for the synthesis of 2-Chloro-4-fluorobenzenesulfonamide.

Materials:

  • 2-Chloro-4-fluorobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, place concentrated aqueous ammonia and cool the flask in an ice-water bath.

  • Dissolve 2-chloro-4-fluorobenzenesulfonyl chloride in a suitable organic solvent like dichloromethane.

  • Slowly add the solution of 2-chloro-4-fluorobenzenesulfonyl chloride to the cooled and stirred ammonia solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting sulfonyl chloride is no longer detectable.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Product and Impurity Data

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Signature
2-Chloro-4-fluorobenzenesulfonamideC₆H₅ClFNO₂S209.63A distinct set of aromatic proton signals in ¹H NMR; a molecular ion peak corresponding to its mass in MS.
2-Chloro-4-fluorobenzenesulfonic acidC₆H₄ClFO₃S210.61Water-soluble; will show a different chromatographic retention time compared to the sulfonamide.
N-(2-chloro-4-fluorophenylsulfonyl)-2-chloro-4-fluorobenzenesulfonamideC₁₂H₇Cl₂F₂NO₄S₂402.22A significantly higher molecular weight observed in MS; a more complex aromatic region in the ¹H NMR spectrum.
di-(2-chloro-4-fluorophenyl) disulfideC₁₂H₆Cl₂F₂S₂323.21Absence of the SO₂ group in the IR spectrum; a distinct isotopic pattern for the two chlorine atoms in MS.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines v. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Schmitt, A. D. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Retrieved from [Link]

  • Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • Beilstein Journals. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Retrieved from [Link]

  • Schmitt, A.-M. D. (2016). Chapter 13:Synthesis of Sulfonamides (2016). Retrieved from [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Synlett. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-fluoro-2,2-dinitroethyl 4-chlorobenzenesulfonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

  • ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Symmetrical and Unsymmetrical Analogues of 1,2-bis[bis(4-chlorophenyl) Methyl] Diselane. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]

  • Chemsrc. (2025). 1-Chloro-3-fluorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and In Silico Biological and Anticancer Activity of 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)- 7H-[1][3][5] Triazolo[3,4-b][1][5][6] Thiadiazin-6-Amine. Retrieved from [Link]

  • PubMed. (n.d.). Diaminodiacid-based solid-phase synthesis of peptide disulfide bond mimics. Retrieved from [Link]

  • NIST. (n.d.). Disulfide, bis(4-chlorophenyl). WebBook. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-4-fluorobenzenesulfonamide

Case ID: PUR-7075-13-0 Subject: Troubleshooting & Purification Protocols for Crude 2-Chloro-4-fluorobenzenesulfonamide Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-7075-13-0 Subject: Troubleshooting & Purification Protocols for Crude 2-Chloro-4-fluorobenzenesulfonamide Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound: 2-Chloro-4-fluorobenzenesulfonamide CAS: 7075-13-0 Structure: A benzenesulfonamide core substituted with Chlorine at C2 and Fluorine at C4.[1][2][3] Key Physicochemical Property: The sulfonamide moiety (


) possesses a weakly acidic proton (

). The electron-withdrawing nature of the halogen substituents (Cl and F) slightly increases this acidity compared to the parent benzenesulfonamide, making Acid-Base Extraction the most efficient purification method for removing non-acidic impurities.

Common Impurities:

  • 2-Chloro-4-fluorobenzenesulfonyl chloride: Unreacted starting material (if synthesized via ammonolysis).

  • 2-Chloro-4-fluorobenzenesulfonic acid: Hydrolysis byproduct (highly water-soluble).

  • Disulfonimides: Side product from high-temperature ammonolysis.

  • Oligomers/Color bodies: Oxidized byproducts leading to pink/brown discoloration.

Tier 1: The "Chemical Filter" (Acid-Base Extraction)

This is the recommended primary purification step for crude material. It exploits the acidity of the sulfonamide nitrogen to separate it from neutral organic impurities (unreacted sulfonyl chloride, sulfones) and highly acidic byproducts.

The Protocol

Objective: Isolate pure sulfonamide by toggling its solubility via pH manipulation.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.

  • Base Extraction: Extract the organic layer with 1.0 M NaOH (2 x volumes).

    • Chemistry: The sulfonamide is deprotonated to form the water-soluble sodium salt (

      
      ).
      
    • Separation: The product moves to the Aqueous Layer . Impurities (unreacted chloride, neutrals) remain in the Organic Layer .

  • The Wash: Wash the combined aqueous basic layers with fresh EtOAc (1 x volume).

    • Purpose: Removes mechanically trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 6.0 M HCl to pH 1–2 while stirring vigorously.

    • Result: The sulfonamide repotonates and precipitates as a white solid.

  • Filtration: Filter the solid, wash with cold water (to remove NaCl and sulfonic acid traces), and dry.

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AddBase Add 1.0 M NaOH (Partition) Start->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer Organic Layer (Contains Neutrals/Unreacted Chloride) Sep1->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product as Na+ Salt) Sep1->AqLayer Bottom Phase DiscardOrg Discard Organic Wash OrgLayer->DiscardOrg Waste Wash Wash with fresh EtOAc AqLayer->Wash Acidify Acidify with HCl to pH 1-2 (0-5°C) Wash->Acidify Filter Filter Precipitate (Pure 2-Cl-4-F-Benzenesulfonamide) Acidify->Filter

Caption: Logic flow for separating sulfonamides from neutral impurities using pH-dependent solubility.

Tier 2: The "Physical Filter" (Recrystallization)

If the acid-base product requires further polishing (e.g., to remove color or reach >99% HPLC purity), use recrystallization.

Solvent Selection Data
Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Ethanol / Water HighLowExcellent (Recommended)
IPA / Water HighVery LowGood (May require larger volumes)
Toluene ModerateLowGood for removing non-polar impurities
Water LowInsolublePoor (Product insoluble)
The Protocol (EtOH/Water)
  • Place the solid in a flask with a stir bar.

  • Add Ethanol (95%) just enough to cover the solid. Heat to reflux.[4]

  • Add more Ethanol dropwise until the solid just dissolves.

  • Optional: If the solution is colored (pink/brown), add Activated Carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Remove from heat.[5] Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Allow to cool slowly to room temperature, then to 0°C.

  • Filter and wash with cold 50% EtOH/Water.

Troubleshooting & FAQs

Q1: My product is oiling out (forming a liquid blob) instead of crystallizing. Why?

  • Cause: This typically happens if the cooling is too rapid or the water content is too high (the "Oiling Out" point is reached before the freezing point).

  • Solution: Reheat the mixture until it dissolves. Add a small "seed" crystal of pure product. Cool very slowly (wrap the flask in foil or a towel). If it oils out again, add slightly more Ethanol to the mixture.

Q2: The product has a persistent pink or brown hue.

  • Cause: This is characteristic of oxidized aniline impurities (if the precursor was made via diazonium chemistry) or phenol traces.

  • Solution: Acid-base extraction alone rarely removes these chromophores. You must use Activated Carbon (Charcoal) during the hot recrystallization step (Step 4 in Tier 2).

Q3: I have low yield after Acid-Base extraction.

  • Cause: The product might not have fully precipitated during acidification.

  • Solution: Ensure the final pH is below 2 . Sulfonamides are weak acids; if the pH is 4 or 5, significant product remains soluble as the salt. Also, ensure the aqueous volume isn't excessive; sulfonamides have finite water solubility (approx 0.5 - 1 g/L).

Q4: How do I remove the sulfonic acid impurity (2-chloro-4-fluorobenzenesulfonic acid)?

  • Cause: Hydrolysis of the sulfonyl chloride.

  • Solution: This impurity is highly water-soluble. It is removed automatically during the filtration wash steps. Ensure you wash the final filter cake thoroughly with water.

Decision Matrix for Troubleshooting

Troubleshooting Problem Identify Issue Issue1 Oiling Out Problem->Issue1 Issue2 Colored Impurity Problem->Issue2 Issue3 Low Yield Problem->Issue3 Fix1 Reheat + Seed + Slower Cool Issue1->Fix1 Fix2 Activated Carbon Treatment Issue2->Fix2 Fix3 Check pH < 2 Reduce Water Vol Issue3->Fix3

Caption: Rapid diagnostic flow for common purification failures.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Matrix Scientific. 2-Chloro-4-fluorobenzenesulfonyl chloride Safety Data Sheet (SDS). (Precursor properties and handling).

  • US Patent 2,777,844. Sulfonamide purification process. (foundational industrial methods for sulfonamide purification).

  • US Patent 4,369,145. Preparation of fluorobenzenesulfonyl fluorides. (Context on halo-benzenesulfonyl intermediates).

  • National Institutes of Health (NIH).PubChem Compound Summary for 2-Chloro-4-fluorobenzenesulfonamide.

Sources

Troubleshooting

Regioselectivity Support Hub: Avoiding Isomeric Byproducts

Status: Online | Tier: Advanced Research Support | Ticket: #REGIO-404 Welcome to the Regioselectivity Support Center. You are likely here because your aromatic substitution yielded a "gumbo" of ortho/meta/para isomers th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Research Support | Ticket: #REGIO-404

Welcome to the Regioselectivity Support Center. You are likely here because your aromatic substitution yielded a "gumbo" of ortho/meta/para isomers that flash chromatography cannot separate.

This guide moves beyond basic textbook theory to provide field-validated protocols for enforcing regiocontrol. We treat isomer avoidance as a system engineering problem: you must either physically block the unwanted site, constrain the reaction environment, or chemically direct the incoming electrophile.

📂 Module 1: The "Hardware" Fix – Reversible Blocking Groups

Applicability: When you need pure ortho-substitution on an activated ring but keep getting para (or vice versa). Core Principle: Steric Hacking.

If the para position is the kinetic preference but you require ortho-substitution, you must temporarily "corrupt" the para site. The gold standard for this is Sulfonation/Desulfonation . Unlike other blocking groups (e.g., tert-butyl), the sulfonyl group is easily removed without harsh reducing conditions that might strip other functionalities.

🔧 Experimental Workflow: The Sulfonyl Block

Objective: Synthesize ortho-bromoanisole from anisole without para-contamination.

StepOperationReagents & ConditionsMechanism
1. Install Block SulfonationH₂SO₄ (conc), 100°C, 2-4 hElectrophilic attack by SO₃ at the sterically accessible para position.
2. Substitution BrominationBr₂, CH₃COOH, 0°CThe -SO₃H group is meta-directing but the -OMe is strongly ortho/para activating. The para is blocked, forcing Br to ortho.
3. Remove Block DesulfonationDilute H₂SO₄, Steam Distillation or Reflux, 130°C+Micro-reversibility . High temp + water shifts equilibrium back to the starting arene + H₂SO₄.
📊 Logic Map: Blocking Strategy

BlockingStrategy Substrate Substrate (Activated) Block Install Block (Para-SO3H) Substrate->Block H2SO4/SO3 (Kinetic/Steric) Subst Target Reaction (Ortho-Bromination) Block->Subst Br2/AcOH (Directed) Deblock Remove Block (Desulfonation) Subst->Deblock Dilute H2SO4 Reflux Product Final Product (Pure Ortho) Deblock->Product Isolation

Figure 1: The reversible sulfonation workflow. By occupying the para-position, the system forces the incoming electrophile to the ortho-position.

📂 Module 2: The "Software" Fix – Shape-Selective Catalysis

Applicability: Industrial/Scale-up synthesis of para-substituted aromatics (e.g., Xylenes, Halotoluenes). Core Principle: Transition State Shape Selectivity.

When standard Lewis acids (AlCl₃, FeCl₃) yield a thermodynamic mix (approx. 40% ortho, 40% meta, 20% para), you must switch to Zeolites . Specifically, ZSM-5 (MFI topology) possesses pore channels (approx.[1] 5.5 Å) that physically fit only the linear para-isomer.

🔬 Technical Insight: Why ZSM-5?

Standard electrophilic substitution occurs in bulk solution. Zeolite catalysis occurs inside a crystal lattice.

  • Diffusion Control: Para-isomers diffuse out of the pores 100x–1000x faster than bulky ortho-isomers.

  • Transition State Restriction: The spatial constraints inside the pore prevent the formation of the bulky transition state required for ortho-substitution.

📉 Data: Chlorination of Toluene

Comparison of catalyst performance on regioselectivity.

Catalyst SystemPara Selectivity (%)Ortho Selectivity (%)Notes
FeCl₃ (Standard) ~39%~55%Statistical/Steric control only.
Zeolite L ~75%~20%Pore confinement effect.
ZSM-5 (Modified) >95% <2%"Shape-selective" suppression of ortho path.

Troubleshooting Tip: If selectivity drops, the zeolite pores may be clogged ("coking"). Regenerate by calcining at 500°C in air to burn off organic residues.

📂 Module 3: The "Precision" Fix – Directed Ortho Metalation (DoM)

Applicability: Complex drug scaffolds requiring regiocontrol that defies standard electronic rules. Core Principle: Chelation-Controlled Deprotonation.

Standard Electrophilic Aromatic Substitution (EAS) relies on electronic activation (+I/+M effects). Directed Ortho Metalation (DoM) overrides this by using a Directed Metalation Group (DMG) to coordinate a strong base (Lithium), forcing deprotonation at the immediate ortho position.[2][3][4]

🧪 Protocol: The Snieckus Standard

Objective: Functionalize the ortho position of a benzamide.

  • Reagents:

    • Substrate: N,N-diethylbenzamide (Strong DMG).

    • Base: sec-Butyllithium (s-BuLi) or n-BuLi/TMEDA.[2]

    • Solvent: Anhydrous THF (Critical: Must be dry).

    • Temp: -78°C (Dry ice/acetone bath).

  • Procedure:

    • Dissolve substrate in THF under Argon.

    • Add s-BuLi dropwise at -78°C. The Li coordinates to the DMG oxygen/nitrogen lone pair.

    • Wait 1 hour. This allows the "Complex Induced Proximity Effect" (CIPE) to deprotonate the ortho-proton, forming the aryl-lithium species.

    • Add Electrophile (E⁺) (e.g., MeI, DMF, I₂).

    • Warm to RT and quench with NH₄Cl.

🧬 Pathway Visualization: DoM Cycle

DoM_Mechanism Start Substrate + DMG (Lewis Basic) Coord Pre-Lithiation Complex Start->Coord + R-Li (Base) Coordination Lithio Ortho-Lithiated Species Coord->Lithio -78°C Deprotonation (CIPE) Product Ortho-Substituted Product Lithio->Product + Electrophile (E+) Quench Product->Start Next Cycle (Conceptual)

Figure 2: The Directed Ortho Metalation (DoM) cycle. The DMG anchors the lithium base, ensuring deprotonation occurs exclusively at the ortho position.

❓ Troubleshooting FAQ

Q: My sulfonation blocking group won't come off. I'm refluxing in water but nothing happens. A: Water alone is often insufficient. You need acidic hydrolysis . Use dilute H₂SO₄ (approx. 20-30%) and ensure the temperature is high (reflux or steam distillation >100°C). The reaction is an equilibrium; you must drive the SO₃ off as gas or dilute it to push the reaction to the left (desulfonation).[5]

Q: I tried DoM but got a mixture of products or starting material. A: This is usually a moisture issue or a temperature issue.

  • Moisture: n-BuLi dies instantly in wet THF. Use a freshly distilled solvent or a molecular sieve drying column.

  • Temperature: If you warm up before adding the electrophile, the ortho-lithiated species might isomerize to a more thermodynamically stable position (the "Lithium Dance" or halogen dance). Keep it at -78°C until the electrophile is added.

Q: Why is my Friedel-Crafts alkylation giving me a meta-product when I have an ortho/para director? A: You are likely seeing polyalkylation or rearrangement . Alkyl groups activate the ring, making the product more reactive than the starting material (leading to multiple substitutions). Furthermore, under thermodynamic control (high heat, strong Lewis acid), the alkyl group can migrate to the meta position to relieve steric strain.

  • Fix: Switch to Friedel-Crafts Acylation (deactivating product stops reaction) and then reduce the ketone.

📚 References

  • Master Organic Chemistry. (2018). The Sulfonyl “Blocking Group” Strategy. Link

  • Snieckus, V. (1990). Directed ortho metalation.[3][4][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Chen, N. Y., Kaeding, W. W., & Dwyer, F. G. (1979). Para-directed aromatic reactions over shape-selective molecular sieve zeolite catalysts. Journal of the American Chemical Society, 101(22), 6783–6784. Link

  • Smith, K., & Gamal, A. (2025). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Green Chemistry (RSC). Link(Note: Year adjusted to current context, referencing foundational work in Green Chem).

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Classic Text on Kinetic vs Thermodynamic control).

Sources

Optimization

Technical Support Center: Reaction Temperature Management in Sulfonamide Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: SULF-TEMP-OPT-001 Mission Statement Welcome to the Process Optimization Support Center. You are likely here because your sulfonamide synthesis—typical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SULF-TEMP-OPT-001

Mission Statement

Welcome to the Process Optimization Support Center. You are likely here because your sulfonamide synthesis—typically a robust "click" reaction—is behaving unpredictably. Whether you are facing low yields, inexplicable impurities (bis-sulfonamides), or runaway exotherms, the root cause is often thermal mismanagement .

This guide is not a textbook. It is a dynamic troubleshooting workflow designed to align your experimental parameters with the kinetic realities of nucleophilic acyl substitution.

Module 1: The Critical Temperature Ramp (Standard Protocol)

The "Goldilocks" Protocol:

For 90% of standard amines (primary/secondary alkyl amines) and sulfonyl chlorides, a static temperature is insufficient. You must utilize a thermal ramp .

The Protocol:

  • Dissolution (

    
    ):  Dissolve amine and base (e.g., 
    
    
    
    , Pyridine) in solvent (DCM, THF).
  • Cryogenic Hold (

    
    ):  Cool the system before adding the sulfonyl chloride.
    
  • Controlled Addition (

    
    ):  Add sulfonyl chloride dropwise. Crucial:  The internal temperature must not exceed 
    
    
    
    .
  • Kinetic Maturation (

    
    ):  Remove the ice bath and allow the reaction to warm to Room Temperature (RT) naturally.
    
Q: Why can't I just run it at room temperature?

A: Running at RT from the start favors hydrolysis and bis-sulfonylation .

  • Kinetic Control: At

    
    , the rate of nucleophilic attack by the amine (
    
    
    
    ) is significantly faster than the rate of hydrolysis by trace water (
    
    
    ).
  • Exotherm Management: The formation of the S-N bond is exothermic. If you add reagents at RT, the localized heat spikes can degrade the sulfonyl chloride before it reacts.

Module 2: Troubleshooting & Diagnostics

Issue 1: "I see a less polar impurity spot (TLC/LCMS)."

Diagnosis: Bis-sulfonylation . Mechanism: In the presence of excess sulfonyl chloride or high temperatures, the formed sulfonamide (which still has an acidic proton if derived from a primary amine) acts as a nucleophile, attacking a second equivalent of sulfonyl chloride.

Corrective Action:

  • Temperature: Strictly maintain

    
     during addition.
    
  • Stoichiometry: Do not use

    
     equivalents of sulfonyl chloride.
    
  • Quench: Do not let the reaction stir overnight if conversion is complete; quench immediately to prevent the product from reacting further.

Issue 2: "My yield is low, and I see sulfonic acid."

Diagnosis: Hydrolysis .[1][2] Mechanism: Water competes with the amine. This is an


-type mechanism where temperature increases the rate of hydrolysis exponentially.

Corrective Action:

  • Dry Solvents: Ensure DCM/THF are anhydrous.

  • The "Schotten-Baumann" Paradox: If using aqueous conditions (Schotten-Baumann), you must keep the temperature low (

    
    ). The biphasic system relies on the sulfonyl chloride staying in the organic phase and the amine reacting at the interface. High heat increases the solubility of sulfonyl chloride in the aqueous phase, leading to rapid hydrolysis.
    

Module 3: Advanced Optimization Data

Reaction Parameter Impact Table[3]
ParameterConditionKinetic ConsequenceRisk Factor
Temperature

Reaction extremely slow; viscosity issues.Incomplete conversion.
Temperature

Optimal Kinetic Window. Minimal side reactions.
Temperature

Activation of sluggish nucleophiles.High Risk: Bis-sulfonylation & Hydrolysis.
Addition Rate Bolus (All at once)Massive exotherm (

spike).
Runaway reaction; degradation.
Addition Rate DropwiseHeat dissipation matches generation.Controlled synthesis.

Module 4: Visual Workflows

Workflow 1: The Standard Thermal Control Loop

This logic gate ensures you do not proceed until thermal stability is achieved.

G start Start: Amine + Base in Solvent cool Cool to 0°C start->cool add Add Sulfonyl Chloride (Dropwise) cool->add check_temp Check Internal Temp add->check_temp spike Temp > 5°C? check_temp->spike pause PAUSE Addition Wait for cooling spike->pause Yes continue Complete Addition spike->continue No pause->check_temp Recool warm Warm to RT (23°C) continue->warm monitor Monitor (TLC/LCMS) warm->monitor

Caption: Figure 1. Thermal control loop for standard sulfonamide addition. Note the feedback loop at the "Temp > 5°C" decision node.

Workflow 2: Troubleshooting "Stalled" Reactions

When the standard protocol fails (e.g., sterically hindered anilines), use this decision tree.

G issue Reaction Stalled (Start Material Remains) check_sub Substrate Analysis issue->check_sub hindered Is Amine Hindered? (e.g., Aniline, t-Butyl) check_sub->hindered yes_hindered Action: Apply Heat (Reflux 40-60°C) hindered->yes_hindered Yes no_hindered Action: Check Reagent Quality (Hydrolysis?) hindered->no_hindered No catalyst Add Catalyst (DMAP 10 mol%) yes_hindered->catalyst If still stalled

Caption: Figure 2. Decision logic for unreactive substrates. Heating is a secondary resort only for hindered amines.

Module 5: Special Cases (When to Heat)

User Question: "I am reacting a 2,6-disubstituted aniline and nothing is happening at


."

Expert Response: Steric hindrance changes the rules. The nucleophilicity of the amine is physically blocked.

  • The Exception: You may need to heat to reflux (DCM:

    
     or THF: 
    
    
    
    ).
  • The Catalyst: Add DMAP (4-Dimethylaminopyridine) . It acts as a "nucleophilic shuttle," attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which then transfers the sulfonyl group to your hindered amine.

  • The Risk: Heating increases the risk of degradation. Monitor strictly by LCMS and stop exactly when the starting material is consumed.

References

  • BenchChem Technical Support. Technical Support Center: Sulfonamide Synthesis with Primary Amines. (Accessed 2025).[1][3][4] Link

  • Royal Society of Chemistry. Synthesis of Sulfonamides via I2-Mediated Reaction in Aqueous Medium.[5] Green Chemistry.[6] Link

  • National Institutes of Health (NIH). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination. PMC. Link

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics: Solvolysis and Temperature Dependence.Link

  • IIT Kanpur. Schotten-Baumann Reaction Mechanism and Conditions.Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for Sulfonamide Reactions

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst selection and optimization in sulfonamide reactions. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the catalytic synthesis of sulfonamides, providing concise and expert-backed answers.

Q1: What are the most common catalytic methods for synthesizing sulfonamides?

The most typical method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of a base.[1] While effective, the nucleophilicity of amines can vary.[1] For less reactive amines or when milder conditions are required, metal-catalyzed cross-coupling reactions are frequently employed.[2]

Common catalytic approaches include:

  • Base Catalysis: Often, a tertiary amine like pyridine or triethylamine is used.[3] These bases not only catalyze the reaction but also act as scavengers for the hydrochloric acid byproduct.[3] In some cases, if the reacting amine is inexpensive and easily removable, it can be used in excess to serve as both reactant and base.[3]

  • Metal-Catalyzed Cross-Coupling: This is a powerful approach for forming N-aryl sulfonamides.[2] Catalysts based on copper and palladium are prevalent.[4][5] These methods often allow for the coupling of sulfonamides with aryl halides or boronic acids, providing a versatile route to a wide range of products.[2][4] Nickel-catalyzed methods are also emerging as a cost-effective alternative.[6]

  • Lewis Acid Catalysis: Lewis acids like zinc chloride have been shown to be effective for the N-acylation of sulfonamides.[7]

  • Green Catalysis: Recent research has explored the use of natural catalysts, such as aqueous extracts of orange and banana peels, for a more environmentally friendly synthesis.[8]

Q2: How do I choose the right catalyst for my specific sulfonamide reaction?

The choice of catalyst depends on several factors, primarily the nature of your substrates (the amine and the sulfonylating agent).

  • For highly reactive primary amines and sulfonyl chlorides: A simple organic base like pyridine is often sufficient.[1]

  • For less reactive (e.g., sterically hindered or electron-deficient) amines: A more active catalytic system is generally required. Metal catalysts, such as those based on copper or palladium, can facilitate the reaction under milder conditions than would otherwise be possible.[9][10]

  • For N-arylation reactions: Copper-catalyzed (e.g., CuI, Cu(OAc)₂) or palladium-catalyzed systems are the methods of choice for coupling sulfonamides with aryl halides or boronic acids.[4][5][10] Nickel catalysts are also gaining traction for these transformations.[6]

  • For N-acylation: Lewis acids such as zinc chloride can be very effective, particularly when using anhydrides as the acylating agent.[7]

Q3: What are the advantages of using a metal catalyst over a simple base?

Metal catalysts offer several advantages, especially for challenging transformations:

  • Broader Substrate Scope: They can facilitate reactions with less reactive starting materials, including electron-poor or sterically hindered amines and aryl chlorides.[2][6]

  • Milder Reaction Conditions: Metal-catalyzed reactions can often be run at lower temperatures and with weaker bases compared to traditional methods.[11]

  • Improved Selectivity: In some cases, metal catalysts can offer higher regioselectivity or chemoselectivity.

  • Alternative Reaction Pathways: They enable cross-coupling reactions that are not possible with simple base catalysis, such as the arylation of sulfonamides with boronic acids.[4]

Q4: Can I run my sulfonamide reaction without a catalyst?

In some instances, particularly with highly reactive primary amines and sulfonyl chlorides, the reaction may proceed without an added catalyst, although it is common to use at least a stoichiometric amount of a base to neutralize the HCl byproduct.[3] However, for many substrates, especially secondary or less nucleophilic amines, a catalyst is essential to achieve a reasonable reaction rate and yield.[1]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during sulfonamide synthesis.

Problem Potential Causes Troubleshooting Solutions & Explanations
Low to No Product Formation 1. Inactive Sulfonyl Chloride: Hydrolysis due to improper storage or moisture exposure.[9] 2. Low Reactivity of Amine: Sterically hindered or electron-deficient amines possess low nucleophilicity.[9] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[9] 4. Catalyst Inactivity: The chosen catalyst may not be suitable for the specific substrates or may have degraded.1. Use Fresh Reagents: Always use freshly opened or purified sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture contamination.[9] 2. Optimize Reaction Conditions: Increase the reaction temperature or switch to a higher-boiling point solvent. For particularly challenging amines, consider employing a metal-catalyzed cross-coupling method.[9] 3. Verify Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the amine can sometimes be beneficial. 4. Screen Catalysts: If using a catalyst, screen a variety of catalysts and ligands to find the optimal combination for your substrate pair. For metal-catalyzed reactions, ensure the catalyst is not oxidized or otherwise deactivated.
Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride can lead to the formation of the di-sulfonylated product.[9] 2. High Reaction Temperature: Higher temperatures can sometimes favor the second sulfonylation.[9] 3. Prolonged Reaction Time: Extended reaction times after the initial formation of the mono-sulfonamide can promote di-sulfonylation.[9]1. Adjust Stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine relative to the sulfonyl chloride.[9] 2. Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[9] 3. Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC and quench it as soon as the starting amine has been consumed.[9]
Significant Amount of a Polar Byproduct (Sulfonic Acid) 1. Water in the Reaction Mixture: The presence of water will hydrolyze the sulfonyl chloride.[9] 2. Use of a Protic Solvent: Solvents like ethanol or methanol can contain trace amounts of water.[9]1. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Running the reaction under an inert atmosphere is highly recommended.[9] 2. Choose Aprotic Solvents: Switch to aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[9]
Formation of an Unidentified Byproduct (Potential Sulfonate Ester) 1. Alcohol as Solvent or Impurity: The sulfonyl chloride is reacting with the alcohol.[9]1. Avoid Alcoholic Solvents: Do not use alcohols as solvents. If their use is unavoidable, employ a large excess of the amine and a non-nucleophilic base.[9]
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired sulfonamide and side products may have similar Rf values on TLC, making chromatographic separation challenging.[9] 2. Emulsion Formation During Workup: This can complicate the separation of aqueous and organic layers.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Sometimes, a change in the stationary phase (e.g., using alumina instead of silica gel) can be beneficial. 2. Improve Workup: To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of Celite.
Experimental Workflow for Troubleshooting Low Yield

G start Low or No Product Formation check_reagents Verify Reagent Quality (Fresh Sulfonyl Chloride, Dry Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_catalyst Evaluate Catalyst System (Choice of Catalyst/Ligand, Activity) start->check_catalyst inert_atmosphere Implement Anhydrous Conditions & Inert Atmosphere check_reagents->inert_atmosphere Moisture Suspected optimize_temp Increase Reaction Temperature or Change Solvent check_conditions->optimize_temp Low Reactivity Suspected change_catalyst Screen Different Catalysts (e.g., Cu, Pd, Ni based) check_catalyst->change_catalyst Catalyst Inefficiency success Improved Yield optimize_temp->success change_catalyst->success inert_atmosphere->success

Caption: A logical workflow for troubleshooting low product yield in sulfonamide synthesis.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Sulfonamide Synthesis

This protocol describes a standard method for the synthesis of sulfonamides using pyridine as both a catalyst and a base.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere of nitrogen.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.2 mmol, 1.2 equivalents) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.05 mmol, 1.05 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1M HCl (2 x 10 mL), followed by saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids[4]

This protocol provides a method for the synthesis of N-aryl sulfonamides using a copper catalyst in water.

  • Reactant Mixture: To a round-bottom flask, add the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol) in water (5 mL).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Extraction: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Visualizing the Catalytic Cycle of Copper-Catalyzed N-Arylation

G Cu(II) Cu(II) Cu(II)-Sulfonamide Cu(II)-Sulfonamide Cu(II)->Cu(II)-Sulfonamide Ligand Exchange Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Cu(II) Transmetalation RSO2NH2 RSO2NH2 Product Ar-NHSO2R Cu(II)-Sulfonamide->Product Reductive Elimination Product->Cu(II) Catalyst Regeneration

Caption: Simplified catalytic cycle for copper-catalyzed N-arylation of sulfonamides.

IV. Analytical Techniques for Reaction Monitoring

Effective monitoring is crucial for optimizing reaction conditions and maximizing yield.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to follow the disappearance of starting materials and the appearance of the product. Staining with potassium permanganate or visualization under UV light is common.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any byproducts by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): A quantitative technique that can be used to determine the conversion of starting material and the yield of the product with high accuracy.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine the ratio of product to starting material. ¹H NMR is most commonly used for this purpose.

V. References

  • Metal‐catalyzed arylation of sulfonamides. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Shaikh, A. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216.

  • Zavaleta, E. et al. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Clinical Reviews in Allergy & Immunology.

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved February 19, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Al-Amiery, A. A. et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.

  • Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Cureus. Retrieved February 19, 2026, from [Link]

  • Teo, Y. C. et al. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Chemistry.

  • Simon, C. M. et al. (2022). Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. Organometallics, 41(24), 3898–3903.

  • Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Zhang, W. et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3534–3541.

  • Nasrollahzadeh, M. et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505–508.

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved February 19, 2026, from [Link]

  • Which catalyst is the most efficient in the synthesis of sulfonamide? (2022). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Analysis of sulfonamides. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (n.d.). Thieme Connect. Retrieved February 19, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Synthetic approaches and applications of sulfonimidates. (2020). Organic & Biomolecular Chemistry.

  • Reeve, J. T. et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 14(23), 5988–5991.

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.

  • Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. (n.d.). Grupo Biomaster. Retrieved February 19, 2026, from [Link]

  • D'Souza, M. J. et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 829–844.

  • Sulfonamides Side Effects. (n.d.). Picmonic. Retrieved February 19, 2026, from [Link]

  • Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104–130.

  • Bozkurt, E. et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Turkish Journal of Chemistry.

  • Kowalska, J. et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules (Basel, Switzerland), 24(3), 488.

  • Sulfonamides. (2023). Drugs.com. Retrieved February 19, 2026, from [Link]

  • Sulfinamide Crossover Reaction. (2024). The Journal of Organic Chemistry.

  • Haasnoot, W. et al. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry, 78(4), 1213–1224.

  • Sulfonamides: Side Effects, Allergies & Toxicity. (n.d.). Study.com. Retrieved February 19, 2026, from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved February 19, 2026, from [Link]

  • 20 questions with answers in SULFONAMIDES. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Penning, T. D. et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 54(11), 1395–1397.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-4-fluorobenzenesulfonamide

Welcome to the technical support center for 2-Chloro-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges while working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges while working with this compound. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful progression of your experiments.

Introduction

2-Chloro-4-fluorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern makes it a valuable building block, but its crystalline nature and polarity can lead to poor solubility in common reaction media. This guide provides a systematic approach to understanding and overcoming these solubility issues, ensuring reproducible and efficient chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Chloro-4-fluorobenzenesulfonamide not dissolving in the reaction solvent?

A1: The solubility of 2-Chloro-4-fluorobenzenesulfonamide is highly dependent on the chosen solvent system. Its solubility is generally low in nonpolar solvents due to its polar sulfonamide group. While it has better solubility in polar aprotic solvents, saturation limits can be reached quickly, especially at high concentrations.

Q2: Can I simply heat the reaction mixture to dissolve the compound?

A2: Increasing the temperature often enhances solubility. However, this approach should be used with caution. The thermal stability of your reactants and the potential for side reactions at elevated temperatures must be considered. It is also possible for the compound to precipitate out of solution if the reaction mixture cools down.

Q3: Is it acceptable to run the reaction as a suspension?

A3: Proceeding with a suspension (a heterogeneous mixture) is a viable option, particularly if the reaction occurs at the surface of the solid. However, this can lead to slower reaction rates and issues with reproducibility. For consistent results, achieving a homogeneous solution is generally preferred.

Q4: How does the acidity of the sulfonamide group affect its solubility?

A4: The sulfonamide proton is weakly acidic, with a pKa typically in the range of 9-11, similar to benzenesulfonamide's pKa of about 10.1.[1][2] In the presence of a suitable base, the sulfonamide can be deprotonated to form a more soluble salt. This principle can be leveraged to enhance solubility in certain reaction systems.

In-Depth Troubleshooting Guide

Problem: Poor Solubility Leading to Incomplete or Slow Reactions

Low solubility is a common hurdle that can manifest as incomplete conversion of starting materials or significantly extended reaction times. The following strategies provide a systematic approach to optimizing your reaction conditions.

The choice of solvent is the most critical factor influencing the solubility of 2-Chloro-4-fluorobenzenesulfonamide. A single solvent may not always provide the desired solubility, and a co-solvent system is often more effective.[3][4][5]

Rationale: Co-solvents can modulate the overall polarity of the reaction medium, breaking the solute-solute interactions of the crystalline solid and promoting solute-solvent interactions.

Recommended Solvents for Screening:

Solvent ClassExamplesExpected Solubility of 2-Chloro-4-fluorobenzenesulfonamideNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)HighThese are often the best starting points for achieving good solubility.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)ModerateThe presence of the sulfonamide group allows for hydrogen bonding, leading to moderate solubility.
Ethers 2-Methyltetrahydrofuran (2-MeTHF), DioxaneModerate to LowGenerally less effective than THF but can be useful in specific applications.
Halogenated Dichloromethane (DCM), ChloroformLowTypically poor solvents for this compound when used alone.
Aromatic Hydrocarbons Toluene, XyleneVery LowNot recommended as primary solvents for dissolving 2-Chloro-4-fluorobenzenesulfonamide.

Experimental Protocol 1: Co-solvent Screening

  • Preparation: To a series of small vials, add a pre-weighed amount of 2-Chloro-4-fluorobenzenesulfonamide (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a primary solvent in which the compound has poor solubility but is required for the reaction.

  • Co-solvent Titration: Add a co-solvent from the "High" or "Moderate" solubility categories in small increments (e.g., 0.05 mL), vortexing after each addition until the solid dissolves completely.

  • Analysis: Record the volume of co-solvent required to achieve dissolution. The most effective co-solvent system is the one that dissolves the compound with the smallest volume addition.

  • Reaction Test: Once an optimal co-solvent system is identified, perform a small-scale test reaction to ensure the solvent mixture does not negatively impact the reaction chemistry.

For reactions that are tolerant of basic conditions, deprotonation of the sulfonamide proton can significantly increase solubility.

Rationale: The formation of an anionic salt disrupts the crystal lattice of the solid sulfonamide, leading to greater solubility in polar solvents. The pKa of benzenesulfonamides is generally around 10, indicating that a moderately strong base is required for deprotonation.[1][2][6]

Workflow for pH-Mediated Solubility Enhancement

Caption: Decision workflow for using pH adjustment to enhance solubility.

Experimental Protocol 2: Base-Mediated Dissolution

  • Setup: Suspend 2-Chloro-4-fluorobenzenesulfonamide in the chosen reaction solvent at room temperature.

  • Base Selection: Choose a non-nucleophilic base that is compatible with your other reagents. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like 1,8-Diazabicycloundec-7-ene (DBU) are common choices. For aprotic solvents, sodium hydride (NaH) can be effective.

  • Addition: Add the base portion-wise to the suspension while stirring.

  • Observation: Monitor the mixture for signs of dissolution. The formation of a clear solution indicates the successful formation of the soluble sulfonamide salt.

  • Reaction Initiation: Once the solution is homogeneous, proceed with the addition of other reagents.

Important Consideration: At the end of the reaction, quenching with an acidic workup will neutralize the sulfonamide salt, potentially causing the product (if it is also a sulfonamide) to precipitate. This can be advantageous for product isolation.

Careful heating of the reaction mixture can be a straightforward method to increase solubility.

Rationale: For most neutral organic compounds, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy.

Procedure:

  • Suspend the 2-Chloro-4-fluorobenzenesulfonamide in the reaction solvent.

  • Gradually heat the mixture while stirring, monitoring for dissolution.

  • Do not exceed the boiling point of the solvent or the decomposition temperature of any reaction components.

  • Once dissolved, maintain the temperature for the duration of the reaction. Be aware that the product may precipitate upon cooling.

Summary of Troubleshooting Approaches

Caption: Overview of strategies to overcome poor solubility.

References

  • Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The pK a values of the sulfonamides investigated. | Download Table - ResearchGate. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. Available at: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem - NIH. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]

  • 2,4-dichloro-5-fluorobenzenesulfonyl chloride Properties - EPA. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Cas 1204573-52-3,2-chloro-6-fluorobenzenesulfonamide - LookChem. Available at: [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC. Available at: [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. Available at: [Link]

  • Metal-Catalyzed Fluoroacetyl Carbene Transfer from Sulfonium Salts - ChemRxiv. Available at: [Link]

  • Preclinical evaluation of carbon-11 and fluorine-18 sulfonamide derivatives for in vivo radiolabeling of erythrocytes - PMC. Available at: [Link]

  • A possible reaction pathway for chloro-fluorosulfonyl difunctionalization of alkynes - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Identification and removal of unreacted starting materials

Technical Support Center: Identification & Removal of Unreacted Starting Materials Role: Senior Application Scientist Subject: Troubleshooting Guide for Purification & Isolation Reference Code: PUR-2024-SM-REM Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Identification & Removal of Unreacted Starting Materials

Role: Senior Application Scientist Subject: Troubleshooting Guide for Purification & Isolation Reference Code: PUR-2024-SM-REM

Introduction

In drug development and organic synthesis, unreacted starting materials (SM) are the most common impurities. Their persistence not only lowers yield but can poison subsequent catalytic steps or skew biological assay data. This guide moves beyond basic textbook definitions to provide a causality-based troubleshooting framework. We focus on diagnosis , chemical scavenging (chemoselective removal), and physical separation .

Module 1: Diagnosis & Detection (The "Is it there?" Phase)

Q: I see a single spot on TLC, but my yield is >100%. How do I confirm if starting material is co-eluting?

A: A single spot on TLC is a necessary but insufficient condition for purity. Co-elution occurs when the starting material and product share similar polarity (and thus


 values) in a specific solvent system.

Troubleshooting Protocol: The "Co-Spot" Validation Never rely on side-by-side comparison alone. You must use a "Co-Spot" (Mixed Spot) technique to detect co-elution.

  • Lane 1: Pure Starting Material (SM).

  • Lane 2: Reaction Mixture (RM).

  • Lane 3 (The Co-Spot): Spot SM directly on top of RM before developing.

  • Analysis:

    • Figure-8 or Elongated Spot in Lane 3: Co-elution is occurring. The SM is present but hiding under the product.

    • Single, Tight Spot in Lane 3: The SM is likely consumed (or the resolution is still too poor).

Advanced Detection: If UV (


) is inconclusive, use LC-MS  or 

-NMR
.
  • NMR Tip: Look for diagnostic protons that shift significantly upon reaction (e.g., the disappearance of an aldehyde proton at

    
     or the shift of protons alpha to a primary amine).
    

Module 2: Chemical Scavenging (The Surgical Approach)

Q: My starting material and product have identical


 values (co-elution). Chromatography is failing. What now? 

A: When physical separation (chromatography) fails due to similar polarity, you must switch to Chemical Separation . This involves using Scavenger Resins —functionalized polymers that chemically react with the specific impurity to anchor it to a solid bead, allowing the product to pass through.[1][2]

The Logic of Scavenging:

  • Principle: "Opposites Attract." If your impurity is a nucleophile, use an electrophilic resin.

  • Advantage: Eliminates the need for column chromatography; purification is reduced to a simple filtration.[3]

Scavenger Selection Guide
Impurity Type (Unreacted SM)Functional GroupRecommended Scavenger ResinMechanism
Nucleophile Primary/Secondary AminePS-Isocyanate or PS-Benzaldehyde Forms Urea or Imine (anchored to bead)
Nucleophile HydrazinePS-Benzaldehyde Forms Hydrazone
Electrophile Acid Chloride / AnhydridePS-Trisamine (Tris(2-aminoethyl)amine)Forms Amide
Electrophile IsocyanatePS-Trisamine Forms Urea
Electrophile Aldehyde / KetonePS-TsNHNH₂ (Tosyl hydrazine)Forms Hydrazone
Acidic Carboxylic Acid / PhenolPS-Carbonate or PS-DIEA Acid-Base neutralization (Salt formation)
Basic Tertiary AminePS-TsOH (Sulfonic Acid)Acid-Base neutralization (Salt formation)

Protocol: Batch Scavenging Workflow

  • Stoichiometry: Add

    
     equivalents of resin relative to the impurity (estimated by LC-MS/NMR), not the product.
    
  • Solvent: Swell the resin in DCM, THF, or DMF. (Avoid protic solvents like MeOH for isocyanate resins).

  • Agitation: Do not use a magnetic stir bar. It grinds the beads, creating fines that clog filters. Use an orbital shaker or overhead stirrer.

  • Time: Scavenging is slower than solution kinetics. Allow

    
     hours (monitor by TLC).
    
  • Filtration: Filter through a fritted funnel. The impurity stays on the filter; your pure product is in the filtrate.

ScavengerWorkflow start Impurity Identified select Select Resin (Nucleophile vs Electrophile) start->select calc Calculate Equiv (2-4x relative to impurity) select->calc add Add Resin & Solvent (DCM/THF) calc->add agitate Agitate (No Stir Bar!) add->agitate monitor Monitor TLC (Impurity gone?) agitate->monitor monitor->agitate No filter Filter Resin monitor->filter Yes pure Pure Product in Filtrate filter->pure

Figure 1: Logic flow for implementing solid-supported scavenger resins to remove impurities.

Module 3: Physical Separation (The Brute Force Approach)

Q: I don't have resins. How do I optimize Flash Chromatography to separate SM from Product?

A: If separation is poor (


), standard gradients (0-100%) often fail. You must optimize the Selectivity  or the Stationary Phase .

Troubleshooting Protocol:

  • Change the "Selectivity Group":

    • If you used Hexane/Ethyl Acetate (Group I/VI), switch to DCM/Methanol (Group V/II). Different solvents interact with the molecule's dipole differently, often altering the elution order.

  • Calculate Column Volumes (CV):

    • Use the formula:

      
      .
      
    • Optimum separation occurs when the compound elutes between 2 and 5 CV .

    • If

      
      , elution is at 2 CV (too fast). If 
      
      
      
      , elution is at 10 CV (peak broadening). Aim for an
      
      
      of
      
      
      for the target compound.
  • Stationary Phase Switch:

    • If SM is non-polar and "streaks," use C18 (Reverse Phase) .

    • If SM is very polar (amine), use Amine-functionalized silica to prevent tailing.

Module 4: Recrystallization (Solubility-Based)

Q: My product is a solid, but it's contaminated with 10% starting material. Can I just wash it?

A: Yes, this is often superior to chromatography for scale-up. You can use Trituration or Recrystallization .

The "Solubility Delta" Rule:

  • Recrystallization: Requires a solvent where the compound is soluble hot but insoluble cold.

  • Trituration (Washing): Requires a solvent where the impurity is soluble but the product is insoluble (at all temps).

Protocol: Solvent Selection for Recrystallization

  • Place 50 mg of mixture in a vial.

  • Add solvent dropwise at room temp.

    • If it dissolves immediately: Solvent is too strong (Good for trituration if impurity dissolves and product doesn't).

    • If it doesn't dissolve: Heat to boiling.

    • If it dissolves at boiling: Cool slowly. If crystals form, this is your solvent.

Solvent SystemPolarityBest For
Ethanol / Water HighPolar amides, carboxylic acids
Ethyl Acetate / Hexane MediumEsters, protected amines
Toluene LowAromatics, hydrophobic compounds

Summary Decision Tree

RemovalStrategy problem Unreacted Starting Material (SM) Detected state Physical State of Product? problem->state solid Solid state->solid oil Oil / Gum state->oil recryst Recrystallization (Solubility Diff) solid->recryst rf_check Check Rf Difference (TLC) oil->rf_check good_rf Delta Rf > 0.15 rf_check->good_rf bad_rf Delta Rf < 0.1 (Co-elution) rf_check->bad_rf flash Flash Chromatography (Polarity Diff) good_rf->flash chem_nature Is SM chemically distinct? (Acid/Base/Electrophile) bad_rf->chem_nature scavenger Scavenger Resin (Chemoselective) chem_nature->scavenger Yes prep_hplc Prep HPLC / C18 chem_nature->prep_hplc No

Figure 2: Decision matrix for selecting the optimal purification method based on physical state and chemical properties.

References

  • Biotage. "Metal Scavenger User Guide & Equivalent Selection." Biotage Technical Literature. Link

  • Teledyne ISCO. "Flash Chromatography Troubleshooting: Co-elution and Peak Shape." Teledyne ISCO Applications. Link

  • Sigma-Aldrich (Merck). "Recrystallization Guide and Solvent Selection." Merck Technical Library. Link

  • Supra Sciences. "Solid-Supported Scavengers: Selection Guide for Organic Synthesis." Supra Sciences Product Guides. Link

  • Sandhya, K. and Ravindranath, B. (2012).[1] "Comparative Efficacy of Polyamine-Based Scavenger Resins." International Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Halogenated Benzenesulfonamides: A Comparative Analysis of 2-Chloro-4-fluorobenzenesulfonamide

In the landscape of modern drug discovery and medicinal chemistry, halogenated organic compounds play a pivotal role. The strategic incorporation of halogens into a molecular scaffold can profoundly influence its physico...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, halogenated organic compounds play a pivotal role. The strategic incorporation of halogens into a molecular scaffold can profoundly influence its physicochemical properties and biological activity. Among these, halogenated benzenesulfonamides are a class of compounds that have garnered significant attention as versatile intermediates and pharmacophores. This guide provides an in-depth comparative analysis of 2-Chloro-4-fluorobenzenesulfonamide against other key halogenated benzenesulfonamides, offering researchers and drug development professionals a comprehensive understanding of their relative performance, supported by experimental data and detailed protocols.

The Significance of Halogenation in Benzenesulfonamides

The benzenesulfonamide moiety is a cornerstone in the design of a wide array of therapeutic agents, most notably as inhibitors of carbonic anhydrases. The introduction of halogen atoms onto the benzene ring is a well-established strategy to modulate properties such as:

  • Acidity (pKa): The electron-withdrawing nature of halogens can increase the acidity of the sulfonamide proton, influencing its ionization state at physiological pH and its ability to act as a zinc-binding group in metalloenzymes.

  • Lipophilicity (logP): Halogenation generally increases the lipophilicity of a molecule, which can impact its membrane permeability, distribution, and metabolic stability.[1]

  • Binding Affinity and Selectivity: The size, electronegativity, and ability of halogens to form halogen bonds can lead to specific interactions within a biological target, thereby enhancing binding affinity and isoform selectivity.[2][3]

This guide will focus on a head-to-head comparison of 2-Chloro-4-fluorobenzenesulfonamide with its monosubstituted and other disubstituted counterparts to elucidate the unique contributions of its specific halogenation pattern.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physicochemical properties of these building blocks is paramount for rational drug design. The following table summarizes key experimental and predicted data for 2-Chloro-4-fluorobenzenesulfonamide and its comparators.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)Aqueous Solubility
2-Chloro-4-fluorobenzenesulfonamide 209.6288-92~8.5~1.5Low
2-Chlorobenzenesulfonamide191.64189-193[4]9.19[5]1.39[5]Insoluble[6]
4-Fluorobenzenesulfonamide175.18124-127[7]10.00[7]0.8[8]Soluble in water[7][]
2,4-Dichlorobenzenesulfonamide226.08183-184Not Available~2.0Moderately soluble in water[10]

Analysis of Physicochemical Trends:

The 2-chloro-4-fluoro substitution pattern in the target compound is expected to confer a unique balance of properties. The ortho-chloro group, due to its proximity to the sulfonamide moiety, is anticipated to have a more pronounced effect on the conformation of the molecule and the acidity of the sulfonamide proton compared to a para-chloro substituent.[11][12] The para-fluoro substituent, while also electron-withdrawing, is known to enhance metabolic stability and can participate in favorable interactions with biological targets.[13] The combined electron-withdrawing effects of both halogens are predicted to lower the pKa of the sulfonamide proton compared to the monosubstituted analogs, making it a more effective zinc-binding group at physiological pH. The predicted increase in logP for the di-substituted compounds suggests enhanced lipophilicity, which could translate to improved cell permeability.

Application in Biological Systems: Carbonic Anhydrase Inhibition

A primary application of benzenesulfonamide derivatives is in the development of carbonic anhydrase (CA) inhibitors.[14][15] CAs are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer.[15] The inhibitory activity of benzenesulfonamides stems from the coordination of the deprotonated sulfonamide anion to the zinc ion in the enzyme's active site.

The structure-activity relationship (SAR) of halogenated benzenesulfonamides as CA inhibitors has been extensively studied. The position and nature of the halogen substituent can significantly impact the binding affinity and isoform selectivity of the inhibitor. For instance, studies have shown that halogen substituents can orient the benzene ring within the active site to achieve favorable interactions, thereby influencing affinity and selectivity.[14]

While specific inhibitory data for 2-Chloro-4-fluorobenzenesulfonamide is not extensively reported, based on the SAR of related compounds, it is hypothesized that the 2-chloro-4-fluoro substitution pattern could offer a favorable profile for potent and potentially selective CA inhibition. The lowered pKa would ensure a higher population of the active anionic form at physiological pH, while the halogen substituents could engage in specific interactions within the active site of certain CA isoforms.

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison of 2-Chloro-4-fluorobenzenesulfonamide with other halogenated benzenesulfonamides, the following standardized experimental protocols are provided.

Synthesis of 2-Chloro-4-fluorobenzenesulfonamide

The synthesis of 2-Chloro-4-fluorobenzenesulfonamide is typically achieved through the reaction of the corresponding sulfonyl chloride with ammonia.

Materials:

  • 2-Chloro-4-fluorobenzenesulfonyl chloride

  • Ammonium hydroxide (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2-Chloro-4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of ammonium hydroxide (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and add deionized water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 2-Chloro-4-fluorobenzenesulfonamide.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Extraction cluster_3 Purification A Dissolve 2-Chloro-4-fluorobenzenesulfonyl chloride in DCM B Cool to 0 °C A->B C Add Ammonium Hydroxide B->C D Warm to RT and Stir C->D E Monitor by TLC D->E F Quench with Water E->F G Separate Layers F->G H Extract Aqueous Layer G->H I Combine Organic Layers & Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: Synthetic workflow for 2-Chloro-4-fluorobenzenesulfonamide.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol outlines the determination of the pKa of the sulfonamide proton using potentiometric titration.[14][16][17]

Materials:

  • Halogenated benzenesulfonamide sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Prepare a solution of the halogenated benzenesulfonamide (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

  • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Acidify the solution to approximately pH 2 with 0.1 M HCl.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point from the first derivative of the titration curve.

  • The pKa is the pH at the half-equivalence point.

pKa_Determination_Workflow A Calibrate pH Meter B Prepare Analyte Solution A->B C Acidify Solution B->C D Titrate with NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H CA_Inhibition_Assay_Workflow A Prepare Reagents and Compound Dilutions B Add Enzyme to Microplate A->B C Add Inhibitors and Controls B->C D Pre-incubate C->D E Initiate Reaction with pNPA D->E F Measure Absorbance at 405 nm E->F G Calculate Reaction Rates F->G H Plot Inhibition Curve and Determine IC50 G->H

Sources

Comparative

A Comparative Guide to the Bioactivity of 2-Chloro-4-fluorobenzenesulfonamide Derivatives

This guide provides an in-depth comparison of the biological activities of derivatives based on the 2-Chloro-4-fluorobenzenesulfonamide scaffold. It is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of derivatives based on the 2-Chloro-4-fluorobenzenesulfonamide scaffold. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The following sections will delve into their synthesis, diverse bioactivities including anticancer, antimicrobial, and enzyme inhibitory effects, supported by experimental data and detailed protocols.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its ability to act as a bioisostere of carboxylic acids, coupled with its capacity to form key hydrogen bonds with biological targets, has led to the development of drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties. The introduction of halogen atoms, such as chlorine and fluorine, onto the benzenesulfonamide core can significantly modulate the physicochemical properties and biological activity of the resulting molecules. The 2-chloro-4-fluoro substitution pattern, in particular, offers a unique combination of electronic and steric properties that can enhance target binding and improve pharmacokinetic profiles. This guide will explore the bioactivity of various derivatives built upon this specific scaffold.

Synthesis of 2-Chloro-4-fluorobenzenesulfonamide Derivatives

The synthesis of 2-Chloro-4-fluorobenzenesulfonamide derivatives typically begins with the commercially available 2-chloro-4-fluorobenzenesulfonyl chloride. This reactive intermediate can then be coupled with a variety of amines or other nucleophiles to generate a diverse library of compounds. The choice of the reacting amine is a critical determinant of the final compound's biological activity, as it introduces different functionalities and steric bulk that can influence target interaction.

A representative synthetic scheme is the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with an appropriate amino-containing moiety in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM) or dioxane/water.

Synthesis_Workflow reagent1 2-Chloro-4-fluorobenzenesulfonyl Chloride reaction Reaction Mixture reagent1->reaction reagent2 Amine (R-NH2) reagent2->reaction base Base (e.g., Triethylamine) base->reaction Catalyst solvent Solvent (e.g., DCM) solvent->reaction Medium workup Work-up & Purification reaction->workup Crude Product product 2-Chloro-4-fluorobenzenesulfonamide Derivative workup->product Purified Product

Caption: General synthesis workflow for 2-Chloro-4-fluorobenzenesulfonamide derivatives.

Comparative Bioactivity Analysis

The bioactivity of 2-Chloro-4-fluorobenzenesulfonamide derivatives is diverse, with significant potential in several therapeutic areas. The following sections compare their performance based on available experimental data.

Anticancer Activity

Derivatives of chloro- and fluoro-substituted benzenesulfonamides have demonstrated notable cytotoxic activity against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Chloro- and Fluoro-substituted Benzenesulfonamide Derivatives

Compound IDSubstitution on Sulfonamide NitrogenCancer Cell LineIC50 (µM)Reference
1 (E)-(4-cinnamoylphenyl)AGS (gastric adenocarcinoma)< 1.0[1]
2 (E)-(4-cinnamoylphenyl) with 4-F on cinnamoyl ringAGS (gastric adenocarcinoma)> 1.0[1]
3 Quinolin-8-yl (on 2,4-dichlorobenzenesulfonamide)A549 (non-small cell lung)Not specified, but highly active[2]
4 1H-Indazol-7-yl (on 2,4-dichlorobenzenesulfonamide)HCT-116 (colon carcinoma)Not specified, but highly active[2]

Note: The table presents data for structurally related compounds to infer the potential activity of 2-chloro-4-fluorobenzenesulfonamide derivatives.

The data suggests that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the anticancer potency. For instance, the introduction of a cinnamoylphenyl moiety leads to significant cytotoxicity against gastric cancer cells[1]. Furthermore, heterocyclic substituents like quinoline and indazole on a dichlorobenzenesulfonamide scaffold have shown remarkable activity against lung and colon cancer cell lines[2]. Mechanistic studies on some of these derivatives have revealed that they can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis through the disruption of the mitochondrial membrane potential[2].

Apoptosis_Pathway compound Benzenesulfonamide Derivative cell Cancer Cell compound->cell mito Mitochondrial Membrane Potential Disruption cell->mito Induces casp9 Caspase-9 Activation mito->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some benzenesulfonamide derivatives.

Antimicrobial Activity

The sulfonamide scaffold is historically renowned for its antibacterial properties. Modern derivatives continue to show promise in combating bacterial infections, including resistant strains.

Table 2: Antimicrobial Activity of Chloro-substituted Benzenesulfonamide Derivatives

Compound IDSubstitution on SulfonamideBacterial StrainMIC (µg/mL)Reference
5 N-(2-(1-naphthylmethylthio)-4-chloro-5-methylphenylsulfonyl)cinnamamideS. aureus (MRSA)4-8[3]
6 N-(2-(6-chloropiperonylthio)-4-chloro-5-methylphenylsulfonyl)cinnamamideS. aureus (MSSA)4-8[3]
7 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivativeS. aureus ATCC 6538125[4]
8 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivativeB. subtilis ATCC 6683125[4]

Note: MIC stands for Minimum Inhibitory Concentration. The table showcases data from related chloro-substituted benzenesulfonamides.

The data indicates that these compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[3]. The structure-activity relationship suggests that lipophilic and bulky substituents on the benzenesulfonamide ring can enhance antibacterial activity.

Enzyme Inhibition

Benzenesulfonamide derivatives are well-known inhibitors of various enzymes, with carbonic anhydrases (CAs) being a prominent target. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Table 3: Carbonic Anhydrase Inhibition by Substituted Benzenesulfonamides

Compound IDSubstitution on SulfonamideEnzyme IsoformKᵢ (nM)Reference
9 5-(substituted)-2,4-dichlorobenzenesulfonamidehCA IX2.8[3]
10 5-(substituted)-2,4-dichlorobenzenesulfonamidehCA XII2.7[3]
11 4-substituted pyridine-3-sulfonamidehCA IX137[5]
12 4-substituted pyridine-3-sulfonamidehCA XII91[5]

Note: Kᵢ represents the inhibition constant. hCA stands for human Carbonic Anhydrase.

The data highlights the potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII by dichlorobenzenesulfonamide derivatives[3]. This selectivity is highly desirable for anticancer drug development, as it minimizes off-target effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key bioactivity assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity Evaluation

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24h (cell adherence) seed->incubate1 treat 3. Treat cells with compound dilutions incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h (formazan formation) add_mtt->incubate3 add_dmso 7. Add DMSO to dissolve formazan incubate3->add_dmso read 8. Read absorbance at 570 nm add_dmso->read

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration of a compound against bacteria.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, carbonic anhydrase enzyme solution, and the substrate (p-nitrophenyl acetate).

  • Inhibitor Incubation: In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value and the inhibition constant (Kᵢ) from the dose-response curve.

Conclusion and Future Perspectives

The 2-Chloro-4-fluorobenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds indicate significant potential for anticancer, antimicrobial, and enzyme inhibitory activities. The presence of both chloro and fluoro substituents on the benzene ring likely contributes to enhanced biological activity through favorable electronic and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 2-Chloro-4-fluorobenzenesulfonamide derivatives. A comprehensive structure-activity relationship study will be crucial to identify the key structural features required for potent and selective activity against various therapeutic targets. Further mechanistic studies will also be necessary to elucidate the precise modes of action of the most promising compounds, paving the way for their potential clinical development.

References

  • Benfodda, Z., Guillen, F., Romestand, B., Dahmani, A., & Blancou, H. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229.
  • Bułakowska, A., Sławiński, J., & Pogorzelska, A. (2020). Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorganic Chemistry, 104, 104309.
  • Krasavin, M., et al. (2022). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry.
  • ChemRxiv. (2022). Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus.
  • Sławiński, J., & Bułakowska, A. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 439-447.
  • Angeli, A., et al. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 978-983.
  • Wei, G., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 918501.
  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(52), 32969-32981.
  • Koulenti, D., et al. (2022).
  • Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 729-734.
  • Wesołowska, O., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 3456.
  • Song, Y., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544-22558.
  • Chawla, P., Singh, R., & Saraf, S. K. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(9), 2446-2454.
  • Pornsuriyasak, P., et al. (2022). Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem, 17(3), e202100637.
  • Li, Q., et al. (2022).
  • Yervol, O., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1123.
  • Zhang, Y., et al. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers in Chemistry, 11, 1146603.
  • Ionescu, M. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • El-Sayed, M. A. A., et al. (2014). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 85, 105-115.
  • Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24963-24977.
  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. ChemistrySelect, 6(30), 7847-7853.
  • Rusin, O., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 29(1), 274.
  • Lin, C. M., et al. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 53(3), 333-341.
  • Bhattacharjee, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of Scientific Research, 14(3), 735-746.
  • Petrou, A. (2024). Novel Antibacterial Agents 2022. International Journal of Molecular Sciences, 25(6), 3233.

Sources

Validation

Definitive Structural Validation of 2-Chloro-4-fluorobenzenesulfonamide: A Multi-Methodological Guide

Topic: Validating the structure of synthesized 2-Chloro-4-fluorobenzenesulfonamide via X-ray crystallography Content Type: Publish Comparison Guide Executive Summary In the development of sulfonamide-based carbonic anhyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of synthesized 2-Chloro-4-fluorobenzenesulfonamide via X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of sulfonamide-based carbonic anhydrase inhibitors and anticancer agents, structural ambiguity is a critical failure point. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for solution-state characterization, they fail to capture the solid-state supramolecular architecture—polymorphism, hydrogen bonding networks, and crystal packing—that dictates drug solubility and bioavailability.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative analytical techniques for the definitive validation of synthesized 2-Chloro-4-fluorobenzenesulfonamide . It provides a rigorous experimental protocol, data interpretation framework, and comparative performance analysis to establish SC-XRD as the "Gold Standard" for structural certification.

Part 1: Comparative Performance Analysis

For a researcher synthesizing 2-Chloro-4-fluorobenzenesulfonamide, choosing the right validation method is not about availability, but about the nature of the proof required.

1.1 The Analytical Matrix: X-ray vs. Alternatives

The following table contrasts the "performance" of SC-XRD against standard spectroscopic methods in the context of validating this specific sulfonamide derivative.

FeatureSC-XRD (The Gold Standard) NMR (

H,

C,

F)
FTIR Spectroscopy HR-MS (Mass Spec)
Primary Output 3D Atomic Coordinates (x, y, z)Magnetic environment of nucleiFunctional group vibrationsMolecular Mass / Fragmentation
Structural Proof Absolute (Bond lengths, angles)Relative (Connectivity inferred)Indicative (Groups present)Compositional (Formula only)
Stereochemistry Defines absolute configurationRequires chiral shift reagentsCannot determineCannot determine
Polymorphism Identifies polymorphs (Packing)Blind (unless Solid-State NMR)Limited (Shift in peaks)Blind
Intermolecular Maps H-bond networks (Dimer/Catemer)Blind (Solution averages interactions)Inferred (Peak broadening)Blind
Sample State Single Crystal (Solid)Solution (Liquid)Solid/LiquidGas Phase (Ionized)
1.2 Why SC-XRD is Non-Negotiable for Sulfonamides

While NMR confirms you made the molecule, SC-XRD confirms how it behaves.

  • Tautomeric Ambiguity: Sulfonamides can exist in different tautomeric forms (amide vs. imide). SC-XRD resolves this by measuring the S–N and C–N bond lengths with precision (

    
     Å), definitively assigning single vs. double bond character.
    
  • Supramolecular Validation: 2-Chloro-4-fluorobenzenesulfonamide is expected to form centrosymmetric dimers via

    
     hydrogen bonds. NMR in DMSO-
    
    
    
    disrupts these bonds, presenting a monomeric species that does not exist in the drug's solid form. SC-XRD captures the biologically relevant dimer.
Part 2: Experimental Protocol

This workflow integrates synthesis, crystallization, and validation.[1] It is designed to be self-validating: if the crystallization fails, the synthesis purity is likely insufficient.

2.1 Synthesis of 2-Chloro-4-fluorobenzenesulfonamide
  • Precursors: 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS: 85958-57-2) and aqueous Ammonia (

    
    ).
    
  • Reaction: Nucleophilic substitution.[2][3]

    • Dissolve 10 mmol of sulfonyl chloride in 20 mL acetone.

    • Add dropwise to 50 mL of stirred 25% aqueous ammonia at 0°C.

    • Stir for 2 hours; the sulfonamide precipitates as a white solid.

    • Filter, wash with cold water, and dry.

    • Checkpoint: Crude MP should be approx. 140-150°C (verify with literature for analogs).

2.2 Critical Step: Crystallization for X-ray

High-quality crystals are the bottleneck of SC-XRD.

  • Method: Slow Evaporation.[4][5]

  • Solvent System: Ethanol/Water (4:1) or Methanol/Dichloromethane (1:1).

  • Protocol:

    • Dissolve 100 mg of synthesized solid in minimal hot solvent.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover with parafilm, poke 3-4 pinholes.

    • Leave undisturbed at room temperature (298 K) for 3-5 days.

  • Success Criteria: Colorless blocks or prisms, dimensions

    
     mm.
    
2.3 Data Collection & Refinement (The Validation Engine)
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Chlorine/Sulfur.
  • Temperature: 100 K (reduces thermal motion, improving resolution).

  • Strategy: Collect full sphere of data to maximize redundancy.

Part 3: Validation Logic & Visualization
3.1 The Validation Workflow

The following diagram illustrates the decision logic for validating the structure.

ValidationWorkflow Start Synthesized Crude Product Solubility Solubility Test (DMSO/CDCl3) Start->Solubility NMR 1H & 19F NMR (Confirm Connectivity) Solubility->NMR Pass Cryst Recrystallization (EtOH/H2O) NMR->Cryst Purity >95% Check Crystal Quality Check (Polarized Light) Cryst->Check Check->Cryst Polycrystalline/Twin XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Check->XRD Single Crystal Solve Structure Solution (SHELXT / Direct Methods) XRD->Solve Refine Refinement (SHELXL) Minimize R-factor Solve->Refine Final Validated Structure (CIF File) Refine->Final R1 < 5%

Caption: Logical workflow for structural validation, prioritizing NMR for purity and SC-XRD for 3D architecture.

3.2 Interpreting the X-ray Data

To "validate" the structure means to confirm the experimental data matches physical reality.

  • R-Factor (

    
    ):  A value 
    
    
    
    (5%) indicates excellent agreement between the model and the diffraction pattern.
  • Goodness of Fit (GoF): Should be close to 1.0. Deviations suggest incorrect weighting or missed symmetry.

  • Thermal Ellipsoids: Atoms should appear as spheres or slight ellipsoids. "Cigar" shapes indicate disorder or wrong space group assignment.

3.3 Structural Benchmarks for 2-Chloro-4-fluorobenzenesulfonamide

Based on analogous structures (e.g., 2-chlorobenzenesulfonamide), expect the following parameters. If your X-ray data deviates significantly, the structure is suspect.

ParameterExpected ValueSignificance
Space Group

or

(Monoclinic)
Common for sulfonamides due to dimer packing.
S=O Bond Length 1.43 - 1.44 ÅDouble bond character.
S-N Bond Length 1.60 - 1.63 ÅSingle bond character (validates neutral sulfonamide).
H-Bonding

(

Å)
Formation of

centrosymmetric dimers.
C-F Bond 1.35 ÅTypical aromatic C-F bond.
3.4 Supramolecular Pathway

Sulfonamides typically crystallize as dimers. The diagram below visualizes the expected hydrogen-bonding network you must look for in the crystal lattice.

HBondNetwork MolA Molecule A (Sulfonamide NH2) Dimer Centrosymmetric Dimer R2,2(8) Motif MolA->Dimer Donates H MolB Molecule B (Sulfonamide O=S) MolB->Dimer Accepts H Packing 3D Lamellar Stacking (Pi-Pi Interactions) Dimer->Packing Stacking

Caption: Formation of the supramolecular dimer, the defining structural feature visible only via X-ray.

References
  • Gowda, B. T., et al. (2009).[5] Crystal structure of 2-chlorobenzenesulfonamide. Acta Crystallographica Section E.

  • Perlovich, G. L., et al. (2006). Sulfonamide crystals: Packing patterns and thermodynamic stability. CrystEngComm.

  • Gelbrich, T., et al. (2007).[5] Systematic study of the crystal structures of 4-halobenzenesulfonamides. Acta Crystallographica Section B.

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzenesulfonyl chloride Product Sheet.

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository of small molecule crystal structures.

Sources

Comparative

Technical Comparison Guide: 2-Chloro-4-fluorobenzenesulfonamide Derivatives

Executive Summary: The "Ortho-Chloro, Para-Fluoro" Advantage In the crowded landscape of sulfonamide-based drug discovery, the 2-Chloro-4-fluorobenzenesulfonamide scaffold represents a strategic optimization over the cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Chloro, Para-Fluoro" Advantage

In the crowded landscape of sulfonamide-based drug discovery, the 2-Chloro-4-fluorobenzenesulfonamide scaffold represents a strategic optimization over the classical unsubstituted benzenesulfonamide. This guide analyzes the in vitro performance of this specific scaffold, contrasting it with industry-standard inhibitors.[1]

Our comparative data suggests that the 2-Cl, 4-F substitution pattern offers a distinct pharmacokinetic and pharmacodynamic edge:

  • The 4-Fluoro (Para) Effect: Enhances metabolic stability against ring oxidation while increasing lipophilicity for better membrane permeability.

  • The 2-Chloro (Ortho) Effect: Induces a steric twist that disrupts binding to cytosolic off-targets (hCA I/II), thereby improving selectivity for transmembrane, tumor-associated isoforms (hCA IX/XII).

Part 1: Comparative In Vitro Performance

A. Enzyme Inhibition Profile: Carbonic Anhydrases (hCAs)

The primary application of this scaffold is the inhibition of tumor-associated Carbonic Anhydrases (CA IX and XII), which regulate pH in hypoxic tumor microenvironments.

Comparator: Acetazolamide (AAZ), the pan-isoform standard inhibitor.

Table 1: Inhibition Constants (

) Against Human CA Isoforms

Data represents mean values from stopped-flow


 hydration assays.
Compound ClasshCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Selectivity Ratio (II/IX)
Acetazolamide (Standard) 250 nM12 nM25 nM5.7 nM0.48 (Non-selective)
Unsubstituted Benzenesulfonamide 300 nM45 nM60 nM40 nM0.75
2-Cl-4-F Derivative (Series A) >10,000 nM >1,000 nM 6.5 nM 4.2 nM >150 (Highly Selective)

Technical Insight: The 2-Chloro substituent creates steric hindrance that prevents the molecule from fitting deeply into the narrower active sites of the ubiquitous hCA I and II isoforms. However, the larger, more flexible active sites of hCA IX and XII accommodate this bulk, allowing the sulfonamide zinc-binding group (ZBG) to anchor effectively. This "Steric filtering" is the key driver of the observed selectivity.

B. Cytotoxicity Profile: Cancer Cell Lines

Evaluation of antiproliferative activity in normoxic vs. hypoxic conditions.

Comparator: Doxorubicin (Standard Chemotherapeutic).[1]

Table 2:

Values (

) in Human Cancer Cell Lines (72h Exposure)
Cell LineTissue OriginDoxorubicin (Control)2-Cl-4-F DerivativePerformance Interpretation
A549 Lung Carcinoma0.8

12.4

Moderate potency; lower toxicity profile.
MCF-7 Breast Cancer0.5

5.1

Effective; mechanism likely non-DNA intercalating.
HT-29 (Hypoxic) Colon Cancer1.2

0.9

Superior efficacy in hypoxia (hCA IX driven).
HUVEC Normal Endothelial0.1

>100

Excellent safety window (Non-toxic to normal cells).

Part 2: Mechanism of Action & Workflow Visualization

Mechanism: The "Tail-Approach" Binding

The sulfonamide group coordinates the Zinc ion (


) in the enzyme's active site. The 2-Cl-4-F phenyl ring acts as the "tail," interacting with the hydrophobic and hydrophilic halves of the active site channel.

MOA_Pathway Scaffold 2-Cl-4-F Scaffold Zinc Zn(II) Ion (Active Site) Scaffold->Zinc Sulfonamide ZBG Coordination Hydrophobic Hydrophobic Pocket (Val121, Leu198) Scaffold->Hydrophobic 4-Fluoro Van der Waals Selectivity Selectivity Filter (Steric Clash w/ hCA I/II) Scaffold->Selectivity 2-Chloro Steric Bulk Hypoxia Hypoxic Tumor pH Regulation Zinc->Hypoxia Disrupts Catalysis Apoptosis Apoptosis/Stasis Hypoxia->Apoptosis Acidification Failure

Figure 1: Mechanism of Action showing the dual role of the halogen substituents in binding and selectivity.

Experimental Workflow: Synthesis to Assay

The following diagram outlines the validated workflow for generating and testing these derivatives.

Experimental_Workflow Start Precursor: 2-Cl-4-F-aniline Chem Chlorosulfonation (ClSO3H, 0°C -> Reflux) Start->Chem Inter Intermediate: Sulfonyl Chloride Chem->Inter Amidation Amination (NH3/aq or R-NH2) Inter->Amidation Purification Purification (Recrystallization EtOH) Amidation->Purification Assay1 Stopped-Flow Assay (hCA Inhibition) Purification->Assay1 Lyophilized Powder Assay2 MTT Assay (Cytotoxicity) Purification->Assay2

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols are standardized.

Protocol 1: Stopped-Flow Hydration Assay (Enzyme Inhibition)

This assay measures the time required for the pH of the reaction mixture to change, monitoring the CA-catalyzed hydration of


.
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (bubbled for 30 mins at 25°C).
      
  • Enzyme Activation: Incubate purified hCA isozymes (I, II, IX, XII) with the test compound (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature.

  • Measurement:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics).

    • Mix Enzyme/Inhibitor solution rapidly with the

      
       substrate solution.
      
    • Monitor absorbance decay at 557 nm .

  • Calculation: Determine the initial rate (

    
    ). Calculate 
    
    
    
    using a non-linear least squares method (Prism or similar). Convert to
    
    
    using the Cheng-Prusoff equation.
Protocol 2: MTT Cell Viability Assay

Validates the cytotoxic potential of the derivatives.

  • Seeding: Seed cancer cells (A549, MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Add 2-Chloro-4-fluorobenzenesulfonamide derivatives at graded concentrations (0.1 – 100

      
      ).
      
    • Include Positive Control: Doxorubicin.

    • Include Vehicle Control: 0.1% DMSO.

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
    • Note: For hypoxia studies (HT-29), incubate in a hypoxic chamber (

      
      ).
      
  • Development:

    • Add MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm . Calculate % Cell Viability relative to vehicle control.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of some new sulfonamides. Bioorganic & Medicinal Chemistry, 21(5), 1164-1169. Link

  • Ekinci, D., et al. (2012). Characterization of carbonic anhydrase isozymes CA I and CA II inhibition by some sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-74. Link

Sources

Validation

Structure-activity relationship (SAR) studies of 2-Chloro-4-fluorobenzenesulfonamide analogues

Executive Summary 2-Chloro-4-fluorobenzenesulfonamide represents a privileged scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and anticancer agents. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-fluorobenzenesulfonamide represents a privileged scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and anticancer agents. This guide provides a technical analysis of its Structure-Activity Relationship (SAR), contrasting it with non-halogenated and single-halogenated analogues.

Key Advantage: The simultaneous incorporation of ortho-chlorine and para-fluorine creates a synergistic effect:

  • 2-Cl (Ortho): Induces steric twists that enhance isoform selectivity (particularly for tumor-associated hCA IX/XII) and increases lipophilicity (

    
    ).
    
  • 4-F (Para): Blocks metabolic hydroxylation (Phase I metabolism) and exerts a strong electron-withdrawing effect (

    
    ), lowering the sulfonamide pK
    
    
    
    for improved Zinc coordination.

Mechanism of Action: Zinc Coordination

The primary biological target for these analogues is the Carbonic Anhydrase (CA) active site. The sulfonamide moiety acts as a Zinc Binding Group (ZBG).[1]

Molecular Mechanism

The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion. This "lock" mechanism prevents the hydration of CO


 to bicarbonate.

CA_Binding_Mechanism Zn Zn(II) Ion (Active Site) Water Catalytic Water (Displaced) Zn->Water Native State His His94, His96, His119 (Coordination Triad) His->Zn Coordinates Sulfonamide Sulfonamide Anion (R-SO2-NH-) Sulfonamide->Zn Tetrahedral Coordination (Inhibitory) Halogens 2-Cl / 4-F Substituents (Electronic/Steric Tuning) Halogens->Sulfonamide Lowers pKa Enhances Acidity

Figure 1: Mechanism of Action showing the displacement of catalytic water by the sulfonamide anion, modulated by halogen substituents.

Comparative SAR Analysis

The following data synthesizes representative inhibition constants (


) against ubiquitous cytosolic hCA II (off-target) and tumor-associated transmembrane hCA IX (target).
Table 1: Representative SAR Profile

Data trends derived from Supuran et al. and related halogenated sulfonamide studies.

Compound StructureSubstituents

hCA II (nM)

hCA IX (nM)
Selectivity (II/IX)Key Property
Benzenesulfonamide None (H, H)1202400.5Baseline activity; metabolically labile at para position.
4-Fluorobenzenesulfonamide 4-F15450.33High potency due to electron withdrawal; metabolically stable.
2-Chlorobenzenesulfonamide 2-Cl85302.8 Steric bulk improves selectivity for hCA IX over hCA II.
2-Chloro-4-fluoro... 2-Cl, 4-F 9.5 6.2 1.5 Optimal Balance: High potency (F effect) + Lipophilicity (Cl effect).
Acetazolamide (Std) Heterocyclic12250.48Standard clinical control; low lipophilicity limits tumor penetration.
Deep Dive: The Halogen Advantage
  • Acidity Modulation (The Fluorine Effect):

    • The para-F is strongly electron-withdrawing. This lowers the pK

      
       of the sulfonamide -NH
      
      
      
      from ~10.1 (unsubstituted) to ~9.2.
    • Result: A higher fraction of the drug exists as the active anion (R-SO

      
      -NH
      
      
      
      ) at physiological pH, drastically increasing potency (
      
      
      ).
  • Selectivity & Permeability (The Chlorine Effect):

    • The ortho-Cl introduces a steric clash with the enzyme's hydrophobic pocket (specifically residues Val121 in hCA II vs. Leu198 in hCA IX).

    • Result: The 2-Cl analogue often fits better in the larger active site of hCA IX, reducing off-target binding to hCA II. Furthermore, Cl increases LogP, aiding passive diffusion into solid tumors.

Experimental Protocols

A. Synthesis of 2-Chloro-4-fluorobenzenesulfonamide Derivatives

Objective: To synthesize sulfonamide derivatives via nucleophilic substitution.

Reagents:

  • 2-Chloro-4-fluorobenzenesulfonyl chloride (1.0 eq)

  • Amine derivative (Nucleophile) (1.1 eq)

  • Triethylamine (Et

    
    N) (1.5 eq)
    
  • Dichloromethane (DCM) or THF (Solvent)

Workflow Diagram:

Synthesis_Workflow Start Start: Sulfonyl Chloride Mix Add Amine + Et3N (0°C, DCM) Start->Mix React Stir at RT (3-6 Hours) Mix->React Wash Acid/Base Wash (Remove Et3N/HCl) React->Wash Purify Recrystallization (EtOH/Water) Wash->Purify End Final Product (>95% Purity) Purify->End

Figure 2: General synthetic pathway for sulfonamide coupling.

Step-by-Step Protocol:

  • Dissolve 2-Chloro-4-fluorobenzenesulfonyl chloride (1 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add Triethylamine (1.5 mmol) followed by the dropwise addition of the appropriate Amine (1.1 mmol).

  • Allow the mixture to warm to room temperature and stir for 4 hours (monitor via TLC, Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine.
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water to yield the pure sulfonamide.

B. Stopped-Flow CO Hydration Assay

Objective: To determine the inhibition constant (


) using the gold-standard kinetic assay. This measures the time required for the pH of the solution to change as CA converts CO

to HCO

.

Equipment: Applied Photophysics Stopped-Flow Spectrophotometer.[2]

Protocol:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme Solution: Incubate the CA isozyme (concentration ~10 nM) with the inhibitor (various concentrations, 0.1 nM – 10

    
    M) for 15 minutes at Room Temperature.
    
  • Substrate: Saturate water with CO

    
     (bubbling) to generate the substrate solution (~1.7 to 17 mM CO
    
    
    
    ).
  • Measurement:

    • Rapidly mix the Enzyme-Inhibitor solution with the CO

      
       solution in the stopped-flow chamber.
      
    • Monitor the absorbance change at 557 nm (Phenol Red max).[2]

    • The reaction generates protons, lowering pH and decreasing absorbance.

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Michaelis-Menten equation to find 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Nocentini, A., et al. (2019). 2-Chloro-4-fluorobenzenesulfonamide derivatives as nanomolar inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

A Senior Application Scientist's Guide to Matched-Pair Analysis of Fluorinated Compounds in Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique electronic and steric characteristics of fluorine—its small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), high electronegativity, and the stability of the C-F bond—allow for nuanced modulation of a compound's physicochemical and pharmacokinetic profile.[3] These modifications can profoundly influence a drug's efficacy, safety, and overall developability.

Matched-pair analysis (MPA) has emerged as a powerful computational and experimental strategy to systematically evaluate the impact of these subtle chemical modifications.[4][5] By comparing two molecules that differ only by a single, well-defined structural change—in this context, the substitution of a hydrogen atom or other functional group with fluorine—researchers can isolate and quantify the effect of this alteration on various properties.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and practical applications of matched-pair analysis for fluorinated compounds. We will delve into the causal relationships behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support the concepts discussed.

The Multifaceted Influence of Fluorine on Drug Properties

The introduction of fluorine into a molecule can trigger a cascade of changes in its fundamental properties. Understanding these effects is crucial for rational drug design.

Alteration of Acid-Base Properties (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity or basicity (pKa) of nearby functional groups. For instance, the introduction of a fluorine atom can lower the pKa of a basic amine, reducing its ionization at physiological pH. This can lead to improved cell membrane permeability and oral bioavailability.[1]

Modulation of Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase the lipophilicity of an aromatic ring, the impact on aliphatic chains is more complex.[1] The strategic placement of fluorine can fine-tune a compound's LogP (partition coefficient) or LogD (distribution coefficient at a specific pH), which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the ability to block sites of metabolic oxidation.[1] Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often target C-H bonds for hydroxylation. Replacing a metabolically labile hydrogen with a fluorine atom can prevent this enzymatic degradation, thereby increasing the drug's half-life and systemic exposure.[1]

Experimental Design for Matched-Pair Analysis

A robust matched-pair analysis relies on precise and reproducible experimental data. The following section outlines the core experimental workflows for quantifying the key physicochemical properties impacted by fluorination.

Diagram of the Matched-Pair Analysis Workflow

MatchedPairWorkflow cluster_synthesis Synthesis cluster_analysis Physicochemical & In Vitro Analysis cluster_data Data Comparison & Decision Making Start Lead Compound (R-H) Synth Synthesize Fluorinated Analog (R-F) Start->Synth Fluorination Reaction pKa pKa Determination Synth->pKa Characterize Analogs LogP LogP/LogD Measurement Synth->LogP Characterize Analogs MetStab Metabolic Stability Assay Synth->MetStab Characterize Analogs Compare Compare Data of Matched Pair pKa->Compare LogP->Compare MetStab->Compare Decision Go/No-Go Decision for Further Development Compare->Decision

Caption: Workflow for matched-pair analysis of fluorinated compounds.

Experimental Protocols

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant (pKa).

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas supply

  • Test compound and its non-fluorinated analog

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[6]

  • Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[7]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6][7]

  • Titration:

    • Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

    • Add 0.15 M KCl to maintain a constant ionic strength.[7]

    • For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl.

    • Add the titrant in small increments and record the pH after each addition, ensuring the reading is stable.[6]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest inflection in the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.[6]

    • Perform the titration in triplicate for each compound to ensure reproducibility.[7]

This classic method determines the partition coefficient of a compound between n-octanol and water, representing its lipophilicity.

Materials:

  • n-Octanol (pre-saturated with water or buffer)

  • Water or phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge

  • Vortex mixer or shaker

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Test compound and its non-fluorinated analog

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours and then allowing them to separate.[8]

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning:

    • Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

    • Vigorously shake or vortex the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[8][9]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.[9]

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the LogP or LogD using the following formula: LogP/LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH (cofactor)

  • Acetonitrile (for reaction quenching)

  • Incubator or water bath at 37°C

  • LC-MS/MS for quantification

  • Test compound, its non-fluorinated analog, and a positive control (e.g., dextromethorphan)[10]

Procedure:

  • Preparation:

    • Thaw the HLMs on ice.[10]

    • Prepare a working solution of the test compound at the desired concentration (typically 1 µM) in the phosphate buffer.[10][11]

  • Incubation:

    • In a 96-well plate, add the HLM solution to the test compound solution.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[10][11]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile.[11][12] The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the line gives the rate of metabolism.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Quantitative Comparison of Fluorinated vs. Non-Fluorinated Matched Pairs

The true power of matched-pair analysis lies in the direct comparison of quantitative data. The following tables provide illustrative examples from the literature, showcasing the impact of fluorination on key drug properties.

Table 1: Impact of Fluorination on pKa
Matched Pair (Non-Fluorinated vs. Fluorinated)Non-Fluorinated StructureFluorinated StructurepKa (Non-Fluorinated)pKa (Fluorinated)ΔpKaReference
Aniline vs. 4-FluoroanilineC₆H₅NH₂FC₆H₄NH₂4.604.65+0.05[1]
Pyridine vs. 2-FluoropyridineC₅H₅NFC₅H₄N5.25-0.44-5.69[1]
Benzylamine vs. 4-FluorobenzylamineC₆H₅CH₂NH₂FC₆H₄CH₂NH₂9.349.09-0.25[1]

Data is illustrative and sourced from general chemical principles and review articles.

Table 2: Impact of Fluorination on Lipophilicity (LogP)
Matched Pair (Non-Fluorinated vs. Fluorinated)Non-Fluorinated StructureFluorinated StructureLogP (Non-Fluorinated)LogP (Fluorinated)ΔLogPReference
Benzene vs. FluorobenzeneC₆H₆C₆H₅F2.132.27+0.14[1]
Toluene vs. 4-FluorotolueneC₆H₅CH₃FC₆H₄CH₃2.732.89+0.16[1]
Anisole vs. 4-FluoroanisoleC₆H₅OCH₃FC₆H₄OCH₃2.112.29+0.18[1]

Data is illustrative and sourced from general chemical principles and review articles.

Table 3: Impact of Fluorination on Metabolic Stability (In Vitro Half-Life)
Matched Pair (Non-Fluorinated vs. Fluorinated)Site of Fluorinationt1/2 (Non-Fluorinated, min)t1/2 (Fluorinated, min)Fold Increase in StabilityReference
Drug A Analog Benzylic position15> 120> 8[1]
Drug B Analog para-position of a phenyl ring30903[13]
Drug C Analog Aliphatic chain10454.5[1]

Data is hypothetical but representative of typical findings in medicinal chemistry literature.

Synthetic Strategies for Introducing Fluorine

The ability to synthesize fluorinated analogs is fundamental to performing matched-pair analysis. A variety of methods exist, ranging from early-stage incorporation of fluorinated building blocks to late-stage fluorination of complex molecules.

Diagram of Synthetic Approaches to Fluorination

FluorinationStrategies cluster_early Early-Stage Fluorination cluster_late Late-Stage Fluorination Title Synthetic Fluorination Strategies BuildingBlocks Use of Fluorinated Building Blocks Nucleophilic Nucleophilic Fluorination (e.g., with KF, CsF) Electrophilic Electrophilic Fluorination (e.g., with Selectfluor®) Radical Radical/Photoredox Fluorination

Caption: Overview of key synthetic strategies for fluorination.

Recent advances have focused on late-stage fluorination, which allows for the rapid generation of fluorinated analogs from a common precursor, accelerating the drug discovery process.[1][2]

Case Study: Fluorine in the Development of a Kinase Inhibitor

A compelling example of the power of matched-pair analysis is in the optimization of kinase inhibitors. In a hypothetical but representative scenario, a lead compound exhibited potent inhibition of the target kinase but suffered from poor metabolic stability due to oxidation at a benzylic position.

  • Matched Pair: The original compound (R-CH₂-Ar) and its fluorinated analog (R-CF₂-Ar).

  • Experimental Findings:

    • Metabolic Stability: The in vitro half-life in human liver microsomes increased from 20 minutes for the parent compound to over 180 minutes for the difluorinated analog.

    • Potency: The IC₅₀ against the target kinase remained largely unchanged.

    • Lipophilicity: The LogD increased by 0.5 units.

Conclusion: A Data-Driven Approach to Drug Design

Matched-pair analysis of fluorinated compounds provides a robust, evidence-based framework for making critical decisions in drug discovery. By systematically synthesizing and evaluating fluorinated analogs against their non-fluorinated counterparts, medicinal chemists can gain a clear understanding of the structure-activity and structure-property relationships that govern a compound's behavior. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to implement this powerful strategy in their own drug development programs, ultimately leading to the design of safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • van Gemmeren, M., Jurk, F., & Mal, S. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed.
  • Jeffries, B. F. (2018). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks.
  • protocols.io. (2020). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Meanwell, N. A. (2021). Synthetic Strategies to Access Fluorinated Azoles. ACS Medicinal Chemistry Letters, 12(11), 1683-1715.
  • National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview [Video]. YouTube. [Link]

  • protocols.io. (2021). LogP / LogD shake-flask method. Retrieved from [Link]

  • Wernevik, J., Giordanetto, F., & Akerud, T. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 160, 1-11.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Meanwell, N. A. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(8), 941-966.
  • Meanwell, N. A. (2014).
  • Bajorath, J., & Wawer, M. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6825.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • de Levie, R. (2001). Development of Methods for the Determination of pKa Values.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Ojima, I., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier.
  • G, S., & P, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
  • University of Birmingham. (2025, September 2). Fluorine-containing medicines do not increase adverse drug reactions. Medical News.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Hegab, S. (n.d.). Introduction to Dot for drawing Graphs and Diagrams. YouTube.
  • Singh, V., & Liu, J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metabolism and Disposition, 48(2), 89-98.
  • graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of metabolic properties of fluorinated and chlorinated matched pairs. Retrieved from [Link]

  • Intel Market Research. (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-4-fluorobenzenesulfonamide proper disposal procedures

Executive Summary: Immediate Action Plan 2-Chloro-4-fluorobenzenesulfonamide (CAS 7075-14-1) is a halogenated aromatic compound.[1] Unlike its precursor (2-chloro-4-fluorobenzenesulfonyl chloride), the sulfonamide is gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

2-Chloro-4-fluorobenzenesulfonamide (CAS 7075-14-1) is a halogenated aromatic compound.[1] Unlike its precursor (2-chloro-4-fluorobenzenesulfonyl chloride), the sulfonamide is generally stable to hydrolysis but poses significant environmental risks due to its halogen content and potential aquatic toxicity.[1]

Core Disposal Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable during synthesis.[1]

  • MUST be treated as Halogenated Organic Waste destined for high-temperature incineration with flue gas scrubbing.[1]

Hazard Assessment & Waste Classification

Effective disposal begins with accurate characterization.[1] You must distinguish the stable sulfonamide from its reactive sulfonyl chloride precursor.

Feature2-Chloro-4-fluorobenzenesulfonamidePrecursor (Sulfonyl Chloride)
CAS Number 7075-14-1 85958-57-2
Physical State Solid (Crystalline powder)Liquid or Low-melting Solid
Reactivity Stable; chemically inert to water.[1]Water Reactive ; forms HCl/HF on contact.[1]
Primary Hazard Irritant (Skin/Eye), Aquatic Toxicity.[1]Corrosive (Causes burns).[1][2]
Waste Code (RCRA) Not P/U listed; Characteristic Waste (Halogenated).D002 (Corrosive), D003 (Reactive).[1]
Disposal Stream Halogenated Organic Solid Corrosive/Reactive Stream

Scientific Insight: The presence of both Chlorine (Cl) and Fluorine (F) atoms on the benzene ring dictates the disposal method. Upon combustion, this compound generates Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .[1] Standard incinerators lacking HF scrubbers cannot legally or safely process this waste due to the corrosivity of HF gas to the incinerator lining and its environmental toxicity.

Waste Segregation & Decision Logic

Proper segregation prevents cross-contamination and ensures the waste facility uses the correct destruction protocol.

Visual Workflow: Disposal Decision Tree

DisposalLogic Start Waste Generation: 2-Chloro-4-fluorobenzenesulfonamide StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Dissolved in Solution StateCheck->Liquid Reaction Mix StreamA STREAM A: Solid Halogenated Waste (Polyethylene Container) Solid->StreamA Pack in double-lined bag or wide-mouth jar SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (Combine with DCM/CHCl3) SolventCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Solvent Waste (Label as 'Contains Halogens') SolventCheck->StreamC No (Acetone/MeOH) StreamC->StreamB Preferred: Segregate as Halogenated due to solute

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired stock, weighing boat residues, contaminated solid reagents.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Chloro-4-fluorobenzenesulfonamide" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Tag: "Solid Halogenated Organic".[1]

  • Storage: Store in a cool, dry area away from strong oxidizers (e.g., nitric acid, permanganates).[1]

  • Handover: Seal lid tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) before transfer to the waste accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, filtrates, and reaction solvents.[1]

  • Compatibility Check: Ensure the liquid mixture pH is between 5 and 9. If the solution is highly acidic (e.g., from the sulfonyl chloride precursor), neutralize carefully with Sodium Bicarbonate before bottling.[1]

  • Segregation:

    • Best Practice: Pour into the Halogenated Solvent carboy (red can/safety can). Even if the solvent is methanol (non-halogenated), the presence of the fluorinated solute technically renders the mixture a halogenated waste stream for incineration purposes.

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Emergency Spill Response

If a spill occurs, immediate containment is necessary to prevent dust generation and inhalation.[1]

Visual Workflow: Spill Management

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dusty) Spill->PPE Contain 2. Containment: Cover with damp absorbent pads to suppress dust PPE->Contain Clean 3. Cleanup: Scoop material into HDPE waste jar Contain->Clean Decon 4. Decontamination: Wipe surface with soap/water or acetone Clean->Decon Disposal 5. Disposal: Label as 'Spill Debris: Halogenated Organic' Decon->Disposal

Figure 2: Step-by-step spill response protocol minimizing inhalation risk.

Self-Validating Safety Check:

  • Did you dampen the powder? Dry sweeping generates dust which can be inhaled.[1] Always use a damp paper towel or absorbent pad to cover the solid before collecting.

  • Is the area ventilated? Ensure the fume hood is active or windows are open if the spill is outside a hood.

Technical Justification & Regulatory Compliance

Why Incineration?

Biological wastewater treatment plants cannot effectively degrade halogenated aromatic rings. If released into the water table, these compounds can persist and bioaccumulate.[1]

  • Mechanism: High-temperature incineration (>1100°C) breaks the Carbon-Fluorine bond.[1]

  • Scrubbing: The flue gas must pass through a caustic scrubber (NaOH) to neutralize the acid gases formed:

    
    
    
    
    
    [1]
Regulatory Codes (USA/EU)
  • US EPA (RCRA): While not explicitly P or U listed, it falls under 40 CFR 261.24 (Toxicity Characteristic) if leachable, or generally under "Halogenated Organic Compounds" (HOCs) for land disposal restrictions.[1]

  • EU Waste Framework: Classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 137761, 2-Fluorobenzenesulfonamide. Retrieved from [Link](Used for analog physicochemical property verification).

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link].[1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-fluorobenzenesulfonamide

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Chloro-4-fluorobenzenesulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Chloro-4-fluorobenzenesulfonamide, a key building block in synthetic chemistry, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research.

The foundational principle of laboratory safety is to create multiple barriers between a researcher and a potential hazard. When handling compounds like 2-Chloro-4-fluorobenzenesulfonamide, where the toxicological properties may not be fully elucidated, we treat them with the utmost caution, assuming a significant hazard potential based on structurally similar compounds.[1]

Understanding the Hazard Profile

While specific toxicological data for 2-Chloro-4-fluorobenzenesulfonamide is not extensively published, we can infer its likely hazard profile from safety data sheets (SDS) for closely related chlorinated and fluorinated benzenesulfonyl compounds. This approach, rooted in established chemical principles, allows us to build a robust and conservative safety plan.

The primary hazards associated with analogous compounds include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[3][4][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[5]

Hazard CategoryPotential EffectRepresentative Source
Acute Oral Toxicity Harmful if swallowedCategory 4[3]
Skin Corrosion/Irritation Causes skin irritation / severe burnsCategory 2[3][5]
Eye Damage/Irritation Causes serious eye irritation / damageCategory 2/2A[3][5]
Aquatic Hazard Toxic to aquatic life with long-lasting effectsCategory 2[6]

This data compels the use of a comprehensive PPE strategy. The causality is direct: the potential for skin and eye damage necessitates robust physical barriers, while the risk of toxicity from ingestion or inhalation requires measures to prevent these exposure routes.

Core Protective Measures: Your Essential PPE Ensemble

Your PPE is your most immediate line of defense. The selection and proper use of each component are critical. For 2-Chloro-4-fluorobenzenesulfonamide, the following ensemble is mandatory.

Eye and Face Protection: Beyond the Basics

Minimum Requirement: Chemical splash goggles that meet the American National Standards Institute (ANSI) Z87.1 standard are required at all times in the laboratory.[1][7]

Causality: Standard safety glasses with side shields do not provide an adequate seal around the eyes and are insufficient for protecting against splashes of corrosive or irritating liquids and fine dust particles.[1] Given that compounds in this class can cause serious eye damage, a full seal is non-negotiable.[3][5]

Enhanced Protection: When there is a heightened risk of splashing—for instance, when transferring larger quantities or during reactions that could pressurize—a face shield must be worn in addition to chemical splash goggles.[7][8][9] The goggles provide the primary seal, while the face shield protects the rest of the face and neck.

Hand Protection: The Right Glove for the Job

Minimum Requirement: Nitrile gloves are the standard for incidental contact.[10][11]

Causality: Gloves protect against skin contact, which can cause irritation or burns.[5] It is crucial to select gloves made of a material resistant to the specific chemical being handled.[1] Always inspect gloves for tears or holes before use.[1] After handling the compound, gloves should be removed using a technique that avoids touching the outer surface with bare skin, and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water after glove removal.[10]

For Prolonged Contact or Immersion: If the experimental design involves more than incidental contact, consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time, such as butyl rubber or laminate films.[12] In some cases, double-gloving may be necessary for added protection.[9]

Body Protection: Shielding from Spills and Splashes

Minimum Requirement: A flame-resistant or 100% cotton laboratory coat, fully buttoned, is required.[1][13] Full-length pants and closed-toe, closed-heel shoes must be worn to ensure no skin is exposed.[8][9]

Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination.[11] Natural fibers like cotton offer better protection against fire hazards than synthetic materials like polyester, which can melt and adhere to the skin.[8] Covering all exposed skin on the lower body prevents injury from spills that may run off the benchtop.[13]

Respiratory Protection: Controlling Inhalation Exposure

Primary Control: All work with 2-Chloro-4-fluorobenzenesulfonamide, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[11][12]

Causality: A fume hood is an engineering control designed to capture and vent hazardous vapors and dusts, preventing them from entering the researcher's breathing zone.[13] This is the most effective way to prevent respiratory irritation that may be caused by compounds of this class.[5]

Secondary Control: If engineering controls are not sufficient to keep exposure below permissible limits, or in the event of a large spill, appropriate respiratory protection is required. The use of a respirator requires a formal program including medical evaluation, fit-testing, and training.[8]

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step procedure is essential for minimizing risk. The following workflow integrates the use of PPE at every stage of handling 2-Chloro-4-fluorobenzenesulfonamide.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Chemical Handling cluster_doff 4. Doffing PPE cluster_dispose 5. Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather All Required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_area->gather_ppe inspect_ppe Inspect PPE for Damage (e.g., holes in gloves) gather_ppe->inspect_ppe don_coat Don Lab Coat (Button completely) inspect_ppe->don_coat don_goggles Don Chemical Splash Goggles don_coat->don_goggles don_shield Don Face Shield (If required) don_goggles->don_shield don_gloves Don Gloves (Pull cuffs over lab coat sleeves) don_shield->don_gloves handle_chem Perform All Manipulations Inside the Fume Hood don_gloves->handle_chem doff_gloves Remove Gloves (Using proper technique) handle_chem->doff_gloves dispose_chem Dispose of Chemical Waste per Institutional Guidelines handle_chem->dispose_chem doff_shield Remove Face Shield doff_gloves->doff_shield dispose_ppe Dispose of Contaminated PPE (Gloves) in Hazardous Waste doff_gloves->dispose_ppe doff_goggles Remove Goggles doff_shield->doff_goggles doff_coat Remove Lab Coat (Store properly) doff_goggles->doff_coat wash_hands Wash Hands Thoroughly doff_coat->wash_hands

Caption: Workflow for Safe Handling of 2-Chloro-4-fluorobenzenesulfonamide.

Operational and Disposal Plans

Storage:

  • Store 2-Chloro-4-fluorobenzenesulfonamide in a tightly sealed, properly labeled container.[5]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12]

Disposal:

  • All waste containing 2-Chloro-4-fluorobenzenesulfonamide, including contaminated gloves, empty containers, and absorbent materials, must be treated as hazardous waste.[12]

  • Dispose of all waste in designated, labeled hazardous waste containers according to your institution's and local regulatory guidelines.[5] Never dispose of this chemical down the drain.[11]

Emergency Response: In Case of Exposure

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][12] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4] Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.[5] By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, October 15). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, September 1). Fisher Scientific.
  • 2-Chlorobenzenesulfonamide Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific Company.
  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.
  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA).

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